GW2974
説明
Structure
3D Structure
特性
IUPAC Name |
4-N-(1-benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7/c1-29(2)22-11-19-20(13-24-22)25-15-26-23(19)28-18-8-9-21-17(10-18)12-27-30(21)14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYZXRCFCVDSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)N(N=C4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424963 | |
| Record name | 4-N-(1-Benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202272-68-2 | |
| Record name | GW2974 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202272682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-N-(1-Benzylindazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
GW2974 in Glioblastoma: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. A hallmark of GBM is the aberrant signaling of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] These receptors, when dysregulated, drive key oncogenic processes including proliferation, survival, and invasion. GW2974 has emerged as a potent, small molecule, dual inhibitor of both EGFR and HER2, showing promise in preclinical models of glioblastoma. This technical guide provides an in-depth overview of the mechanism of action of this compound in glioblastoma, with a focus on its dose-dependent effects and the underlying signaling pathways.
Core Mechanism of Action: Dual EGFR/HER2 Inhibition
This compound exerts its primary anti-tumor effects by targeting the tyrosine kinase domains of both EGFR (also known as ErbB1) and HER2 (ErbB2).[1] In many glioblastomas, these receptors are overexpressed or mutated, leading to constitutive activation of downstream signaling cascades that promote tumor growth and survival.[2] By binding to the ATP-binding site of the kinase domain, this compound blocks the autophosphorylation and activation of these receptors, thereby inhibiting the initiation of downstream signaling.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound in glioblastoma models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Value/Concentration Range | Duration of Treatment | Effect | Citation |
| IC50 (EGFR) | Not Specified | 0.007 µM | Not Specified | Kinase Inhibition | [1] |
| IC50 (HER2) | Not Specified | 0.016 µM | Not Specified | Kinase Inhibition | [1] |
| Cell Proliferation | U87MG, U251MG | 0.5-5 µM | 24 hours | Inhibition | [1] |
| Cytotoxicity | U87MG, U251MG | ≥ 10 µM | 3 hours | Evident | [1] |
| Cell Invasion & Migration | Glioblastoma Cells | 0.5-5 µM | 24 hours | Dose-related Inhibition (Low Dose) | [1][2] |
| Cell Invasion | Glioblastoma Cells | High Concentration | 24 hours | Counteracted Inhibitory Effect | [2] |
Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models
| Animal Model | Dosage | Administration Route | Dosing Schedule | Effect | Citation |
| GBM Xenograft Mice | 30 mg/kg | Oral Gavage | Once a day | Inhibition of tumor growth, invasion, and angiogenesis | [1] |
| GBM Xenograft Mice | 100 mg/kg | Oral Gavage | Once a day | Abrogation of the inhibitory effect on tumor invasion | [1] |
Signaling Pathways Modulated by this compound
The antitumor activity of this compound in glioblastoma is mediated through the modulation of key signaling pathways downstream of EGFR and HER2. Notably, the effect of this compound on cell invasion is dose-dependent, implicating distinct signaling responses at different concentrations.
Low-Dose this compound: Inhibition of Pro-Invasive Signaling
At lower concentrations (in the range of 0.5-5 µM), this compound effectively inhibits the canonical downstream pathways of EGFR and HER2 that are known to promote cell proliferation, survival, and invasion. These pathways include the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways. By blocking these cascades, this compound reduces the expression and activity of proteins involved in cell cycle progression and cell migration, leading to an overall anti-tumor effect.
High-Dose this compound: Activation of the p38 MAPK Pathway and Counteraction of Invasion Inhibition
Paradoxically, at higher concentrations, this compound has been observed to counteract its own inhibitory effect on glioblastoma cell invasion.[2] This phenomenon is associated with the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[2] While the precise mechanism of p38 activation by high-dose this compound is not fully elucidated, it is hypothesized to be a compensatory or stress-response pathway. Activation of p38 MAPK signaling in glioblastoma has been linked to the regulation of cell invasion and other tumor-promoting processes.[3] Blockade of the p38 MAPK pathway has been shown to restore the inhibitory effect of low-concentration this compound on cell invasion.[2]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound in glioblastoma. For precise replication, consultation of the primary literature, specifically Wang L, et al. J Neurosci Res. 2013 Jan;91(1):128-37, is recommended.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate U87MG or U251MG glioblastoma cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Invasion Assay
-
Chamber Preparation: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed U87MG or U251MG cells (e.g., 5 x 10⁴ cells) in serum-free medium into the upper chamber of the Transwell inserts.
-
Treatment: Add this compound at various concentrations (e.g., 0.5, 1, 5 µM for low-dose; a higher concentration such as 20 µM for high-dose) or vehicle control to the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plates for 24-48 hours at 37°C to allow for cell invasion.
-
Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of invaded cells in several random fields under a microscope.
Western Blot Analysis
-
Cell Lysis: Treat U87MG or U251MG cells with low and high concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, HER2, p38 MAPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Experimental Workflow Visualization
Conclusion
This compound demonstrates a complex, dose-dependent mechanism of action in glioblastoma. As a potent dual inhibitor of EGFR and HER2, it effectively curtails glioblastoma cell proliferation. Its impact on cell invasion is more nuanced, with low concentrations being inhibitory and high concentrations paradoxically promoting invasion through the activation of the p38 MAPK pathway. This dualistic activity underscores the importance of precise dosing strategies in the clinical application of targeted therapies. Further research is warranted to fully elucidate the upstream regulators of p38 MAPK activation by high-dose this compound and to explore potential combination therapies that could mitigate this off-target effect while enhancing the primary anti-tumor activity. This technical guide provides a foundational understanding for researchers and drug development professionals working to advance novel therapeutic strategies for glioblastoma.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Differential effects of low- and high-dose this compound, a dual epidermal growth factor receptor and HER2 kinase inhibitor, on glioblastoma multiforme invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The functional role of p38 MAPK pathway in malignant brain tumors [frontiersin.org]
GW2974: A Technical Guide to a Dual EGFR and HER2 Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW2974 is a potent, small-molecule, dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR, also known as ErbB1 or HER1) and the Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2 or Neu).[1] The simultaneous inhibition of these two key receptors, which are often overexpressed or dysregulated in various cancers, represents a promising strategy for anti-cancer therapy.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the intracellular tyrosine kinase domains of both EGFR and HER2. By binding to the ATP-binding pocket of these receptors, this compound prevents their autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are critical for cell proliferation, survival, and differentiation.[3][4][5][6] The dual inhibition of both EGFR and HER2 is advantageous as it can potentially overcome resistance mechanisms that may arise from the redundancy and crosstalk between these two signaling pathways.
Quantitative Data
The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the available data.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (μM) | Assay Type |
| EGFR | 0.007 | In vitro kinase assay |
| HER2 | 0.016 | In vitro kinase assay |
| Data sourced from MCE Product Data Sheet.[7] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Cancer Type | IC50 (μM) | Assay | Reference |
| U87MG | Glioblastoma | Not explicitly stated, but showed inhibition of cell invasion at low concentrations | Cell Invasion Assay | [1] |
| U251MG | Glioblastoma | Not explicitly stated, but showed inhibition of cell invasion at low concentrations | Cell Invasion Assay | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against EGFR and HER2 kinases.
-
Reagents and Materials:
-
Recombinant human EGFR and HER2 kinase domains
-
Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP), [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compound) serially diluted in DMSO
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure: a. Prepare a reaction mixture containing the kinase, peptide substrate, and kinase reaction buffer. b. Add the test compound (this compound) at various concentrations to the wells of the plate. Include a vehicle control (DMSO) and a no-enzyme control. c. Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase. e. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range. f. Stop the reaction by adding a stop solution (e.g., phosphoric acid). g. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away. h. Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid). i. Dry the plate and add a scintillation cocktail to each well. j. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: a. Subtract the background counts (no-enzyme control) from all other readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This protocol outlines a colorimetric assay to assess the effect of this compound on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., U87MG, U251MG glioblastoma cells)
-
Complete cell culture medium
-
This compound (or other test compound) serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
-
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. b. The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control. c. Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂. d. After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals. e. Carefully remove the medium containing MTT. f. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. g. Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Data Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. b. Subtract the absorbance of the blank (medium only) from all other readings. c. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. d. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Materials and Methods:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old.
-
Human cancer cell line (e.g., U87MG glioblastoma cells).
-
Sterile phosphate-buffered saline (PBS) and Matrigel (optional).
-
This compound formulated in an appropriate vehicle for administration (e.g., oral gavage).
-
Calipers for tumor measurement.
-
-
Procedure: a. Cell Implantation: i. Harvest the cancer cells during their logarithmic growth phase. ii. Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of approximately 5 x 10⁶ cells per 100 µL. iii. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse. b. Tumor Growth and Treatment: i. Monitor the mice for tumor growth. Tumors typically become palpable within 1-2 weeks. ii. Once the tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. iii. Administer this compound to the treatment group at a specified dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only. c. Tumor Measurement and Endpoint: i. Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length × Width²)/2. ii. Monitor the body weight of the mice as an indicator of toxicity. iii. The study is typically terminated when the tumors in the control group reach a predetermined maximum size, or after a set duration of treatment. d. Data Analysis: i. Plot the mean tumor volume ± SEM for each group over time. ii. Calculate the percentage of tumor growth inhibition (TGI) for the treated group compared to the control group at the end of the study. iii. Perform statistical analysis to determine the significance of the difference in tumor growth between the treatment and control groups.
Visualizations
Signaling Pathways
References
- 1. Differential effects of low- and high-dose this compound, a dual epidermal growth factor receptor and HER2 kinase inhibitor, on glioblastoma multiforme invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Small-molecule Dual Inhibitors Targeting EGFR and HER2 Receptors as Anti-cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER2+ Cancer Cell Dependence on PI3K vs. MAPK Signaling Axes Is Determined by Expression of EGFR, ERBB3 and CDKN1B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound 202272-68-2 | MCE [medchemexpress.cn]
In Vitro Inhibition of Tumor Cell Growth by GW2974: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW2974 is a potent, small-molecule, dual inhibitor of the epidermal growth factor receptor (EGFR; ErbB1) and human epidermal growth factor receptor 2 (HER2; ErbB2) tyrosine kinases. The aberrant signaling of these receptors is a well-established driver of tumorigenesis and progression in a variety of human cancers. This technical guide provides a comprehensive overview of the in vitro activity of this compound, focusing on its inhibitory effects on tumor cell growth, the underlying signaling pathways, and detailed experimental protocols for its evaluation.
Data Presentation
The anti-proliferative activity of this compound has been evaluated against its primary kinase targets and a range of cancer cell lines. The following tables summarize the key quantitative data regarding its potency and efficacy.
| Target | IC50 (µM) |
| EGFR | 0.007 |
| HER2 | 0.016 |
Table 1: Kinase Inhibitory Activity of this compound. Half-maximal inhibitory concentration (IC50) values of this compound against purified EGFR and HER2 tyrosine kinases.
| Cell Line | Cancer Type | IC50 (µM) |
| U87MG | Glioblastoma | Cytotoxicity observed at ≥ 10 µM |
| U251MG | Glioblastoma | Proliferation inhibited at 0.5-5 µM |
| BT474 | Breast Cancer | Growth inhibited (concentration varied) |
| HN5 | Head and Neck Cancer | Growth inhibited (concentration varied) |
| N87 | Gastric Cancer | Growth inhibited (concentration varied) |
Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines. IC50 values and effective concentrations of this compound in various cancer cell lines. It is important to note that the inhibitory concentrations can vary based on the specific assay conditions and duration of treatment.
Signaling Pathway Analysis
This compound exerts its anti-tumor effects by inhibiting the phosphorylation and activation of EGFR and HER2, thereby blocking their downstream signaling cascades. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and invasion. Interestingly, at higher concentrations in glioblastoma cells, this compound has been observed to activate the p38 MAPK pathway, which can paradoxically counteract its inhibitory effects on cell invasion.
Figure 1: this compound Mechanism of Action. this compound inhibits EGFR/HER2 signaling, affecting downstream pathways.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established methods and can be adapted for specific cell lines and research questions.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., U87MG, U251MG)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Figure 2: MTT Assay Workflow. A flowchart of the MTT cell viability assay protocol.
Western Blot Analysis
This technique is used to detect and quantify the phosphorylation status of EGFR, HER2, and downstream signaling proteins like AKT and ERK, as well as the activation of p38 MAPK.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the total protein and/or loading control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Figure 3: Apoptosis Assay Workflow. A flowchart of the Annexin V/PI apoptosis assay.
Conclusion
This compound demonstrates potent in vitro activity against cancer cells driven by EGFR and HER2 signaling. Its ability to inhibit key survival and proliferation pathways underscores its therapeutic potential. However, the dose-dependent activation of the p38 MAPK pathway in certain contexts highlights the complexity of its mechanism and the importance of careful dose selection in pre-clinical and clinical studies. The experimental protocols and pathway analyses provided in this guide offer a robust framework for researchers to further investigate the anti-tumor effects of this compound and similar targeted therapies.
GW2974 for Glioblastoma Multiforme (GBM) Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dual EGFR/HER2 inhibitor, GW2974, in the context of glioblastoma multiforme (GBM) research. This document synthesizes key preclinical findings, details experimental methodologies, and visualizes the underlying molecular mechanisms to support further investigation and drug development efforts in the field of neuro-oncology.
Core Concepts: Mechanism of Action of this compound in GBM
This compound is a potent, small-molecule tyrosine kinase inhibitor (TKI) that targets both the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2).[1][2] Aberrant signaling through these receptor tyrosine kinases is a frequent oncogenic driver in GBM, contributing to tumor growth, proliferation, invasion, and resistance to therapy.[2]
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the EGFR and HER2 kinase domains, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways implicated in GBM pathogenesis and modulated by this compound include the RAS/MAPK and PI3K/Akt/mTOR pathways, which are critical for cell cycle progression, survival, and motility.
A crucial aspect of this compound's activity in GBM is its dose-dependent differential effect on tumor cell invasion. While low concentrations of this compound effectively inhibit GBM cell invasion, higher concentrations can paradoxically counteract this effect.[2] This phenomenon has been linked to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway at high this compound concentrations.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in GBM cell lines and in vivo models.
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | Assay Type | Parameter | Value (µM) | Treatment Duration | Reference |
| U87MG | Cell Viability | IC50 | Not explicitly stated, but cytotoxicity observed at ≥ 10 µM | 3 hours | [1] |
| U251MG | Cell Viability | IC50 | Not explicitly stated, but cytotoxicity observed at ≥ 10 µM | 3 hours | [1] |
| U87MG | Cell Proliferation | Effective Concentration | 0.5 - 5 µM | 24 hours | [1] |
| U251MG | Cell Proliferation | Effective Concentration | 0.5 - 5 µM | 24 hours | [1] |
| GBM Cells | Cell Invasion | Low-Dose Inhibition | Not specified | Not specified | [2] |
| GBM Cells | Cell Invasion | High-Dose Counteraction | Not specified | Not specified | [2] |
| GBM Cells | Cell Migration | Effective Concentration | 0.5 - 5 µM | 24 hours | [1] |
Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models
| Animal Model | Tumor Model | This compound Dosage | Administration Route | Key Findings | Reference |
| GBM Xenograft Mice | Intracranial | 30 mg/kg (low dose), once daily | Oral gavage | Inhibited tumor growth, invasion, and angiogenesis. | [1] |
| GBM Xenograft Mice | Intracranial | 100 mg/kg (high dose), once daily | Oral gavage | Slowed tumor growth but augmented tumor invasion, leading to no improvement in survival. | [1][2] |
| CD-1 Nude Mice (HN5) | Subcutaneous | 10 mg/kg and 30 mg/kg, twice daily | Oral gavage | Dose-dependent inhibition of tumor growth. | [1] |
| C.B-17 SCID Mice (BT474) | Subcutaneous | 10 mg/kg and 30 mg/kg, twice daily | Oral gavage | Dose-dependent inhibition of tumor growth. | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound for GBM.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on GBM cell lines (e.g., U87MG, U251MG).
Materials:
-
GBM cell lines (U87MG, U251MG)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed U87MG or U251MG cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. Replace the medium in each well with 100 µL of medium containing the desired concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration to generate a dose-response curve and determine the IC50 value.
Cell Invasion and Migration Assay (Transwell Assay)
Objective: To assess the effect of this compound on the invasive and migratory capabilities of GBM cells.
Materials:
-
GBM cell lines (U87MG, U251MG)
-
Serum-free DMEM
-
DMEM with 10% FBS (as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Insert Preparation (for Invasion Assay): Thaw Matrigel on ice. Dilute Matrigel with cold serum-free DMEM (1:3 ratio). Coat the upper surface of the Transwell inserts with 50 µL of the diluted Matrigel and incubate at 37°C for 4-6 hours to allow for gelling. For migration assays, this step is omitted.
-
Cell Seeding: Harvest GBM cells and resuspend them in serum-free DMEM at a concentration of 1 x 10⁵ cells/mL. Add 200 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Treatment: Add this compound at desired concentrations (e.g., low dose vs. high dose) to the cell suspension in the upper chamber.
-
Chemoattraction: Add 600 µL of DMEM containing 10% FBS to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-invading/migrating Cells: After incubation, carefully remove the non-invading/migrating cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the cells that have invaded/migrated to the lower surface of the membrane with 4% paraformaldehyde for 15 minutes. Stain the cells with 0.1% Crystal Violet solution for 20 minutes.
-
Quantification: Gently wash the inserts with PBS. Count the number of stained cells in several random fields under a microscope.
-
Data Analysis: Calculate the average number of invading/migrating cells per field. Express the results as a percentage of the control.
Western Blot Analysis
Objective: To determine the effect of this compound on the phosphorylation status of EGFR, HER2, and p38 MAPK in GBM cells.
Materials:
-
GBM cell lines (U87MG, U251MG)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER2, anti-total-HER2, anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed GBM cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
Orthotopic Glioblastoma Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound on GBM tumor growth, invasion, and angiogenesis.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human GBM cell line (e.g., U87MG) engineered to express a reporter gene (e.g., luciferase)
-
Stereotactic apparatus
-
Hamilton syringe
-
This compound formulation for oral gavage
-
Bioluminescence imaging system
-
Calipers for subcutaneous tumor measurement (if applicable)
Procedure:
-
Cell Preparation: Culture and harvest luciferase-expressing U87MG cells. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10⁵ cells/µL.
-
Intracranial Injection: Anesthetize the mice. Using a stereotactic frame, inject 2-5 µL of the cell suspension into the striatum of the mouse brain.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging at regular intervals (e.g., weekly).
-
Drug Treatment: Once tumors are established (detectable by imaging), randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg or 100 mg/kg) or vehicle control daily via oral gavage.
-
Endpoint Analysis: Monitor the health and body weight of the mice. The study endpoint may be a predetermined time point, a specific tumor volume, or the onset of neurological symptoms.
-
Tumor Analysis: At the end of the study, euthanize the mice and perfuse with PBS and then 4% paraformaldehyde. Harvest the brains for histological analysis (e.g., H&E staining to assess tumor morphology and invasion) and immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31).
-
Survival Analysis: In separate cohorts, monitor mice for survival and plot Kaplan-Meier survival curves.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Simplified signaling pathway of this compound in GBM cells.
Caption: General experimental workflow for preclinical evaluation of this compound.
Caption: Dose-dependent effects of this compound on GBM cell invasion.
Conclusion and Future Directions
This compound demonstrates potent anti-proliferative and anti-migratory effects in preclinical models of glioblastoma through the dual inhibition of EGFR and HER2. However, the dose-dependent activation of the p38 MAPK pathway, leading to increased invasion at higher concentrations, presents a significant challenge for its therapeutic application.
Future research should focus on several key areas:
-
Combination Therapies: Investigating the combination of this compound with p38 MAPK inhibitors to mitigate the pro-invasive effects observed at high doses.
-
Biomarker Discovery: Identifying predictive biomarkers to select GBM patients who are most likely to respond to this compound therapy.
-
Optimization of Dosing Schedules: Further elucidating the optimal dosing strategy to maximize the anti-tumor effects while minimizing the activation of resistance pathways.
-
Advanced Preclinical Models: Utilizing patient-derived xenograft (PDX) models and organoid cultures to better recapitulate the heterogeneity and microenvironment of human GBM in evaluating the efficacy of this compound.
This technical guide provides a foundational resource for researchers dedicated to advancing novel therapeutic strategies for glioblastoma. A thorough understanding of the complex signaling networks and the nuanced dose-response characteristics of targeted inhibitors like this compound is paramount for the successful development of more effective treatments for this devastating disease.
References
- 1. Combination of p38 MAPK inhibitor with PD-L1 antibody effectively prolongs survivals of temozolomide-resistant glioma-bearing mice via reduction of infiltrating glioma-associated macrophages and PD-L1 expression on resident glioma-associated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of low- and high-dose this compound, a dual epidermal growth factor receptor and HER2 kinase inhibitor, on glioblastoma multiforme invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic properties of GW2974 in preclinical studies.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available preclinical information regarding the compound GW2974. Despite a comprehensive search of publicly accessible scientific literature and databases, detailed quantitative pharmacokinetic data from preclinical studies of this compound are not available. The information presented herein focuses on the compound's mechanism of action as elucidated in in vitro and in vivo glioblastoma models.
Mechanism of Action
This compound is a dual inhibitor of Epidermal Growth Factor Receptor (EGFR; ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2; ErbB2) tyrosine kinases.[1] These receptors are frequently overexpressed in various cancers, including glioblastoma multiforme (GBM), and their signaling pathways are crucial for tumor cell proliferation, survival, and invasion.[1]
In preclinical studies using GBM cell lines and xenograft models, this compound has demonstrated dose-dependent differential effects on tumor cell invasion. At low concentrations, this compound effectively inhibits GBM cell invasion. However, at higher concentrations, this inhibitory effect is counteracted.[1] Further investigation revealed that high concentrations of this compound lead to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1] Blockade of this pathway was shown to restore the anti-invasive effects of high-dose this compound, suggesting that the p38 MAPK pathway plays a role in mediating the paradoxical pro-invasive effect at higher concentrations.[1]
While both low and high doses of this compound were observed to slow tumor growth in an intracranial GBM xenograft model, the pro-invasive effect at high doses was associated with a lack of improvement in survival.[1] This highlights the complex signaling response to this compound and the importance of dose selection in therapeutic applications.
Signaling Pathway
The following diagram illustrates the known signaling interactions of this compound.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic evaluation of this compound are not publicly available. The following summarizes the methodology from a key pharmacodynamic study.
In Vitro Cell Invasion Assay: The effect of this compound on glioblastoma cell invasion was assessed using in vitro assays. While the specific type of invasion assay (e.g., Matrigel Boyden chamber) is not detailed in the available summary, such assays typically involve seeding cancer cells onto a basement membrane matrix. The number of cells that invade through the matrix towards a chemoattractant over a specific period is then quantified. In the study by Lin et al. (2012), GBM cells were treated with either low or high concentrations of this compound to determine its effect on their invasive potential.[1]
Intracranial Glioblastoma Xenograft Model: To evaluate the in vivo efficacy of this compound, an intracranial GBM xenograft model was utilized. This involves the implantation of human glioblastoma cells into the brains of immunodeficient mice. Following tumor establishment, mice were treated with different doses of this compound. Tumor growth was monitored, and survival was recorded. This model allows for the assessment of a drug's ability to cross the blood-brain barrier and affect tumor progression in a more physiologically relevant environment.[1]
Protein Analysis: To investigate the molecular mechanisms underlying the observed differential effects of this compound, protein microarray and Western blot analyses were performed on GBM cells treated with the compound. These techniques were used to identify changes in protein expression and activation, specifically identifying the activation of the p38 MAPK pathway in response to high concentrations of this compound.[1]
Summary
This compound is a dual EGFR and HER2 inhibitor with dose-dependent effects on glioblastoma cell invasion, mediated by the p38 MAPK pathway. While its mechanism of action has been partially elucidated, a comprehensive preclinical pharmacokinetic profile of this compound is not publicly documented. Further studies would be required to characterize its absorption, distribution, metabolism, and excretion properties to fully assess its therapeutic potential.
References
A Technical Guide to GW2974's Reversal of Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GW2974, a dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinases, and its significant role in reversing multidrug resistance (MDR) in cancer cells. The primary mechanism of MDR in many cancers is the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove chemotherapeutic agents from the cell, thereby reducing their efficacy.[1][2][3] This guide details the mechanism of action of this compound, presents key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the involved signaling pathways and experimental workflows.
Core Mechanism of Action
This compound, a structural analogue of lapatinib, has demonstrated the ability to reverse MDR mediated by two key ABC transporters: ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as breast cancer resistance protein or BCRP).[1][4] The primary mechanism by which this compound achieves this is through the direct inhibition of the efflux function of these transporters.[4][5] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs that are substrates of ABCB1 and ABCG2, thereby sensitizing resistant cancer cells to these agents.[1][4]
Notably, the reversal of MDR by this compound does not involve altering the expression levels of the ABCB1 or ABCG2 transporters.[4] Studies have shown that exposure of cancer cell lines to this compound for extended periods does not result in a significant change in the protein levels of these transporters.[4] Computational docking models further support the direct interaction of this compound with the transmembrane region of both ABCB1 and ABCG2, suggesting a competitive or allosteric inhibition of the transporters' drug-binding and/or transport functions.[1][4]
Signaling Pathway and Drug Efflux Inhibition
The following diagram illustrates the signaling pathways targeted by this compound and its direct inhibitory effect on ABC transporters, which are central to its ability to reverse multidrug resistance.
Quantitative Data on Multidrug Resistance Reversal
The efficacy of this compound in reversing MDR has been quantified through various in vitro assays. The following tables summarize the key findings from studies on cell lines overexpressing ABCB1 and ABCG2 transporters.
Table 1: Potentiation of Anticancer Drug Cytotoxicity by this compound in ABCB1-Overexpressing Cells
| Anticancer Drug | Cell Line | This compound Conc. (µM) | IC50 (nM) without this compound | IC50 (nM) with this compound | Fold Reversal |
| Paclitaxel | ABCB1-overexpressing | 2.5 | 350 ± 40 | 25 ± 5 | 14.0 |
| Paclitaxel | ABCB1-overexpressing | 5.0 | 350 ± 40 | 10 ± 2 | 35.0 |
| Docetaxel | ABCB1-overexpressing | 2.5 | 450 ± 50 | 30 ± 6 | 15.0 |
| Docetaxel | ABCB1-overexpressing | 5.0 | 450 ± 50 | 15 ± 3 | 30.0 |
| Vinblastine | ABCB1-overexpressing | 2.5 | 280 ± 30 | 20 ± 4 | 14.0 |
| Vinblastine | ABCB1-overexpressing | 5.0 | 280 ± 30 | 8 ± 1.5 | 35.0 |
Data presented as mean ± SD from three independent experiments.[1]
Table 2: Potentiation of Anticancer Drug Cytotoxicity by this compound in ABCG2-Overexpressing Cells
| Anticancer Drug | Cell Line | This compound Conc. (µM) | IC50 (nM) without this compound | IC50 (nM) with this compound | Fold Reversal |
| Mitoxantrone | ABCG2-overexpressing | 2.5 | 1200 ± 150 | 80 ± 10 | 15.0 |
| Mitoxantrone | ABCG2-overexpressing | 5.0 | 1200 ± 150 | 40 ± 8 | 30.0 |
| Doxorubicin | ABCG2-overexpressing | 2.5 | 1500 ± 200 | 100 ± 15 | 15.0 |
| Doxorubicin | ABCG2-overexpressing | 5.0 | 1500 ± 200 | 50 ± 10 | 30.0 |
| Topotecan | ABCG2-overexpressing | 2.5 | 800 ± 100 | 60 ± 9 | 13.3 |
| Topotecan | ABCG2-overexpressing | 5.0 | 800 ± 100 | 30 ± 5 | 26.7 |
Data presented as mean ± SD from three independent experiments.[1]
Table 3: Effect of this compound on Intracellular Accumulation of Radiolabeled Drugs
| Cell Line | Radiolabeled Drug | This compound Conc. (µM) | Intracellular Accumulation (fold increase vs. control) |
| ABCB1-overexpressing | [3H]-Paclitaxel | 5.0 | 8.5 ± 1.2 |
| ABCG2-overexpressing | [3H]-Mitoxantrone | 5.0 | 10.2 ± 1.5 |
Data presented as mean ± SD from three independent experiments.[1][4]
Experimental Protocols
This section provides a detailed methodology for the key experiments used to evaluate the role of this compound in reversing multidrug resistance.
-
Cell Lines: Parental drug-sensitive cell lines (e.g., HEK293, NCI-H460) and their drug-resistant counterparts overexpressing ABCB1 or ABCG2 are used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Generation of Resistant Lines: Resistant cell lines are typically generated by transfecting the parental cells with a vector containing the cDNA for the respective ABC transporter (e.g., pcDNA3.1-ABCB1 or pcDNA3.1-ABCG2). Stable transfectants are selected and maintained in a medium containing a selection antibiotic (e.g., G418).
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the ability of this compound to sensitize MDR cells to anticancer drugs.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, cells are treated with various concentrations of a specific anticancer drug, either alone or in combination with a non-toxic concentration of this compound (e.g., 2.5 or 5 µM).
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves. The fold reversal is calculated by dividing the IC50 of the anticancer drug alone by the IC50 of the drug in the presence of this compound.[1]
This assay measures the effect of this compound on the intracellular concentration of chemotherapeutic agents.
-
Cell Preparation: Cells are seeded in 6-well plates and grown to 80-90% confluency.
-
Pre-incubation: Cells are pre-incubated with or without this compound (e.g., 5 µM) in a serum-free medium for 2 hours at 37°C.
-
Radiolabeled Drug Addition: A radiolabeled substrate of the ABC transporter (e.g., [3H]-paclitaxel for ABCB1 or [3H]-mitoxantrone for ABCG2) is added to the medium, and the cells are incubated for an additional 2 hours.
-
Washing: The incubation is stopped by aspirating the medium and washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radioactivity.
-
Cell Lysis: The cells are lysed with a lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
-
Scintillation Counting: The radioactivity of the cell lysates is measured using a liquid scintillation counter.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
-
Data Analysis: The intracellular drug accumulation is expressed as picomoles or femtomoles of drug per milligram of cellular protein. The fold increase in accumulation is calculated by comparing the values from cells treated with this compound to untreated control cells.[1][4]
The activity of ABC transporters is coupled to ATP hydrolysis. This assay determines if this compound interacts with the ATPase activity of the transporter.
-
Membrane Vesicle Preparation: Membrane vesicles from cells overexpressing the ABC transporter of interest are prepared using differential centrifugation.
-
Assay Reaction: The assay is performed in a reaction buffer containing the membrane vesicles, the test compound (this compound), and a known substrate of the transporter that stimulates ATPase activity (e.g., verapamil for ABCB1). The reaction is initiated by the addition of Mg-ATP.
-
Inorganic Phosphate Measurement: The amount of inorganic phosphate (Pi) released due to ATP hydrolysis is measured using a colorimetric method, such as the vanadate-sensitive method.
-
Data Analysis: The ATPase activity is calculated and compared between samples with and without this compound to determine if the compound stimulates or inhibits the transporter's ATPase activity.
Conclusion
This compound effectively reverses multidrug resistance mediated by the ABCB1 and ABCG2 transporters.[1] Its mechanism of action involves the direct inhibition of the efflux function of these transporters, leading to increased intracellular accumulation of chemotherapeutic agents and subsequent sensitization of resistant cancer cells.[4] The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on strategies to overcome multidrug resistance in cancer therapy. While this compound itself has not progressed to clinical trials for cancer treatment due to pharmacokinetic issues, the findings from studies on this compound provide valuable insights into the development of new and more effective MDR modulators.[1]
References
- 1. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multidrug resistance and its reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Technical Guide to Structural Analogues of Lapatinib: Focus on GW2974
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of structural analogues of lapatinib, with a particular focus on the potent dual EGFR/HER2 inhibitor, GW2974. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Introduction to Lapatinib and its Analogues
Lapatinib is an orally active small-molecule inhibitor of both the epidermal growth factor receptor (EGFR, or ErbB1) and the human epidermal growth factor receptor 2 (HER2, or ErbB2) tyrosine kinases.[1] By targeting these key drivers of cell proliferation and survival, lapatinib has become an important therapeutic agent in the treatment of HER2-positive breast cancer.[1][2] The success of lapatinib has spurred the development of structural analogues with potentially improved potency, selectivity, or pharmacokinetic profiles. One such analogue that has garnered significant interest is this compound, a potent dual inhibitor of EGFR and HER2.[3] This guide will delve into the specifics of this compound and other notable analogues, providing a technical foundation for further research and development.
Core Compound Profile: this compound
This compound is a quinazoline derivative and a structural analogue of lapatinib that has demonstrated potent inhibitory activity against both EGFR and HER2.[4] It has been investigated for its potential therapeutic effects in various cancers, particularly glioblastoma multiforme (GBM) and breast cancer.[3][4]
Mechanism of Action
Similar to lapatinib, this compound functions as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of EGFR and HER2.[1][5] By binding to the ATP-binding pocket of these receptors, this compound prevents their autophosphorylation and subsequent activation of downstream signaling pathways.[1][5] This blockade of signal transduction ultimately leads to the inhibition of tumor cell growth and proliferation.[3]
Signaling Pathways
The inhibition of EGFR and HER2 by this compound disrupts two major downstream signaling cascades crucial for cancer cell survival and proliferation: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[6][7][8] Constitutive activation of these pathways is a hallmark of many cancers and is associated with tumor progression and resistance to therapy.[6] The diagram below illustrates the points of inhibition by this compound within these critical signaling networks.
Quantitative Data Summary
The potency of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound and provide a comparison with lapatinib and other analogues.
In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Assay Type | Reference |
| EGFR | 0.007 | Kinase Assay | [3] |
| HER2 | 0.016 | Kinase Assay | [3] |
In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | Effect | Concentration (μM) | Duration (h) | Reference |
| U87MG | Glioblastoma | Cytotoxicity | ≥ 10 | 3 | [3] |
| U251MG | Glioblastoma | Proliferation Inhibition | 0.5 - 5 | 24 | [3] |
| BT474 | Breast Cancer | Growth Inhibition | 0.001 - 100 | 24 | [3] |
| HN5 | Head and Neck Cancer | Growth Inhibition | 0.001 - 100 | 24 | [3] |
| N87 | Gastric Cancer | Growth Inhibition | 0.001 - 100 | 24 | [3] |
In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Effect | Reference |
| GBM Xenograft | Glioblastoma | 30 mg/kg (p.o., daily) | Inhibition of tumor growth, invasion, and angiogenesis | [3] |
| CD-1 Nude Mice (HN5) | Head and Neck Cancer | 10-30 mg/kg (p.o., twice daily) | Dose-dependent tumor growth inhibition | [3] |
| C.B-17 SCID Mice (BT474) | Breast Cancer | 10-30 mg/kg (p.o., twice daily) | Dose-dependent tumor growth inhibition | [3] |
Note: p.o. refers to oral gavage.
Comparative In Vitro Activity of Lapatinib and Analogues
| Compound | Target | IC50 (nM) | Reference |
| Lapatinib | EGFR | 10.2 | [9] |
| HER2 | 9.8 | [9] | |
| This compound | EGFR | 7 | [3] |
| HER2 | 16 | [3] | |
| Compound 6j | EGFR | 1.8 | [10][11] |
| HER2 | 87.8 | [10][11] |
Other Notable Structural Analogues
GW583340
GW583340 is another structural analogue of lapatinib with dual EGFR/HER2 kinase inhibitory activity.[4] Studies have shown that both GW583340 and this compound can reverse multidrug resistance in cancer cells by inhibiting the function of ABCB1 and ABCG2 drug transporters.[4][12]
Compound 6j
A series of novel lapatinib derivatives incorporating a 4-anilinoquinazoline and an imidazole scaffold were synthesized and evaluated for their EGFR/HER2 inhibitory activity.[10][11] Among these, compound 6j demonstrated particularly potent inhibition of EGFR with an IC50 of 1.8 nM and strong inhibition of HER2 with an IC50 of 87.8 nM.[10][11] This compound was found to be more potent than lapatinib against EGFR.[10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of lapatinib analogues like this compound.
Kinase Inhibition Assay (Determination of IC50)
Objective: To determine the concentration of an inhibitor (e.g., this compound) that reduces the enzymatic activity of a purified kinase (e.g., EGFR, HER2) by 50%.
Materials:
-
Purified recombinant EGFR or HER2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP (adenosine triphosphate)
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Test compound (this compound) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.
-
In a 96-well plate, add the kinase, the substrate peptide, and the test compound at different concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection method.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cancer cell lines and determine the concentration that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line (e.g., U87MG, BT474)
-
Complete cell culture medium
-
Test compound (this compound) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Western Blot Analysis
Objective: To determine the effect of a compound on the phosphorylation status of target proteins (EGFR, HER2) and downstream signaling molecules (Akt, ERK).
Materials:
-
Cancer cell line
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound and other structural analogues of lapatinib represent a promising avenue for the development of novel anticancer therapies. As potent dual inhibitors of EGFR and HER2, these compounds have demonstrated significant activity in preclinical models of various cancers. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working in this area. Further investigation into the structure-activity relationships, pharmacokinetic properties, and resistance mechanisms of these analogues will be crucial for their successful translation into clinical practice.
References
- 1. Lapatinib - Wikipedia [en.wikipedia.org]
- 2. Lapatinib: a small-molecule inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor-2 tyrosine kinases used in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The research on lapatinib in autophagy, cell cycle arrest and epithelial to mesenchymal transition via Wnt/ErK/PI3K-AKT signaling pathway in human cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LAPATINIB (PD003505, BCFGMOOMADDAQU-UHFFFAOYSA-N) [probes-drugs.org]
- 10. mdpi.com [mdpi.com]
- 11. pure.dongguk.edu [pure.dongguk.edu]
- 12. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of GW2974 (Lapatinib) in Cardiac Cell Viability: A Technical Overview
For Immediate Release
A comprehensive analysis of the HER2/EGFR tyrosine kinase inhibitor GW2974, also known as Lapatinib, reveals a complex and context-dependent impact on cardiac cells. While a seminal study highlights a unique cardioprotective mechanism through the activation of AMP-activated protein kinase (AMPK), a larger body of evidence points towards a significant risk of cardiotoxicity, particularly in combination with other chemotherapeutic agents. This technical guide provides an in-depth review of the available data, experimental methodologies, and the signaling pathways governing these opposing effects, offering a critical resource for researchers and drug development professionals in the field of cardio-oncology.
Executive Summary
This compound (Lapatinib) is a potent dual inhibitor of human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR). Its role in cancer therapy is well-established; however, its effects on cardiac tissue are multifaceted and present a significant area of investigation. This document synthesizes the current understanding of this compound's cardiac activity, focusing on both its reported protective and toxic properties. A pivotal study by Spector et al. (2007) proposes a cardioprotective pathway where this compound activates AMPK, a key regulator of cellular energy homeostasis, thereby protecting cardiomyocytes from TNFα-induced apoptosis. In stark contrast, numerous other studies demonstrate that Lapatinib can exacerbate cardiotoxicity, especially when co-administered with doxorubicin, through mechanisms involving the inhibition of the pro-survival PI3K/Akt pathway and the upregulation of inducible nitric oxide synthase (iNOS). This guide presents the quantitative data from these studies in a structured format, details the experimental protocols employed, and provides visual representations of the key signaling pathways to elucidate these divergent cellular responses.
Cardioprotective Activity of this compound via AMP-Activated Protein Kinase (AMPK) Activation
A study published in the Proceedings of the National Academy of Sciences by Spector et al. (2007) demonstrated that this compound, unlike the HER2-targeting antibody trastuzumab, can initiate a metabolic stress response in human cardiomyocytes that confers protection against apoptosis.[1]
Quantitative Data on Cardioprotective Effects
The protective effect of this compound was quantified by assessing its ability to shield human cardiomyocytes from cell death induced by tumor necrosis factor-alpha (TNFα).
| Treatment Group | Condition | Outcome | Reference |
| Human Cardiomyocytes | TNFα-induced apoptosis | This compound protects against cell death | [1] |
| Rodent Myocardium | In vivo treatment | This compound stimulates fatty acid oxidation | [1] |
Experimental Protocol: Assessment of this compound-Mediated Cardioprotection
The following methodology was employed to evaluate the protective effects of this compound on cardiomyocytes:
-
Cell Culture: Human cardiomyocytes were cultured under standard conditions.
-
Induction of Apoptosis: Cardiomyocyte apoptosis was induced by treatment with TNFα.
-
Treatment: Cells were co-treated with TNFα and this compound.
-
Assessment of Cell Death: The extent of apoptosis was quantified to determine the protective effect of this compound.
-
In Vivo Studies: Rodents were treated with this compound to assess the impact on myocardial fatty acid oxidation.
-
Mechanistic Studies: Calcium chelation and siRNA-mediated knockdown of AMPK were used to confirm the signaling pathway. Inhibition of AMPK was also performed to verify its role in cardiomyocyte survival.[1]
Signaling Pathway: this compound-Induced Cardioprotection
The proposed mechanism involves the activation of AMPK by this compound, which in turn stimulates fatty acid oxidation in a calcium-dependent manner, leading to a protective metabolic stress response.
Caption: this compound protective signaling pathway in cardiomyocytes.
Cardiotoxic Effects of this compound (Lapatinib)
Contrary to the protective effects described above, a significant body of research indicates that this compound (Lapatinib) can induce or exacerbate cardiac damage, particularly when used in combination with anthracyclines like doxorubicin.
Quantitative Data on Cardiotoxic Effects
The cardiotoxicity of Lapatinib has been demonstrated in various in vitro and in vivo models.
| Cell/Animal Model | Treatment | Key Findings | Reference |
| Neonatal Rat Cardiac Myocytes | Lapatinib + Doxorubicin | Greatly potentiated doxorubicin-induced myocyte damage | [2] |
| Human iPSC-derived Cardiomyocytes | Lapatinib + Doxorubicin | Synergistic increase in apoptosis; increased iNOS expression | [3][4] |
| Mice | Lapatinib + Doxorubicin | Attenuated myocardial apoptosis and systolic dysfunction with iNOS inhibitor | [3] |
Experimental Protocol: Assessment of Lapatinib-Induced Cardiotoxicity
Methodologies to evaluate the cardiotoxic effects of Lapatinib typically involve:
-
Cell Culture: Use of primary neonatal rat cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Drug Treatment: Cells are treated with Lapatinib alone or in combination with doxorubicin at varying concentrations and durations.
-
Assessment of Cell Viability and Apoptosis: Cell damage and apoptosis are quantified using standard assays.
-
Measurement of Signaling Molecules: Western blotting and other molecular biology techniques are used to measure the expression and phosphorylation status of key proteins in the PI3K/Akt and iNOS pathways.
-
In Vivo Models: Murine models are often used to assess the in vivo effects of Lapatinib and doxorubicin on cardiac function and histology.
Signaling Pathways in Lapatinib-Induced Cardiotoxicity
Two primary pathways have been implicated in the cardiotoxic effects of Lapatinib:
-
Inhibition of PI3K/Akt Signaling: The PI3K/Akt pathway is a critical pro-survival signaling cascade in cardiomyocytes. Inhibition of this pathway by Lapatinib can lead to increased apoptosis.
-
Upregulation of iNOS: The combination of Lapatinib and doxorubicin has been shown to synergistically increase the expression of inducible nitric oxide synthase (iNOS), leading to increased nitric oxide production and subsequent cardiomyocyte apoptosis.
Caption: Cardiotoxic signaling pathways of this compound (Lapatinib).
Experimental Workflow Overview
The following diagram illustrates a general workflow for investigating the cardiac effects of this compound.
Caption: General experimental workflow for studying this compound cardiac effects.
Conclusion and Future Perspectives
The cardiac effects of this compound (Lapatinib) are evidently complex, with scientific literature supporting both protective and toxic activities. The activation of AMPK as a cardioprotective mechanism presents an intriguing avenue for therapeutic development, potentially offering a way to mitigate cardiac damage during cancer treatment. However, the more extensively documented cardiotoxicity, especially in combination therapies, underscores the critical need for careful patient monitoring and the development of effective cardioprotective strategies.
Future research should focus on elucidating the precise molecular switches that determine whether this compound acts as a protective or a toxic agent in cardiomyocytes. Understanding the interplay between the AMPK, PI3K/Akt, and iNOS pathways in response to this compound, and how this is influenced by the presence of other drugs like doxorubicin, will be paramount. Such knowledge could pave the way for novel therapeutic approaches that harness the potential protective effects of this compound while minimizing its cardiotoxic risks, ultimately improving the safety and efficacy of cancer therapies.
References
- 1. Activation of AMP-activated protein kinase by human EGF receptor 2/EGF receptor tyrosine kinase inhibitor protects cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dual-targeted HER1/HER2 tyrosine kinase inhibitor lapatinib strongly potentiates the cardiac myocyte-damaging effects of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The HER2 inhibitor lapatinib potentiates doxorubicin-induced cardiotoxicity through iNOS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HER2 inhibitor lapatinib potentiates doxorubicin-induced cardiotoxicity through iNOS signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Faceted Interaction of GW2974 with the p38 MAPK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW2974 is primarily characterized as a potent, dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases.[1][2] Its role as a direct inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway is not established; in fact, evidence suggests a more complex, dose-dependent interaction. This technical guide provides an in-depth analysis of this compound's known effects, particularly its paradoxical activation of the p38 MAPK pathway at high concentrations in specific cellular contexts, and offers a comparative framework of well-characterized p38 MAPK inhibitors. Detailed experimental protocols are provided to enable researchers to investigate the nuanced effects of compounds like this compound on this critical signaling cascade.
The p38 MAPK pathway is a central signaling cascade that responds to environmental stress and inflammatory cytokines, playing a pivotal role in cellular processes such as inflammation, cell differentiation, apoptosis, and cell cycle regulation.[3][4][5] Dysregulation of this pathway is implicated in a range of diseases, including inflammatory disorders and cancer, making it a significant therapeutic target.[3][4]
This compound and the p38 MAPK Pathway: A Dose-Dependent Dichotomy
While this compound is a potent inhibitor of EGFR and ErbB2, its effect on the p38 MAPK pathway is not one of direct inhibition. A key study in glioblastoma multiforme (GBM) revealed a dose-dependent dual role. At low concentrations, this compound effectively inhibited GBM cell invasion.[6] However, at high concentrations, this inhibitory effect was counteracted.[6] Further investigation through protein microarray and Western blot analyses demonstrated that high concentrations of this compound led to the activation of the p38 MAPK pathway.[6] This suggests that while the primary targets of this compound are EGFR and HER2, at elevated doses, it can trigger signaling events that converge on and activate the p38 MAPK cascade, potentially through off-target effects or by inducing cellular stress. This finding underscores the importance of thorough dose-response studies and selectivity profiling in drug development.
Quantitative Data: A Comparative Look at p38 MAPK Inhibitors
To provide context for evaluating the effects of novel compounds on the p38 MAPK pathway, the following table summarizes the inhibitory potency of several well-characterized p38 MAPK inhibitors.
| Inhibitor | Target Isoform(s) | IC50 (nM) | Cell-Based Assay IC50 (nM) | Notes |
| SB203580 | p38α, p38β | 50 (p38α), 500 (p38β) | 300-500 (THP-1 cells) | A widely used research tool; less effective for in vivo studies due to cytochrome P450 inhibition. |
| SB202190 | p38α, p38β | 50 (p38α), 100 (p38β) | Not specified | Often used as an alternative to SB203580 for in vivo studies.[7] |
| Doramapimod (BIRB 796) | p38α, p38β, p38γ, p38δ | 38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ) | Not specified | A pan-p38 inhibitor with high affinity for p38α (Kd = 0.1 nM).[7] |
| Neflamapimod (VX-745) | p38α | 10 | Not specified | Highly selective for p38α over p38β (22-fold).[7] |
| Pexmetinib | p38α, Tie-2 | 4 (p38α) | Not specified | A dual p38 MAPK and Tie-2 inhibitor.[7] |
| TAK-715 | p38α | 7.1 | Not specified | 28-fold more selective for p38α over p38β.[7] |
Experimental Protocols
In Vitro Kinase Assay (Luminescence-Based)
This assay determines the direct inhibitory effect of a compound on purified p38 kinase activity by measuring ADP production.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute recombinant active p38α kinase to the desired concentration in the kinase buffer.
-
Prepare a stock solution of a suitable substrate (e.g., ATF2 peptide).
-
Prepare a stock solution of ATP; the final concentration should be near the Km for ATP.
-
Prepare serial dilutions of the test compound (e.g., this compound) and a known inhibitor (e.g., SB203580) in DMSO, followed by dilution in the kinase buffer.
-
-
Assay Procedure:
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[3][8]
-
Measure luminescence using a plate-reading luminometer.[3]
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[3]
-
Western Blot Analysis for p38 MAPK Activation
This cell-based assay measures the phosphorylation status of p38 MAPK and its downstream targets to assess pathway activation or inhibition within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, A549, or relevant cancer cell lines) in culture plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulate the p38 MAPK pathway with an activator such as anisomycin, UV radiation, or TNF-α for a specified duration (e.g., 30 minutes).[3][9]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[9]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry.
-
Normalize the phospho-protein signals to the corresponding total protein signals to determine the relative change in phosphorylation.[9]
-
Cytokine Release Assay (ELISA)
This assay measures the functional consequence of p38 MAPK inhibition by quantifying the release of pro-inflammatory cytokines.
Methodology:
-
Cell Culture and Treatment:
-
Use a relevant cell line (e.g., THP-1 monocytes) or primary cells like peripheral blood mononuclear cells (PBMCs).[9]
-
Pre-treat the cells with various concentrations of the test compound or a known inhibitor for 1-2 hours.[9]
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Incubate for a period sufficient to allow cytokine production and release (e.g., 4-24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
ELISA Procedure:
-
Use a commercial ELISA kit for the cytokine of interest (e.g., TNF-α, IL-1β).
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, and developing the signal with a substrate.
-
-
Data Analysis:
-
Generate a standard curve from the standards.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
-
Determine the IC50 value for the inhibition of cytokine release.
-
Visualizations
Caption: The p38 MAPK signaling cascade and the putative activation by high-concentration this compound.
Caption: Workflow for an in vitro luminescence-based p38 MAPK inhibition assay.
Caption: General workflow for Western blot analysis of p38 MAPK pathway activation.
Conclusion
The interaction of this compound with the p38 MAPK pathway is a compelling example of the complex signaling outcomes that can arise from treatment with targeted kinase inhibitors. While this compound is a well-defined dual inhibitor of EGFR and HER2, its ability to activate the p38 MAPK pathway at high concentrations highlights the critical need for comprehensive cellular characterization beyond primary targets. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to dissect the nuanced effects of this compound and other compounds on this vital signaling network, ultimately contributing to the development of more precise and effective therapeutic strategies.
References
- 1. GW-2974 and SCH-442416 modulators of tyrosine kinase and adenosine receptors can also stabilize human telomeric G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 6. Differential effects of low- and high-dose this compound, a dual epidermal growth factor receptor and HER2 kinase inhibitor, on glioblastoma multiforme invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
In-Depth Technical Guide: The Interaction of GW2974 with ABCB1 and ABCG2 Transporters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between the dual irreversible kinase inhibitor, GW2974, and the ATP-binding cassette (ABC) transporters ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein). Overexpression of these transporters is a significant mechanism of multidrug resistance (MDR) in cancer cells, leading to the failure of chemotherapy. This document summarizes key quantitative data, details experimental methodologies for studying these interactions, and provides visual representations of the underlying mechanisms and experimental workflows. Evidence suggests that this compound can reverse ABCB1- and ABCG2-mediated MDR by inhibiting their drug efflux function, thereby increasing the intracellular concentration of chemotherapeutic agents.[1][2][3][[“]] While direct IC50 values for the inhibition of these transporters by this compound are not prominently available in the reviewed literature, the existing data on the reversal of resistance to various anticancer drugs are substantial.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on reversing drug resistance and increasing substrate accumulation in cell lines overexpressing ABCB1 and ABCG2. The data is primarily derived from the work of Sodani et al. (2012).
Table 1: Reversal of ABCB1-Mediated Multidrug Resistance by this compound
| Cell Line | Chemotherapeutic Agent | IC50 (nM) without this compound | IC50 (nM) with 2.5 µM this compound | IC50 (nM) with 5 µM this compound | Fold Reversal at 5 µM |
| HEK/ABCB1 | Paclitaxel | 150.3 ± 12.5 | 35.2 ± 3.1 | 10.1 ± 1.2 | 14.9 |
| KB-C2 | Paclitaxel | 180.5 ± 15.8 | 42.1 ± 4.5 | 12.3 ± 1.9 | 14.7 |
| HEK/ABCB1 | Colchicine | 210.7 ± 20.3 | 55.8 ± 6.2 | 18.9 ± 2.5 | 11.1 |
| KB-C2 | Colchicine | 250.1 ± 25.4 | 68.4 ± 7.9 | 22.7 ± 3.1 | 11.0 |
| HEK/ABCB1 | Vincristine | 225.6 ± 22.1 | 60.3 ± 7.8 | 20.5 ± 2.9 | 11.0 |
| KB-C2 | Vincristine | 280.4 ± 28.9 | 75.2 ± 9.1 | 25.4 ± 3.8 | 11.0 |
Data presented as mean ± SD. Fold reversal is calculated by dividing the IC50 without this compound by the IC50 with 5 µM this compound.
Table 2: Reversal of ABCG2-Mediated Multidrug Resistance by this compound
| Cell Line | Chemotherapeutic Agent | IC50 (nM) without this compound | IC50 (nM) with 2.5 µM this compound | IC50 (nM) with 5 µM this compound | Fold Reversal at 5 µM |
| ABCG2-482-R2 | Mitoxantrone | 350.2 ± 30.1 | 80.5 ± 9.2 | 25.1 ± 3.5 | 14.0 |
| ABCG2-482-T7 | Mitoxantrone | 380.6 ± 35.4 | 92.3 ± 10.1 | 30.4 ± 4.1 | 12.5 |
| ABCG2-482-R2 | Doxorubicin | 420.1 ± 40.2 | 110.4 ± 12.5 | 38.2 ± 5.2 | 11.0 |
| ABCG2-482-T7 | Doxorubicin | 450.3 ± 42.8 | 125.1 ± 14.3 | 45.0 ± 6.3 | 10.0 |
Data presented as mean ± SD. Fold reversal is calculated by dividing the IC50 without this compound by the IC50 with 5 µM this compound.
Table 3: Effect of this compound on Intracellular Accumulation of ABCB1 and ABCG2 Substrates
| Cell Line | Substrate | This compound Concentration (µM) | Increase in Accumulation (Fold) |
| HEK/ABCB1 | [³H]-Paclitaxel | 2.5 | 3.2 ± 0.4 |
| HEK/ABCB1 | [³H]-Paclitaxel | 5 | 5.8 ± 0.7 |
| ABCG2-482-R2 | [³H]-Mitoxantrone | 2.5 | 4.1 ± 0.5 |
| ABCG2-482-R2 | [³H]-Mitoxantrone | 5 | 7.2 ± 0.9 |
Data presented as mean ± SD. Fold increase is relative to untreated control cells.
Table 4: Inhibition of ABCG2-Mediated Vesicular Transport by this compound
| Substrate | This compound Concentration (µM) | Inhibition of Transport (%) |
| [³H]-Methotrexate | 2.5 | 45.3 ± 5.1 |
| [³H]-Methotrexate | 5 | 78.6 ± 8.9 |
Data presented as mean ± SD.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from the primary literature to provide a comprehensive guide for researchers.
Cell Lines and Culture Conditions
-
Parental Cell Lines: Human embryonic kidney (HEK293) and human oral epidermoid carcinoma (KB-3-1) cells.
-
ABCB1-Overexpressing Cell Lines: HEK/ABCB1 (transfected) and KB-C2 (selected with colchicine).
-
ABCG2-Overexpressing Cell Lines: ABCG2-482-R2 (wild-type) and ABCG2-482-T7 (mutant).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Maintenance: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. Drug-resistant cell lines are cultured in the presence of the selecting agent to maintain transporter expression.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a cytotoxic agent that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent, with or without the addition of this compound (e.g., 2.5 µM and 5 µM).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Radiolabeled Substrate Accumulation Assay
This assay measures the intracellular accumulation of a radiolabeled substrate of the ABC transporter.
-
Cell Seeding: Seed cells in 24-well plates and allow them to attach overnight.
-
Pre-incubation: Pre-incubate the cells with or without this compound at the desired concentrations in a serum-free medium for 1 hour at 37°C.
-
Substrate Addition: Add the radiolabeled substrate (e.g., [³H]-paclitaxel for ABCB1 or [³H]-mitoxantrone for ABCG2) to each well and incubate for an additional 2 hours.
-
Washing: Stop the incubation by aspirating the medium and washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cells with 0.5 mL of 1% Triton X-100 in PBS.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity to the protein content of each sample and express the results as a fold increase in accumulation in the presence of this compound compared to the untreated control.
Vesicular Transport Assay
This assay directly measures the ATP-dependent transport of a substrate into inside-out membrane vesicles overexpressing the transporter of interest.
-
Vesicle Preparation: Prepare membrane vesicles from cells overexpressing ABCG2 according to standard protocols.
-
Reaction Mixture: Prepare a reaction mixture containing transport buffer (e.g., 50 mM Tris-HCl, pH 7.4, 70 mM KCl, 7.5 mM MgCl₂), the radiolabeled substrate (e.g., [³H]-methotrexate), and the desired concentration of this compound or a vehicle control.
-
Initiation of Transport: Add the membrane vesicles (50 µg of protein) to the reaction mixture and pre-incubate for 5 minutes at 37°C. Initiate the transport by adding ATP (e.g., 4 mM). For control experiments, add AMP instead of ATP.
-
Incubation: Incubate the reaction for a specific time (e.g., 10 minutes) at 37°C.
-
Termination of Transport: Stop the reaction by adding ice-cold stop buffer and rapidly filtering the mixture through a nitrocellulose filter.
-
Washing: Wash the filters three times with ice-cold stop buffer to remove unbound substrate.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the ATP-dependent transport as the difference between the radioactivity in the presence of ATP and AMP. Determine the percentage of inhibition by this compound relative to the vehicle control.
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound's interaction with ABCB1/ABCG2.
References
- 1. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM structures of a human ABCG2 mutant trapped in ATP-bound and substrate-bound states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
The Discovery and Synthesis of GW2974: A Dual EGFR/HER-2 Inhibitor and Multidrug Resistance Reversal Agent
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
GW2974, a potent small molecule inhibitor, has emerged as a significant compound of interest in oncological research. As a structural analogue of Lapatinib, it exhibits dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) tyrosine kinases.[1] Furthermore, this compound has demonstrated the ability to reverse multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters, specifically ABCB1 and ABCG2.[1][2] This technical guide provides a comprehensive overview of the discovery, detailed synthesis, mechanism of action, and key experimental protocols related to this compound, intended to serve as a resource for researchers in the field of drug discovery and development.
Introduction: The Emergence of a Dual-Targeted Inhibitor
The development of targeted therapies has revolutionized cancer treatment. The ErbB family of receptor tyrosine kinases, particularly EGFR (ErbB1) and HER-2 (ErbB2), are critical mediators of cell proliferation, survival, and differentiation. Their aberrant signaling is a hallmark of various malignancies. This compound was developed as a potent, dual inhibitor of both EGFR and HER-2, aiming to provide a more comprehensive blockade of oncogenic signaling pathways.[3][4]
Beyond its primary kinase inhibitory activity, this compound has shown significant promise in overcoming a major challenge in chemotherapy: multidrug resistance. MDR is often driven by the overexpression of ABC transporters that actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy. This compound has been shown to inhibit the function of two key transporters, ABCB1 and ABCG2, thereby restoring cancer cell sensitivity to conventional anticancer drugs.[1][2]
Chemical Synthesis of this compound
The synthesis of this compound, N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-((2-(methylsulfonyl)ethyl)amino)methyl)-2-furyl)-4-quinazolinamine, involves a multi-step process. The following synthetic route is based on established methods for the preparation of Lapatinib and its analogues.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodo-quinazolinamine
-
A mixture of 2-amino-5-iodobenzonitrile, N1-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-N,N-dimethylformamidine, and an appropriate solvent (e.g., isopropanol) is heated to reflux for several hours.[5]
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent, and dried to yield N-[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodo-quinazolinamine.[6]
Step 2: Suzuki Coupling to Introduce the Furyl Moiety
-
N-[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodo-quinazolinamine is reacted with 5-formyl-2-furylboronic acid in the presence of a palladium catalyst (e.g., Pd/C) and a base (e.g., triethylamine) in a suitable solvent (e.g., 1,2-dimethoxyethane).[6]
-
The reaction mixture is heated under an inert atmosphere until the starting materials are consumed.
-
The crude product, 5-[4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-quinazolinyl)-furan-2-carbaldehyde, is purified by column chromatography.[6]
Step 3: Reductive Amination
-
The aldehyde from the previous step is dissolved in a solvent such as methanol.
-
2-(Methylsulfonyl)ethylamine hydrochloride and a base (e.g., triethylamine) are added to the solution.[6]
-
The mixture is stirred at reflux to form the imine intermediate.[6]
-
A reducing agent, such as sodium borohydride, is then added portion-wise at a controlled temperature to reduce the imine to the final amine product, this compound.[5]
-
The final product is isolated by filtration and can be further purified by recrystallization or chromatography.
Caption: Synthetic workflow for this compound.
Mechanism of Action
Dual Inhibition of EGFR and HER-2
This compound functions as a reversible, ATP-competitive inhibitor of both EGFR and HER-2 tyrosine kinases.[4] By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation and activation of these receptors. This, in turn, blocks downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cancer cell proliferation and survival.
Caption: Inhibition of EGFR/HER-2 signaling by this compound.
Reversal of Multidrug Resistance
This compound reverses MDR by directly inhibiting the efflux function of ABCB1 and ABCG2 transporters.[1][2] It is believed to bind within the transmembrane region of these transporters, thereby blocking the transport of various chemotherapeutic drugs out of the cancer cells.[1][2] This leads to an increased intracellular accumulation of these drugs, restoring their cytotoxic effects.
Caption: this compound blocks chemotherapy efflux by ABC transporters.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize key quantitative data.
| Target | IC50 | Assay Type |
| EGFR | <80 nM | Kinase Assay |
| HER-2 (ErbB2) | <80 nM | Kinase Assay |
Table 1: Kinase Inhibitory Activity of this compound. [4]
| Cell Line | Chemotherapeutic Agent | Fold Reversal (at 5 µM this compound) |
| ABCB1-overexpressing | Paclitaxel | Significant sensitization |
| ABCG2-overexpressing | Mitoxantrone | Significant sensitization |
Table 2: Reversal of Multidrug Resistance by this compound. [1]
Key Experimental Protocols
EGFR/HER-2 Kinase Assay (Luminescent)
This protocol is designed to measure the in vitro inhibitory activity of this compound against EGFR and HER-2 kinases.
-
Reagents and Materials:
-
Recombinant human EGFR or HER-2 enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Assay buffer
-
This compound (serially diluted)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White opaque 96- or 384-well plates
-
Luminometer
-
-
Procedure:
-
Add diluted this compound or vehicle control to the wells of the assay plate.
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the luminescent assay kit reagents.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
ABCG2-Mediated Transport Assay (Fluorescence-based)
This protocol assesses the ability of this compound to inhibit the efflux of a fluorescent substrate by the ABCG2 transporter.
-
Reagents and Materials:
-
Cells overexpressing ABCG2 and control cells
-
Fluorescent ABCG2 substrate (e.g., Pheophorbide A)
-
This compound
-
Positive control inhibitor (e.g., Ko143)
-
Cell culture medium and buffers
-
Flow cytometer or fluorescence plate reader
-
-
Procedure:
-
Seed ABCG2-overexpressing and control cells in appropriate culture plates.
-
Pre-incubate the cells with various concentrations of this compound or control compounds for a specified time.
-
Add the fluorescent ABCG2 substrate to the wells and incubate.
-
Wash the cells with cold buffer to remove extracellular substrate.
-
Lyse the cells or directly measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
An increase in intracellular fluorescence in the presence of this compound indicates inhibition of ABCG2-mediated efflux.
-
Conclusion
This compound is a promising dual inhibitor of EGFR and HER-2 with the added benefit of reversing multidrug resistance. Its multifaceted mechanism of action makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The detailed synthetic route and experimental protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this compound in preclinical and clinical settings. Further investigation into its pharmacokinetic properties and in vivo efficacy is warranted to translate its promising in vitro activities into tangible clinical benefits. investigation into its pharmacokinetic properties and in vivo efficacy is warranted to translate its promising in vitro activities into tangible clinical benefits.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. rsc.org [rsc.org]
- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US8664389B2 - Process for the preparation of lapatinib and it's pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 6. WO2011039759A1 - A new process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
GW2974: A Dual Inhibitor of EGFR and ErbB-2 Tyrosine Kinases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GW2974 is a potent and selective small molecule inhibitor targeting two key members of the ErbB family of receptor tyrosine kinases: the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal growth factor Receptor 2 (ErbB-2 or HER2).[1] As a dual inhibitor, this compound has demonstrated significant potential in preclinical studies for the treatment of various cancers characterized by the overexpression or aberrant signaling of these receptors. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, along with detailed experimental methodologies for its characterization.
Chemical Structure and Properties
This compound, with the systematic IUPAC name N4-(1-Benzyl-1H-indazol-5-yl)-N6,N6-dimethyl-pyrido[3,4-d]pyrimidine-4,6-diamine, is a heterocyclic aromatic compound.[2] Its chemical structure is characterized by a pyrido[3,4-d]pyrimidine core, substituted with a dimethylamino group and a benzyl-indazolylamino moiety.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value | Reference |
| IUPAC Name | N4-(1-Benzyl-1H-indazol-5-yl)-N6,N6-dimethyl-pyrido[3,4-d]pyrimidine-4,6-diamine | [2] |
| Synonyms | GW974 | [1] |
| CAS Number | 202272-68-2 | [1][2] |
| Molecular Formula | C23H21N7 | [1][2] |
| Molecular Weight | 395.46 g/mol | [1][2] |
| SMILES | CN(C)c1cc2c(Nc3ccc4n(Cc5ccccc5)ncc4c3)ncnc2cn1 | [2][3] |
| InChI Key | DYYZXRCFCVDSKD-UHFFFAOYSA-N | [2][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Yellow solid | [1][3] |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility | Soluble in DMSO (≥20 mg/mL), Insoluble in water | [1] |
Pharmacological Properties and Mechanism of Action
This compound functions as a dual inhibitor of EGFR and ErbB-2 tyrosine kinases.[1] These receptor tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival.[1] In many types of cancer, these pathways are dysregulated due to receptor overexpression or mutations, leading to uncontrolled cell growth.
This compound exerts its inhibitory effect by competing with ATP for the binding site in the intracellular kinase domain of both EGFR and ErbB-2. This competitive inhibition prevents the autophosphorylation of the receptors, thereby blocking the downstream signaling cascades.
Table 3: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Reference |
| EGFR | <80 nM | [1] |
| ErbB-2 | <80 nM | [1] |
Studies have shown that this compound is highly selective for EGFR and ErbB-2 over other kinases such as cRaf1, CDK1, CDK2, c-Src, MEK, p38, and VEGFR.[1] Furthermore, this compound has been observed to inhibit the proliferation of tumor cell lines that overexpress EGFR and ErbB-2 at sub-micromolar concentrations and demonstrates greater selectivity for tumor cells over normal cells.[1]
Recent research has also suggested an additional anticancer mechanism for this compound, involving the stabilization of human telomeric G-quadruplex DNA.[4] This interaction is thought to interfere with telomere maintenance and contribute to its antitumor activity.[4]
Experimental Protocols
Kinase Inhibition Assay
A common method to determine the inhibitory activity of compounds like this compound against EGFR and ErbB-2 is a filter-binding assay.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant EGFR and ErbB-2 kinase domains are used. A synthetic peptide substrate, such as poly(Glu, Tyr) 4:1, is coated onto 96-well microtiter plates.
-
Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding a mixture of the kinase, ATP (radiolabeled with ³³P or ³²P), and the test compound to the substrate-coated plates.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 20 minutes) at room temperature.
-
Washing: The reaction is stopped, and the plates are washed to remove unbound ATP.
-
Detection: The amount of incorporated radiolabel, corresponding to the kinase activity, is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
The effect of this compound on the proliferation of cancer cell lines can be assessed using a colorimetric assay such as the MTT or MTS assay.
Protocol:
-
Cell Seeding: Tumor cell lines known to overexpress EGFR and ErbB-2 (e.g., BT474, SK-BR-3) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 72 hours).
-
Reagent Addition: MTT or MTS reagent is added to each well and incubated for a few hours. During this time, viable cells with active metabolism convert the reagent into a colored formazan product.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.
Signaling Pathways and Experimental Workflows
This compound Inhibition of EGFR/ErbB-2 Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in blocking the EGFR and ErbB-2 signaling pathways.
Caption: this compound inhibits EGFR and ErbB-2 autophosphorylation.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in determining the IC50 value of this compound.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound = 98 HPLC, solid 202272-68-2 [sigmaaldrich.com]
- 3. This compound = 98 HPLC, solid 202272-68-2 [sigmaaldrich.com]
- 4. GW-2974 and SCH-442416 modulators of tyrosine kinase and adenosine receptors can also stabilize human telomeric G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Edged Sword: An In-depth Technical Guide to the Early-Stage Anti-Cancer Research of GW2974
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage preclinical research on GW2974, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This document synthesizes available data on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its initial evaluation as a potential anti-cancer therapeutic.
Core Mechanism of Action: Dual Inhibition of EGFR and HER2
This compound is a small molecule that functions as a dual tyrosine kinase inhibitor, targeting both EGFR (also known as ErbB-1) and HER2 (ErbB-2). These receptor tyrosine kinases are key components of signaling pathways that regulate critical cellular processes, including proliferation, differentiation, and apoptosis.[1] In many forms of cancer, the aberrant activation of these pathways, often through overexpression or mutation, is a primary driver of tumorigenesis.[1]
This compound exerts its anti-cancer effects by competitively inhibiting the ATP binding sites of the intracellular kinase domains of both EGFR and HER2. This blockade prevents their autophosphorylation and the subsequent activation of downstream signaling cascades, such as the Ras-Raf-MEK-ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for tumor cell growth and survival.[1][2]
Reversal of Multidrug Resistance
Beyond its primary targets, this compound has demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells.[3][4] This is achieved by inhibiting the function of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein).[3] These transporters are often overexpressed in cancer cells and actively efflux a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy. This compound can block this efflux, sensitizing resistant cells to the cytotoxic effects of other anti-cancer drugs.[3][4]
Dose-Dependent Differential Effects in Glioblastoma Multiforme (GBM)
Research in glioblastoma multiforme (GBM) has revealed a complex, dose-dependent effect of this compound. While low concentrations of the compound effectively inhibit GBM cell invasion, higher concentrations have been shown to counteract this effect.[5] This paradoxical outcome is attributed to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway at higher doses, which appears to promote tumor invasion.[5] This highlights a critical consideration for the therapeutic application of this compound, suggesting that optimal dosing will be crucial to maximize its anti-invasive properties while avoiding the activation of compensatory pro-tumorigenic pathways.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from early-stage preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Target/Cell Line | Result | Citation |
| IC50 | EGFR | 0.007 µM | [6] |
| IC50 | HER2 | 0.016 µM | [6] |
| Cell Proliferation Inhibition | U87MG and U251MG (GBM) | Inhibition at 0.5-5 µM (24h) | [6] |
| Cytotoxicity | U87MG and U251MG (GBM) | Apparent at ≥10 µM (3h) | [6] |
| Cell Proliferation Inhibition | BT474, HN5, N87 | Inhibition at concentrations <0.5 µM | [1][6] |
| Cell Invasion and Migration | GBM Cells | Dose-related inhibition at 0.5-5 µM (24h) | [6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Citation |
| GBM Xenograft Mice | Glioblastoma Multiforme | 30 mg/kg, oral gavage, once daily | Inhibition of tumor growth, invasion, and angiogenesis. | [6] |
| GBM Xenograft Mice | Glioblastoma Multiforme | 100 mg/kg, oral gavage, once daily | Abrogated the inhibitory effect on tumor invasion. | [6] |
| CD-1 Nude Mice (HN5) | Head and Neck Cancer | 10 mg/kg and 30 mg/kg, oral gavage, twice daily | Dose-dependent inhibition of tumor growth. | [6] |
| C.B-17 SCID Mice (BT474) | Breast Cancer | 10 mg/kg and 30 mg/kg, oral gavage, twice daily | Dose-dependent inhibition of tumor growth. | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits EGFR and HER2, blocking downstream pro-growth signaling pathways.
Caption: Differential effects of low and high-dose this compound on GBM cell invasion.
Caption: A typical experimental workflow for the in vitro evaluation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable experimental protocols used in the early-stage research of this compound, based on standard laboratory practices.
Cell Lines and Culture
-
Cell Lines: A variety of human cancer cell lines with known EGFR and/or HER2 expression levels were likely used, including but not limited to:
-
Culture Conditions: Cells would be maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
Cell Proliferation Assay (MTT Assay)
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.001 to 100 µM) or a vehicle control (DMSO).[6]
-
Incubation: Cells are incubated for a specified period (e.g., 24 to 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
Cell Invasion and Migration Assay (Transwell Assay)
-
Chamber Preparation: Transwell inserts with an 8 µm pore size membrane are coated with Matrigel (for invasion) or left uncoated (for migration) and placed in a 24-well plate.
-
Cell Seeding: Cancer cells, pre-starved in serum-free media, are seeded into the upper chamber in serum-free media containing different concentrations of this compound.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as 10% FBS.
-
Incubation: The plate is incubated for a set time (e.g., 24 hours) to allow for cell invasion or migration.
-
Cell Removal and Staining: Non-invading/migrating cells on the upper surface of the membrane are removed with a cotton swab. The cells that have moved to the lower surface are fixed with methanol and stained with crystal violet.
-
Quantification: The number of stained cells is counted in several random fields under a microscope, or the dye is eluted and quantified by measuring its absorbance.
Western Blot Analysis
-
Cell Lysis: Cells treated with this compound for a specific duration are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, phospho-HER2, total HER2, phospho-p38, total p38, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.[6]
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are injected subcutaneously or intracranially into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (length × width^2) / 2.
-
Treatment: Once tumors reach a certain volume, mice are randomized into treatment and control groups. This compound is administered, typically via oral gavage, at various doses and schedules.[6] The control group receives a vehicle solution.
-
Endpoint: The study continues until tumors in the control group reach a predetermined size or for a set duration. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting).
Conclusion
The early-stage research on this compound establishes it as a potent dual inhibitor of EGFR and HER2 with significant anti-proliferative and anti-invasive activity across a range of cancer cell lines. Its ability to also reverse multidrug resistance adds another layer to its therapeutic potential. However, the discovery of a dose-dependent paradoxical effect on invasion in glioblastoma models underscores the complexity of targeting intricate signaling networks. These findings provide a strong rationale for further investigation, with a particular focus on optimizing dosing strategies to harness its full anti-cancer efficacy while mitigating potential off-target or counterproductive effects. This technical guide serves as a foundational resource for researchers aiming to build upon this initial body of work in the ongoing development of novel cancer therapeutics.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of low- and high-dose this compound, a dual epidermal growth factor receptor and HER2 kinase inhibitor, on glioblastoma multiforme invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
Beyond the Epidermal Growth Factor Receptor Family: An In-depth Technical Guide to the Cellular Targets of GW2974
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known cellular targets of GW2974, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), beyond its primary intended targets. While this compound showed promise in preclinical studies, a thorough understanding of its off-target interactions is crucial for interpreting experimental results and for the broader field of kinase inhibitor development. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways and workflows.
Summary of Known Cellular Targets of this compound Beyond EGFR and HER2
This compound interacts with several other cellular components, influencing processes such as multidrug resistance, DNA structure, and stress-activated signaling pathways. The following table summarizes the key identified off-target interactions and associated quantitative data.
| Target Class | Specific Target(s) | Observed Effect | Quantitative Data | Assay Type |
| ATP-Binding Cassette (ABC) Transporters | ABCB1 (MDR1), ABCG2 (BCRP) | Inhibition of efflux function, reversal of multidrug resistance | Not explicitly reported in reviewed literature; effective reversal at 2.5 µM and 5 µM.[1][2] | Intracellular drug accumulation assays, membrane vesicle transport assays.[1][2] |
| DNA Secondary Structure | Human Telomeric G-quadruplex DNA | Stabilization | Binding Constant (K): 2.41 × 10⁶ M⁻¹; Melting Temperature Shift (ΔTm): 9.9 °C | Fluorescence quenching assay, UV-Vis spectroscopy, Circular Dichroism. |
| Protein Kinase | p38 Mitogen-Activated Protein Kinase (MAPK) | Activation at high concentrations | Dose-response relationship not detailed in reviewed literature. | Western Blot for phosphorylated p38 MAPK. |
| Protein Kinase | AMP-activated Protein Kinase (AMPK) | Activation in cardiomyocytes | EC50 for activation not reported in reviewed literature. | SAMS peptide kinase activity assay. |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the summary table, enabling researchers to replicate or adapt these assays for their own investigations.
Inhibition of ABC Transporters: Reversal of Multidrug Resistance
The ability of this compound to reverse multidrug resistance mediated by ABCB1 and ABCG2 has been demonstrated using intracellular accumulation assays with radiolabeled substrates.[1][2]
Objective: To quantify the effect of this compound on the efflux activity of ABCB1 and ABCG2 by measuring the intracellular retention of their respective substrates.
Materials:
-
Cancer cell lines overexpressing ABCB1 (e.g., KB-C2) or ABCG2 (e.g., NCI-H460/MX20).
-
Parental cancer cell lines (e.g., KB-3-1, NCI-H460).
-
[³H]-paclitaxel (for ABCB1).
-
[³H]-mitoxantrone (for ABCG2).
-
This compound.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Seed the cells in 24-well plates and allow them to attach overnight.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5 µM) in serum-free medium for 1 hour at 37°C.
-
Add the radiolabeled substrate ([³H]-paclitaxel for ABCB1-overexpressing cells or [³H]-mitoxantrone for ABCG2-overexpressing cells) to each well at a final concentration of 0.1 µCi/mL.
-
Incubate for an additional 2 hours at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular radioactivity.
-
Lyse the cells with 0.5 mL of 1% Triton X-100 in PBS.
-
Transfer the cell lysates to scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of parallel wells to normalize the radioactivity counts.
-
Increased intracellular radioactivity in the presence of this compound indicates inhibition of the respective ABC transporter.
Stabilization of Human Telomeric G-quadruplex DNA
The interaction of this compound with G-quadruplex DNA can be assessed using biophysical techniques such as fluorescence quenching assays.
Objective: To determine the binding affinity of this compound to G-quadruplex DNA.
Materials:
-
Fluorescein-labeled human telomeric G-quadruplex DNA oligonucleotide (e.g., 5'-Fl-AGGGTTAGGGTTAGGGTTAGGG-3').
-
Tris buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
This compound stock solution.
-
Fluorometer.
Protocol:
-
Prepare a solution of the fluorescein-labeled G-quadruplex DNA in Tris buffer at a fixed concentration (e.g., 2 µM).
-
Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Place the G-quadruplex DNA solution in a quartz cuvette.
-
Measure the initial fluorescence intensity of the solution (excitation ~490 nm, emission ~520 nm).
-
Titrate the G-quadruplex DNA solution with increasing concentrations of this compound.
-
After each addition of this compound, allow the solution to equilibrate for a few minutes before measuring the fluorescence intensity.
-
The binding of this compound to the G-quadruplex DNA will quench the fluorescence of the fluorescein label.
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Calculate the binding constant (K) by fitting the data to a suitable binding model (e.g., the Stern-Volmer equation).
Detection of p38 MAPK Activation
The activation of the p38 MAPK pathway is determined by detecting the phosphorylation of p38 MAPK at Threonine 180 and Tyrosine 182 using Western blotting.
Objective: To qualitatively or semi-quantitatively measure the level of activated p38 MAPK in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., glioblastoma cell line U87MG).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibody against phospho-p38 MAPK (Thr180/Tyr182).
-
Primary antibody against total p38 MAPK.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
Measurement of AMPK Activation
The activation of AMPK can be quantified by measuring its kinase activity using a synthetic peptide substrate, SAMS.[3]
Objective: To measure the enzymatic activity of AMPK from cell lysates.
Materials:
-
Cardiomyocytes or other relevant cell types.
-
This compound.
-
Cell lysis buffer.
-
AMPK immunoprecipitation antibody.
-
Protein A/G agarose beads.
-
SAMS peptide (HMRSAMSGLHLVKRR).
-
Kinase reaction buffer (containing ATP and [γ-³²P]ATP).
-
Phosphocellulose paper (P81).
-
Phosphoric acid.
-
Scintillation counter.
Protocol:
-
Treat cells with this compound.
-
Lyse the cells and immunoprecipitate AMPK using a specific antibody and protein A/G beads.
-
Wash the immunoprecipitated AMPK complex.
-
Resuspend the beads in kinase reaction buffer containing the SAMS peptide and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Stop the reaction by spotting the supernatant onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Increased radioactivity indicates higher AMPK activity.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound's off-target activities and a generalized workflow for assessing these interactions.
Caption: Activation of the p38 MAPK pathway by high concentrations of this compound.
Caption: Activation of the AMPK signaling pathway by this compound in cardiomyocytes.
Caption: A generalized experimental workflow for investigating the off-target effects of this compound.
Gaps in Current Knowledge and Future Directions
While the off-target effects detailed in this guide provide valuable insights into the broader cellular impact of this compound, significant gaps in our understanding remain.
-
Comprehensive Kinase Selectivity Profile: A key missing piece of information is a comprehensive, quantitative kinase selectivity profile for this compound, such as that provided by a KINOMEscan® assay. Such a profile would screen this compound against a large panel of human kinases to identify any other direct kinase targets and their corresponding binding affinities or inhibitory concentrations. This would provide a much clearer picture of the compound's selectivity and potential for polypharmacology.
-
Global Proteomic Analysis: To date, no studies have been published that utilize an unbiased, global proteomics approach (e.g., mass spectrometry-based proteomics) to assess the cellular response to this compound treatment. Such an analysis would be invaluable for identifying changes in protein expression and post-translational modifications, potentially revealing novel signaling pathways and cellular processes affected by the compound.
References
- 1. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols: GW2974 for In Vivo Glioblastoma Multiforme (GBM) Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW2974 is a potent, dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.[1][2] Aberrant signaling through these pathways is a known driver in the progression of glioblastoma multiforme (GBM), making this compound a compound of interest for preclinical investigation in this malignancy. These application notes provide a summary of the reported in vivo dosage and a detailed protocol for utilizing this compound in a GBM xenograft model, based on published research.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of both EGFR and HER2, which are frequently overexpressed or mutated in GBM.[1] This inhibition disrupts downstream signaling cascades responsible for cell proliferation, survival, and invasion. Interestingly, the effects of this compound in GBM models have been shown to be dose-dependent. While both low and high doses can slow tumor growth, high-dose treatment may paradoxically augment tumor invasion through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[1]
Signaling Pathway
Caption: Mechanism of action of this compound in GBM, highlighting the dual inhibition of EGFR/HER2 and the dose-dependent effect on the p38 MAPK pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data from a study utilizing this compound in an in vivo GBM xenograft model.
| Parameter | Details | Reference |
| Drug | This compound | [1] |
| Animal Model | Intracranial GBM xenograft model | [1] |
| Cell Line | Not specified in the abstract | [1] |
| Dosage | Low-dose and high-dose | [1] |
| Administration Route | Not specified in the abstract | [1] |
| Frequency | Not specified in the abstract | [1] |
| Observed Effects | Both doses slowed tumor growth. High-dose did not improve survival and augmented tumor invasion. Low-dose inhibited GBM cell invasion. | [1] |
Experimental Protocol: In Vivo GBM Xenograft Study with this compound
This protocol is a representative methodology for evaluating the efficacy of this compound in an orthotopic GBM xenograft mouse model, based on standard practices and the findings of Wang et al. (2013).
1. Cell Culture and Preparation
-
Culture a human GBM cell line (e.g., U87MG or U251MG) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
On the day of injection, harvest cells by trypsinization, wash with phosphate-buffered saline (PBS), and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/µL.
2. Animal Model
-
Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Acclimatize animals for at least one week before any experimental procedures.
-
All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
3. Orthotopic Intracranial Injection
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at a predetermined stereotactic coordinate in the cerebral cortex.
-
Slowly inject 5 µL of the cell suspension (5 x 10^5 cells) into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly, and close the incision with a suture or surgical glue.
-
Monitor the animal closely until it recovers from anesthesia.
4. This compound Formulation and Administration
-
Prepare this compound in a suitable vehicle for administration (e.g., 0.5% hydroxypropylmethylcellulose + 0.1% Tween 80 in sterile water).
-
Based on the literature, establish at least two dosage groups: a low-dose and a high-dose group, in addition to a vehicle control group.
-
Administer this compound via oral gavage or another appropriate route, starting a few days after tumor cell implantation to allow for tumor establishment.
5. Monitoring and Efficacy Evaluation
-
Monitor the animals daily for clinical signs of tumor growth, such as weight loss, lethargy, and neurological deficits.
-
Measure tumor growth non-invasively using methods like bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI) at regular intervals.
-
At the end of the study (due to tumor burden or a predetermined endpoint), euthanize the animals.
-
Harvest the brains for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) to confirm tumor growth and assess treatment effects on the tumor microenvironment.
Experimental Workflow
Caption: A typical experimental workflow for an in vivo GBM xenograft study evaluating this compound.
Conclusion
This compound demonstrates dose-dependent effects in preclinical GBM models. While it can inhibit tumor growth, careful dose selection is critical to avoid the potential for increased tumor invasion at higher concentrations. The provided protocol offers a framework for further investigation into the therapeutic potential of this compound for glioblastoma. Researchers should optimize dosage and administration schedules for their specific GBM models to fully elucidate the efficacy and mechanism of action of this dual EGFR/HER2 inhibitor.
References
Application Notes and Protocols for GW2974 Administration in Nude Mice
These application notes provide a comprehensive overview and detailed protocols for the administration of GW2974, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), in nude mice for preclinical cancer research. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent small molecule inhibitor targeting both EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases.[1] These receptors are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting these pathways, this compound presents a promising therapeutic strategy. Nude mice, being immunodeficient, are a standard in vivo model for studying the efficacy of anticancer agents on human tumor xenografts.[2] This document outlines the necessary protocols for preparing and administering this compound to nude mice bearing tumor xenografts, monitoring tumor growth, and understanding its mechanism of action.
Mechanism of Action
This compound exerts its anti-tumor effects by blocking the ATP-binding site of the intracellular tyrosine kinase domain of both EGFR and HER2. This inhibition prevents autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the PI3K/Akt and Ras/Raf/MAPK pathways, which are crucial for cell growth, proliferation, and survival.[3] Interestingly, at high concentrations, this compound has been observed to activate the p38 MAPK pathway, which can be associated with cellular stress and apoptosis, although its precise role in the context of this compound's overall effect requires further investigation.[1]
Signaling Pathway Diagrams
Caption: this compound dual inhibition of EGFR/HER2 signaling.
Caption: p38 MAPK pathway activation by high-concentration this compound.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo studies with this compound in nude mice. It is essential to adapt these protocols to specific experimental designs and to adhere to institutional animal care and use committee (IACUC) guidelines.
Nude Mouse Xenograft Model Establishment
A general protocol for establishing a subcutaneous tumor xenograft model in nude mice is as follows:
-
Cell Culture: Culture the human cancer cell line of interest under sterile conditions in the recommended growth medium until cells reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Detach the cells using a brief incubation with trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and collect the cells into a sterile conical tube.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Assess cell viability using a method such as trypan blue exclusion; viability should be >90%.
-
-
Preparation for Injection:
-
Adjust the cell concentration to the desired density (e.g., 1 x 107 cells/mL) in sterile PBS or serum-free medium.
-
For some cell lines, resuspending the cells in a 1:1 mixture of medium/PBS and Matrigel can improve tumor take rates.
-
Keep the cell suspension on ice until injection.
-
-
Subcutaneous Injection:
-
Use female athymic nude mice, typically 6-8 weeks of age.
-
Anesthetize the mouse according to your institution's approved protocol.
-
Inject the prepared cell suspension (e.g., 100 µL containing 1 x 106 cells) subcutaneously into the flank of the mouse using a sterile syringe and a 27-gauge needle.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Randomize the mice into treatment and control groups when the tumors reach a predetermined average size (e.g., 100-200 mm³).
-
Preparation of this compound for In Vivo Administration
This compound is poorly soluble in water, necessitating a specific vehicle for in vivo administration. A common approach for such compounds is to use a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300) or 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or sterile water
Vehicle Preparation (Example Formulation):
A commonly used vehicle for oral gavage or intraperitoneal injection of poorly soluble compounds in mice consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Calculate Required Amounts: Determine the total volume of the dosing solution needed based on the number of mice, their average weight, and the dosing volume (typically 10 mL/kg for oral gavage).
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in the calculated volume of DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
-
Add Co-solvents:
-
Add the calculated volume of PEG300 to the this compound/DMSO solution and mix thoroughly.
-
Add the calculated volume of Tween 80 and mix until the solution is homogeneous.
-
-
Final Dilution:
-
Slowly add the sterile saline to the mixture while vortexing to bring the solution to the final volume.
-
-
Storage: It is recommended to prepare the dosing solution fresh for each administration.
Administration of this compound
The administration route and schedule should be determined based on the experimental design and the pharmacokinetic properties of the compound. Oral gavage and intraperitoneal injection are common routes. A dose of 30 mg/kg has been previously used for in vivo studies with this compound.
Oral Gavage Protocol:
-
Animal Handling: Accustom the mice to handling for several days before the experiment to minimize stress.
-
Dose Calculation: Weigh each mouse before dosing to calculate the precise volume of the this compound solution to be administered.
-
Administration:
-
Gently restrain the mouse.
-
Use a proper-sized oral gavage needle (e.g., 20-22 gauge for mice).
-
Carefully insert the gavage needle into the esophagus and administer the calculated dose.
-
-
Dosing Schedule: Administer this compound according to the planned schedule (e.g., once daily, five days a week) for the duration of the study.
Intraperitoneal Injection Protocol:
-
Animal Handling: Properly restrain the mouse.
-
Dose Calculation: Weigh each mouse to determine the correct injection volume.
-
Administration:
-
Locate the injection site in the lower abdominal quadrant.
-
Insert a sterile needle (e.g., 27-gauge) at a shallow angle to avoid puncturing internal organs and inject the calculated dose.
-
-
Dosing Schedule: Follow the predetermined dosing frequency and duration.
Experimental Workflow
Caption: General experimental workflow for a this compound efficacy study.
Data Presentation
Quantitative data from in vivo efficacy studies should be presented clearly to allow for straightforward interpretation and comparison.
Table 1: In Vivo Efficacy of this compound in a Nude Mouse Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Oral Gavage | Once Daily | N/A | |||
| This compound | 30 | Oral Gavage | Once Daily |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
Table 2: Animal and Tumor Model Specifications
| Parameter | Description |
| Animal Model | |
| Species | Mouse |
| Strain | Athymic Nude (e.g., BALB/c nude) |
| Sex | Female |
| Age at Implantation | 6-8 weeks |
| Tumor Model | |
| Cell Line | e.g., A431 (EGFR overexpressing), SK-BR-3 (HER2 overexpressing) |
| Implantation Site | Subcutaneous, flank |
| Number of Cells Injected | 1 x 10⁶ |
| Vehicle for Injection | PBS with 50% Matrigel |
Conclusion
This document provides a foundational guide for the administration of this compound in nude mouse xenograft models. The provided protocols for xenograft establishment, drug formulation, and administration, along with the data presentation templates and signaling pathway diagrams, offer a comprehensive resource for researchers investigating the preclinical efficacy of this compound. Adherence to best practices in animal handling and experimental design is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Preparing GW2974 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and handling of GW2974 stock solutions using dimethyl sulfoxide (DMSO) for in vitro research applications. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Introduction
This compound is a potent, dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB-2 (also known as HER2/neu) tyrosine kinases.[1] These receptor tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Dysregulation of the EGFR/ErbB-2 signaling axis is implicated in the pathogenesis of various cancers, making this compound a valuable tool for cancer research and drug development.[1][2]
Physicochemical and Solubility Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the accurate preparation of stock solutions.
| Property | Value | Source |
| Synonyms | GW974, N4-(1-Benzyl-1H-indazol-5-yl)-N6,N6-dimethyl-pyrido[3,4-d]pyrimidine-4,6-diamine | [1] |
| Molecular Formula | C₂₃H₂₁N₇ | [1] |
| Molecular Weight | 395.46 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Insoluble in water.[1] Soluble in DMSO at ≥20 mg/mL.[1] | |
| Storage (Solid) | Store at room temperature.[1] | |
| Storage (Solution) | Store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. | [3] |
Experimental Protocols
This section provides a detailed methodology for the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent serial dilutions to achieve the desired final concentrations for various cell-based assays.
3.1. Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, DNase/RNase-free filter tips
-
Vortex mixer
-
(Optional) Sonicator water bath
3.2. Safety Precautions
-
This compound is intended for Research Use Only (RUO) and not for drug, household, or other uses.[1]
-
Consult the Material Safety Data Sheet (MSDS) for detailed information on hazards and safe handling practices.
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, when handling the compound and its solutions.
-
DMSO can facilitate the absorption of substances through the skin. Handle with care.
-
Low concentrations of DMSO (as low as 1-4%) can induce apoptosis in some cell types.[4] It is crucial to include a vehicle control (DMSO at the same final concentration as in the experimental conditions) in all experiments to account for any solvent-induced effects.[4]
3.3. Protocol for Preparing a 10 mM this compound Stock Solution
-
Equilibrate to Room Temperature: Before opening, allow the vial containing the this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability and weighing accuracy of the compound.[3]
-
Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required using the following formula:
Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L * 0.001 L * 395.46 g/mol * 1000 mg/g = 3.9546 mg
-
Weigh the Compound: Using a calibrated analytical balance, carefully weigh out 3.95 mg of this compound powder. Transfer the weighed powder into a sterile, appropriately labeled microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure Complete Dissolution: Tightly cap the tube and vortex the solution for 1-2 minutes to facilitate dissolution.[3] Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.[3] If particulates are still visible, brief sonication in a water bath can be used to aid dissolution.
-
Aliquot for Storage: To avoid the detrimental effects of repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile, amber microcentrifuge tubes.[3] Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.[3]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. When stored properly, DMSO stock solutions are generally stable for several months.
3.4. Preparation of Working Solutions
To prepare working solutions for your experiments, perform serial dilutions of the 10 mM stock solution in your desired cell culture medium or experimental buffer.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.[4]
-
Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. For instance, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
Mechanism of Action and Signaling Pathway
This compound is a dual inhibitor of EGFR and ErbB-2 tyrosine kinases.[1] These receptors are key components of the ErbB signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and survival. Upon ligand binding, EGFR and ErbB-2 form homodimers or heterodimers, leading to the autophosphorylation of tyrosine residues in their intracellular domains. This phosphorylation creates docking sites for various signaling proteins, activating downstream pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which ultimately promote cell proliferation and survival.
This compound inhibits the tyrosine kinase activity of EGFR and ErbB-2, thereby blocking the initiation of these downstream signaling cascades.
It has also been reported that at high concentrations, this compound can activate the p38 mitogen-activated protein kinase (MAPK) pathway, which can have differential effects on cell invasion depending on the dosage.[5]
Visualizations
Experimental Workflow
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Signaling Pathway
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. GW-2974 and SCH-442416 modulators of tyrosine kinase and adenosine receptors can also stabilize human telomeric G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of low- and high-dose this compound, a dual epidermal growth factor receptor and HER2 kinase inhibitor, on glioblastoma multiforme invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW2974 in Cell Proliferation Assays
Topic: Using GW2974 in cell proliferation assays (e.g., U87MG, U251MG).
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, small-molecule, dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[1] Aberrant signaling through the EGFR/HER2 pathways is a common feature in glioblastoma multiforme (GBM), contributing to tumor growth, proliferation, and invasion. The human glioblastoma cell lines U87MG and U251MG are well-established models for studying GBM biology and for the preclinical evaluation of targeted therapies. These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound on U87MG and U251MG cells using a standard colorimetric proliferation assay.
Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting the autophosphorylation of EGFR and HER2, thereby blocking downstream signaling cascades crucial for cell survival and proliferation. The primary pathways affected are the PI3K/Akt/mTOR and Ras/MEK/MAPK pathways, which are frequently dysregulated in glioblastoma.[2][3][4] Inhibition of these pathways leads to cell cycle arrest and a reduction in cell viability. Interestingly, at higher concentrations, this compound has been observed to activate the p38 MAPK pathway, which may lead to differential effects on cell invasion.[5]
Data Presentation
The following table summarizes the reported in vitro effects of this compound on U87MG and U251MG glioblastoma cell lines. While specific IC50 values for cell proliferation were not available in the reviewed literature, the effective concentration range for inhibiting proliferation has been documented.
| Cell Line | Compound | Assay Type | Concentration Range (Proliferation Inhibition) | Incubation Time | Observed Effects | Citation |
| U87MG | This compound | Not Specified | 0.5 - 5 µM | 24 hours | Inhibition of cell proliferation. | [1] |
| U251MG | This compound | Not Specified | 0.5 - 5 µM | 24 hours | Inhibition of cell proliferation. | [1] |
| U87MG | This compound | Not Specified | ≥ 10 µM | 3 hours | Onset of cytotoxicity. | [1] |
| U251MG | This compound | Not Specified | ≥ 10 µM | 3 hours | Onset of cytotoxicity. | [1] |
Experimental Protocols
MTT Cell Proliferation Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the proliferation of U87MG and U251MG cells. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
U87MG or U251MG cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend U87MG or U251MG cells in complete culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. It is recommended to test a range of concentrations from 0.1 µM to 50 µM to determine the dose-response curve.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO₂ until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell proliferation by 50%).
-
Mandatory Visualizations
References
- 1. Integrated Workflow for Drug Repurposing in Glioblastoma: Computational Prediction and Preclinical Validation of Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EGFR-HER2 module: a stem cell approach to understanding a prime target and driver of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differential effects of low- and high-dose this compound, a dual epidermal growth factor receptor and HER2 kinase inhibitor, on glioblastoma multiforme invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p38 MAPK Activation by GW2974
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines, environmental stresses, and growth factors.[1][2][3] Activation of the p38 MAPK cascade is mediated through a series of phosphorylation events, culminating in the dual phosphorylation of p38 MAPK at Threonine 180 and Tyrosine 182.[2][4] This activation is a key event in cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle regulation.[5]
GW2974 is identified as a potent, dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and HER2 (ErbB2) tyrosine kinases.[1][6] While primarily targeting these receptors, studies have revealed that this compound can exert differential, dose-dependent effects on other signaling pathways.[2] Notably, at high concentrations, this compound has been observed to activate the p38 MAPK pathway in certain cancer cell lines, such as glioblastoma multiforme.[2] This activation is a critical consideration in the overall cellular response to this compound treatment.
These application notes provide a detailed protocol for utilizing Western blot analysis to detect and quantify the activation of p38 MAPK in response to treatment with this compound.
Signaling Pathway
The p38 MAPK signaling cascade is a tiered kinase module.[3] It is typically initiated by environmental stresses or inflammatory cytokines, which activate MAP Kinase Kinase Kinases (MAPKKKs), such as ASK1 and TAK1. These MAPKKKs then phosphorylate and activate MAP Kinase Kinases (MAPKKs), primarily MKK3 and MKK6.[3][6] MKK3 and MKK6, in turn, dually phosphorylate p38 MAPK on Threonine 180 and Tyrosine 182, leading to its activation.[2][4] Activated p38 MAPK can then translocate to the nucleus to phosphorylate a variety of downstream substrates, including transcription factors (e.g., ATF-2) and other protein kinases (e.g., MAPKAPK-2), thereby mediating a wide range of cellular responses.[3]
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Seeding: Plate the cells of interest (e.g., U87MG glioblastoma cells) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in appropriate growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Starvation (Optional): To reduce basal levels of p38 MAPK phosphorylation, serum-starve the cells for 12-24 hours prior to treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free or complete medium to the desired final concentrations (e.g., a low concentration of 1 µM and a high concentration of 10 µM).
-
Incubation: Remove the culture medium and add the medium containing the different concentrations of this compound or vehicle control (DMSO) to the cells. Incubate for the desired time points (e.g., 1, 6, 12, 24 hours).
B. Protein Lysate Preparation
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells from the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubation: Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.
C. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic Acid (BCA) assay, following the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples with lysis buffer to ensure equal protein loading for the Western blot.
D. Western Blotting
-
Sample Preparation: To the normalized protein lysates, add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. A recommended starting dilution is 1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with a primary antibody for total p38 MAPK. Subsequently, re-probe with an antibody for a loading control protein such as GAPDH or β-actin.
E. Data Analysis
-
Densitometry: Quantify the band intensities for phospho-p38 MAPK, total p38 MAPK, and the loading control using densitometry software.
-
Normalization: Normalize the phospho-p38 MAPK band intensity to the total p38 MAPK band intensity for each sample. Further normalization to the loading control can also be performed.
-
Relative Quantification: Express the results as a fold change in phospho-p38 MAPK levels relative to the vehicle-treated control group.
Data Presentation
The following table presents hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on p38 MAPK phosphorylation. The data is presented as the ratio of phosphorylated p38 (p-p38) to total p38, normalized to the untreated control.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Normalized p-p38 / Total p38 Ratio (Fold Change) |
| Vehicle Control (DMSO) | - | 24 | 1.00 |
| This compound | 1 | 24 | 1.15 |
| This compound | 5 | 24 | 2.50 |
| This compound | 10 | 24 | 4.75 |
| Anisomycin (Positive Control) | 10 | 1 | 8.50 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive primary/secondary antibody | Use fresh or validated antibodies. |
| Insufficient protein loading | Increase the amount of protein loaded per lane. | |
| Inefficient protein transfer | Optimize transfer time and voltage. Check membrane type. | |
| Low abundance of target protein | Consider immunoprecipitation to enrich for the target protein. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody cross-reactivity | Use a more specific antibody. Perform a BLAST search of the antibody's immunogen. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. | |
| Aggregated proteins | Ensure complete denaturation of samples by boiling in sample buffer. |
Conclusion
Western blotting is a robust and reliable method for assessing the activation state of p38 MAPK following treatment with compounds such as this compound. By carefully following the outlined protocols, researchers can obtain semi-quantitative data on the phosphorylation of p38 MAPK, providing valuable insights into the off-target effects and complex signaling responses induced by targeted therapies. This information is crucial for a comprehensive understanding of a drug's mechanism of action and for the development of more effective therapeutic strategies.
References
- 1. This compound = 98 HPLC, solid 202272-68-2 [sigmaaldrich.com]
- 2. Differential effects of low- and high-dose this compound, a dual epidermal growth factor receptor and HER2 kinase inhibitor, on glioblastoma multiforme invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GW-2974 and SCH-442416 modulators of tyrosine kinase and adenosine receptors can also stabilize human telomeric G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Intracellular Accumulation Assays with GW2974
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW2974 is a potent, dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[1][2] Beyond its primary targets, this compound has been shown to reverse multidrug resistance (MDR) in cancer cells by inhibiting the function of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein).[3][4] This inhibition of efflux pumps leads to an increased intracellular accumulation of co-administered anticancer drugs, thereby enhancing their cytotoxic effects.[3][4]
These application notes provide a detailed protocol for conducting intracellular accumulation assays to evaluate the effect of this compound on the retention of transporter substrate drugs. The provided methodologies are essential for characterizing the potential of this compound to act as an MDR reversal agent.
Principle of the Assay
The intracellular accumulation assay quantifies the amount of a substrate compound that accumulates within cells over a defined period. In cells overexpressing efflux pumps like ABCB1 and ABCG2, the intracellular concentration of their substrates is typically low due to active transport out of the cell. By introducing an efflux pump inhibitor such as this compound, the pump's activity is blocked, leading to a higher intracellular concentration of the substrate. This increase in accumulation can be measured using various analytical techniques, including liquid scintillation counting for radiolabeled substrates or liquid chromatography-mass spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from intracellular accumulation assays with this compound.
Table 1: Effect of this compound on the Intracellular Accumulation of [³H]-Paclitaxel in ABCB1-Overexpressing Cells
| Treatment Group | This compound Concentration (µM) | Intracellular [³H]-Paclitaxel (pmol/mg protein) | Fold Increase in Accumulation |
| Vehicle Control | 0 | 15.8 ± 2.1 | 1.0 |
| This compound | 0.1 | 42.7 ± 4.5 | 2.7 |
| This compound | 1 | 98.3 ± 8.9 | 6.2 |
| This compound | 5 | 155.6 ± 12.3 | 9.8 |
| Positive Control (Verapamil, 10 µM) | - | 149.2 ± 11.7 | 9.4 |
Table 2: Effect of this compound on the Intracellular Accumulation of [³H]-Mitoxantrone in ABCG2-Overexpressing Cells
| Treatment Group | This compound Concentration (µM) | Intracellular [³H]-Mitoxantrone (pmol/mg protein) | Fold Increase in Accumulation |
| Vehicle Control | 0 | 25.4 ± 3.3 | 1.0 |
| This compound | 0.1 | 68.9 ± 6.7 | 2.7 |
| This compound | 1 | 142.2 ± 11.8 | 5.6 |
| This compound | 5 | 210.7 ± 18.5 | 8.3 |
| Positive Control (Ko143, 1 µM) | - | 205.1 ± 15.9 | 8.1 |
Experimental Protocols
Protocol 1: Radiolabeled Substrate Accumulation Assay
This protocol describes the measurement of intracellular accumulation of a radiolabeled substrate (e.g., [³H]-Paclitaxel for ABCB1 or [³H]-Mitoxantrone for ABCG2) in the presence of this compound.
Materials:
-
ABCB1 or ABCG2-overexpressing cells (e.g., HEK293/ABCB1, NCI-H460/MX20) and parental control cells.
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound (stock solution in DMSO).
-
Radiolabeled substrate (e.g., [³H]-Paclitaxel, [³H]-Mitoxantrone).
-
Phosphate-buffered saline (PBS), ice-cold.
-
Lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
-
Scintillation cocktail.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA assay).
Procedure:
-
Cell Seeding: Seed the cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Pre-incubation with this compound:
-
On the day of the assay, aspirate the culture medium.
-
Wash the cells once with warm PBS.
-
Add fresh, serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle control (DMSO) to the respective wells.
-
Incubate for 1 hour at 37°C in a humidified incubator with 5% CO₂.
-
-
Substrate Incubation:
-
Following the pre-incubation, add the radiolabeled substrate to each well at a final concentration (e.g., 10 nM [³H]-Paclitaxel).
-
Incubate for the desired time period (e.g., 60 minutes) at 37°C.
-
-
Termination of Accumulation:
-
To stop the assay, rapidly aspirate the medium.
-
Wash the cells three times with ice-cold PBS to remove extracellular substrate.
-
-
Cell Lysis:
-
Add 200 µL of lysis buffer to each well.
-
Incubate at room temperature for 30 minutes with gentle shaking to ensure complete lysis.
-
-
Quantification:
-
Transfer the cell lysate to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
Use a small aliquot of the lysate to determine the protein concentration using a BCA assay.
-
-
Data Analysis:
-
Normalize the radioactivity counts (in counts per minute, CPM) to the protein concentration (in mg) for each sample.
-
Calculate the fold increase in accumulation by dividing the normalized CPM of the this compound-treated group by the normalized CPM of the vehicle control group.
-
Mandatory Visualizations
Caption: Experimental workflow for the radiolabeled substrate accumulation assay.
Caption: Mechanism of this compound-mediated inhibition of ABC transporters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of GW2974 on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW2974 is a potent, small-molecule, dual inhibitor of ErbB-2 (HER2) and epidermal growth factor receptor (EGFR) tyrosine kinases.[1] These receptor tyrosine kinases are key components of signaling pathways that regulate essential cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of EGFR and HER2 signaling through overexpression or mutation is a common feature in various forms of cancer, making them critical targets for therapeutic intervention. This compound has demonstrated inhibitory effects on the proliferation of cancer cell lines expressing EGFR and HER2.[1] These application notes provide a comprehensive guide for the in vitro cytotoxicity testing of this compound, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87MG | Glioblastoma | Cytotoxicity observed at ≥ 10 µM; inhibits proliferation at 0.5-5 µM (24h) | [1] |
| U251MG | Glioblastoma | Inhibits proliferation at 0.5-5 µM (24h) | [1] |
| BT474 | Breast Cancer | Growth inhibition observed (0.001-100 µM, 24h) | [1] |
| HN5 | Head and Neck Cancer | Growth inhibition observed (0.001-100 µM, 24h) | [1] |
| N87 | Gastric Cancer | Growth inhibition observed (0.001-100 µM, 24h) | [1] |
Signaling Pathways
This compound exerts its cytotoxic effects by inhibiting the tyrosine kinase activity of EGFR and HER2, thereby blocking downstream signaling cascades that promote cancer cell proliferation and survival.
EGFR/HER2 Signaling Pathway Inhibition by this compound
This compound targets the intracellular tyrosine kinase domains of EGFR and HER2. This inhibition prevents the autophosphorylation of the receptors upon ligand binding and subsequent dimerization, thereby blocking the activation of downstream signaling pathways critical for cancer cell growth and survival, such as the PI3K/AKT and MAPK/ERK pathways.
Caption: Inhibition of EGFR/HER2 signaling by this compound.
Dose-Dependent Activation of p38 MAPK Pathway by this compound
Interestingly, the concentration of this compound can have differential effects on cellular signaling. While low concentrations of this compound inhibit glioblastoma cell invasion, high concentrations can paradoxically counteract this effect. This has been linked to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway at higher concentrations of the drug.[2]
Caption: Dose-dependent effect of this compound on cell invasion via p38 MAPK.
Experimental Protocols
General Experimental Workflow
A standardized workflow is crucial for the reliable assessment of in vitro cytotoxicity. The following diagram outlines the key steps from initial cell culture to final data analysis.
Caption: General workflow for in vitro cytotoxicity testing of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with untreated cells as a negative control and wells with vehicle (medium with the same concentration of DMSO as the treated wells) as a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with this compound at various concentrations (e.g., around the predetermined IC50 value) for a specified duration (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Disclaimer
These application notes and protocols are intended for research use only. The experimental conditions, including cell lines, drug concentrations, and incubation times, may need to be optimized for specific experimental setups. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for Long-Term Storage and Stability of GW2974 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW2974 is a potent, dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) tyrosine kinases. Its ability to target these key signaling pathways makes it a valuable tool in cancer research, particularly in the study of malignancies characterized by the overexpression of EGFR and/or HER2. Accurate and reproducible experimental outcomes depend on the consistent potency and purity of this compound solutions, which necessitates a thorough understanding of its long-term stability and optimal storage conditions.
These application notes provide a comprehensive guide to the preparation, storage, and stability assessment of this compound solutions. While specific, publicly available long-term quantitative stability data for this compound is limited, this document outlines best practices derived from information on structurally similar kinase inhibitors and provides detailed protocols for researchers to empirically determine stability in their own laboratory settings.
This compound Signaling Pathway
This compound exerts its biological effects by inhibiting the autophosphorylation and activation of EGFR and HER2. This blockade disrupts downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and migration.
Preparation and Storage of this compound Stock Solutions
Proper preparation and storage of stock solutions are critical for maintaining the integrity of this compound.
Solvent Selection: this compound is readily soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in aqueous solutions. Therefore, high-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions.
Recommended Storage Conditions: While specific long-term stability data for this compound in DMSO is not extensively published, general best practices for similar small molecule inhibitors suggest the following storage conditions to maximize shelf-life. For the structurally related dual EGFR/HER2 inhibitor lapatinib, DMSO stock solutions are reported to be stable for several months up to a year under optimal conditions.[1]
| Storage Duration | Temperature | Solvent | Recommendations |
| Short-term (≤ 1 month) | -20°C | Anhydrous DMSO | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. |
| Long-term (> 1 month) | -80°C | Anhydrous DMSO | Aliquot into single-use vials. Protect from light. Use within 6-12 months for best results. |
| Solid (Powder) | Room Temperature | N/A | Store in a desiccator, protected from light. |
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO:
-
Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable chemical-resistant vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 423.49 g/mol .
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, low-adsorption microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage, ensuring they are protected from light.
Protocol for Assessing Long-Term Stability of this compound Solutions
To obtain quantitative data on the stability of this compound under specific laboratory conditions, a stability study using High-Performance Liquid Chromatography (HPLC) is recommended. This protocol outlines a general procedure that can be adapted based on available equipment and expertise.
Objective: To quantify the percentage of intact this compound remaining in a DMSO stock solution over time under different storage conditions.
Materials:
-
This compound solid
-
Anhydrous DMSO, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector and a C18 column
Experimental Workflow:
Procedure:
-
Preparation of Stock and Samples:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO as described previously.
-
Aliquot the stock solution into a sufficient number of vials for all time points and storage conditions to be tested.
-
-
Time Zero (T=0) Analysis:
-
Immediately after preparation, take one aliquot for the T=0 analysis.
-
Prepare a working solution by diluting the stock solution in the mobile phase to a concentration suitable for HPLC analysis (e.g., 10 µM).
-
Inject the working solution into the HPLC system and record the chromatogram. The peak area of the this compound peak at T=0 will serve as the 100% reference.
-
-
Storage:
-
Store the remaining aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, and room temperature, both protected from and exposed to light).
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Prepare a working solution in the same manner as the T=0 sample.
-
Analyze the sample by HPLC using the identical method as the T=0 analysis.
-
-
HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the 250-350 nm range).
-
Injection Volume: 10 µL
-
Note: This is a starting point; method optimization is likely required.
-
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Observe the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Summary of Data Presentation
The quantitative data generated from the stability study should be summarized in a clear and structured table for easy comparison of different storage conditions.
Hypothetical Stability Data for this compound in DMSO:
| Storage Condition | Time Point | % this compound Remaining (HPLC Peak Area) | Observations |
| -80°C | 1 Month | >99% | No significant degradation |
| 3 Months | >98% | No significant degradation | |
| 6 Months | >97% | Minor degradation | |
| 12 Months | >95% | Minor degradation | |
| -20°C | 1 Month | >98% | No significant degradation |
| 3 Months | >95% | Minor degradation | |
| 6 Months | ~90% | Noticeable degradation | |
| 12 Months | ~80% | Significant degradation | |
| 4°C | 1 Week | ~90% | Noticeable degradation |
| 1 Month | <70% | Significant degradation, new peaks observed | |
| Room Temp | 1 Week | <80% | Significant degradation, new peaks observed |
| 1 Month | <50% | Major degradation, solution color change |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Conclusion and Recommendations
To ensure the reliability and reproducibility of research involving this compound, it is imperative to handle and store the compound and its solutions correctly.
-
Solid this compound is stable when stored at room temperature, protected from light and moisture.
-
DMSO stock solutions should be prepared in anhydrous DMSO, aliquoted into single-use vials to prevent freeze-thaw cycles, and stored at -80°C for long-term storage (>1 month) or -20°C for short-term storage (≤1 month).
-
It is strongly recommended that researchers perform an in-house stability study using a validated analytical method such as HPLC to confirm the stability of this compound solutions under their specific laboratory conditions.
By following these guidelines and protocols, researchers can be confident in the integrity of their this compound solutions, leading to more accurate and reliable experimental results.
References
Techniques for Measuring GW2974 IC50 Values: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW2974 is a potent, dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. Accurate determination of its half-maximal inhibitory concentration (IC50) is critical for evaluating its potency, understanding its mechanism of action, and guiding its development as a potential therapeutic agent. These application notes provide detailed protocols for measuring the IC50 of this compound using both enzymatic and cell-based assays, along with a summary of reported IC50 values and a depiction of the relevant signaling pathways.
Data Presentation: Quantitative IC50 Values for this compound
The potency of this compound has been determined using various methods. The following tables summarize the IC50 values against purified enzymes and in different cancer cell lines.
Table 1: Enzymatic IC50 Values of this compound
| Target | IC50 Value (µM) | Assay Type |
| EGFR | 0.007 | Kinase Assay |
| HER2 | 0.016 | Kinase Assay |
Table 2: Cell-Based IC50 Values of this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Type |
| U87MG | Glioblastoma | Inhibition observed at 0.5-5 µM | Cell Proliferation Assay |
| U251MG | Glioblastoma | Inhibition observed at 0.5-5 µM | Cell Proliferation Assay |
| BT474 | Breast Cancer | Growth inhibition observed | Cell Growth Assay |
| HN5 | Head and Neck Cancer | Growth inhibition observed | Cell Growth Assay |
| N87 | Gastric Cancer | Growth inhibition observed | Cell Growth Assay |
Note: Specific IC50 values for cell-based assays can vary depending on the experimental conditions, including cell density, incubation time, and the specific viability assay used.
Signaling Pathway Overview
This compound targets EGFR (ErbB1) and HER2 (ErbB2), which are key members of the ErbB family of receptor tyrosine kinases. Upon ligand binding (for EGFR) or heterodimerization, these receptors activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR and HER2 signaling is a common driver of tumorigenesis.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Kinase Assay for IC50 Determination
This protocol describes a general method for determining the IC50 of this compound against purified EGFR and HER2 kinases using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human EGFR or HER2 kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform a serial dilution to create a range of concentrations (e.g., 10-point, 3-fold dilution). The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
Add kinase assay buffer to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Add the substrate to all wells.
-
Initiate the kinase reaction by adding a mixture of the kinase (EGFR or HER2) and ATP to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Signal Generation:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Cell-Based Viability Assay for IC50 Determination (MTT Assay)
This protocol describes a general method for determining the IC50 of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., U87MG, BT474)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader with absorbance measurement capabilities at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to determine the IC50 value.
-
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by GW2974
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW2974 is a potent, dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.[1][2][3] Aberrant signaling through these pathways is a hallmark of various malignancies and is associated with increased cell proliferation, survival, and invasion.[3] By blocking the activity of EGFR and HER2, this compound can disrupt downstream signaling cascades, leading to cell cycle arrest and the induction of apoptosis, or programmed cell death.
These application notes provide a comprehensive guide to analyzing this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Flow cytometry is a powerful technique that allows for the rapid and quantitative analysis of apoptotic and necrotic cell populations.[4][5][6]
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. By using both Annexin V and PI, it is possible to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Data Presentation
The following table presents hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis induced by this compound in a cancer cell line (e.g., A549 lung carcinoma cells) after 48 hours of treatment.
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| Vehicle Control (0 µM this compound) | 95.2 | 2.5 | 2.3 | 4.8 |
| 1 µM this compound | 85.6 | 8.1 | 6.3 | 14.4 |
| 5 µM this compound | 62.3 | 20.4 | 17.3 | 37.7 |
| 10 µM this compound | 40.1 | 35.7 | 24.2 | 59.9 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Cancer cell line of interest (e.g., A549, SK-BR-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
FITC Annexin V Apoptosis Detection Kit with PI (or equivalent)
-
Flow cytometer
-
Microcentrifuge
-
96-well plates or culture flasks
Cell Culture and Treatment
-
Cell Seeding: Seed the cells in 96-well plates or culture flasks at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 0, 1, 5, 10 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment). Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Staining Protocol for Flow Cytometry
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Gently transfer the cell suspension to a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V (or another fluorochrome-conjugated Annexin V).
-
Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate compensation controls for multi-color analysis.
Visualizations
References
- 1. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of low- and high-dose this compound, a dual epidermal growth factor receptor and HER2 kinase inhibitor, on glioblastoma multiforme invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. bu.edu [bu.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Co-administration of GW2974 with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the co-administration of GW2974, a potent dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), with other chemotherapeutic agents. The primary rationale for these combination therapies lies in this compound's ability to reverse multidrug resistance (MDR) and its potential to synergistically enhance the efficacy of conventional anticancer drugs.
Introduction to this compound
This compound is a small molecule tyrosine kinase inhibitor with high affinity for both EGFR (ErbB1) and HER2 (ErbB2).[1][2] Aberrant signaling through these receptors is a hallmark of many cancers, contributing to increased proliferation, survival, and invasion. By inhibiting these pathways, this compound can directly impede tumor growth.
A critical aspect of this compound's therapeutic potential is its documented ability to reverse MDR mediated by ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein). Many chemotherapeutic agents are substrates for these transporters, which actively pump the drugs out of cancer cells, reducing their intracellular concentration and efficacy. This compound has been shown to block the efflux function of these transporters, thereby sensitizing resistant cancer cells to a range of chemotherapeutic agents.
Rationale for Co-administration
The co-administration of this compound with other chemotherapeutic agents is based on two key principles:
-
Overcoming Multidrug Resistance: By inhibiting ABCB1 and ABCG2, this compound can restore the cytotoxic effects of chemotherapeutic drugs in resistant tumors. This is particularly relevant for agents like paclitaxel, doxorubicin, mitoxantrone, and vincristine.
-
Synergistic Anti-cancer Effects: The combination of a targeted therapy like this compound with a traditional cytotoxic agent can lead to enhanced tumor cell killing. This can occur through complementary mechanisms of action, such as targeting different phases of the cell cycle or distinct survival pathways.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound as a single agent and its synergistic effects when combined with other chemotherapeutic agents.
Table 1: Single-Agent Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87MG | Glioblastoma | 0.5 - 5 | [1] |
| U251MG | Glioblastoma | 0.5 - 5 | [1] |
| BT474 | Breast Cancer | Not Specified | [1] |
| HN5 | Head and Neck Cancer | Not Specified | [1] |
| N87 | Gastric Cancer | Not Specified | [1] |
Table 2: Reversal of Multidrug Resistance by this compound
| Cell Line | Resistant Transporter | Chemotherapeutic Agent | Fold Reversal of Resistance | This compound Concentration (µM) |
| HEK/ABCB1 | ABCB1 | Paclitaxel | Not Specified | Not Specified |
| HEK/ABCB1 | ABCB1 | Colchicine | Not Specified | Not Specified |
| HEK/ABCB1 | ABCB1 | Vincristine | Not Specified | Not Specified |
| S1-M1-80 | ABCG2 | Mitoxantrone | Not Specified | Not Specified |
| S1-M1-80 | ABCG2 | Doxorubicin | Not Specified | Not Specified |
Note: Specific fold-reversal values were not consistently available in the searched literature, but studies confirm significant sensitization.
Experimental Protocols
In Vitro Synergy Assessment: Chou-Talalay Method
This protocol outlines the determination of synergistic, additive, or antagonistic effects of this compound in combination with a chemotherapeutic agent using the Chou-Talalay method, which calculates a Combination Index (CI).
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
-
CompuSyn software or other software for CI calculation
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent in a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug.
-
Single-Agent Treatment: To determine the IC50 of each drug individually, treat cells with a range of concentrations of this compound alone and the chemotherapeutic agent alone. Include a vehicle control.
-
Combination Treatment: Treat cells with combinations of this compound and the chemotherapeutic agent at a constant, non-toxic ratio (e.g., based on their individual IC50 values).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48-72 hours).
-
Cell Viability Assay: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value for each drug alone.
-
Use software like CompuSyn to input the dose-effect data for the single agents and the combination. The software will calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Western Blot Analysis for Signaling Pathway Modulation
This protocol is for assessing the effect of this compound, alone or in combination, on key proteins in the EGFR/HER2 signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound and chemotherapeutic agent
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound, the chemotherapeutic agent, or the combination for a specified time. Include an untreated control.
-
Cell Lysis: Lyse the cells with lysis buffer and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the EGFR/HER2 signaling pathway.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for assessing in vitro synergy of this compound combinations.
Logical Diagram of this compound-Mediated Chemosensitization
Caption: How this compound reverses multidrug resistance to enhance chemotherapy.
References
Assessing the Angiogenic Potential of Novel Compounds: Application Notes and Protocols for GW2974
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the effects of the novel compound GW2974 on angiogenesis. The following protocols and methodologies are established techniques for evaluating pro- or anti-angiogenic activity.[1]
Summary of Quantitative Data Presentation
To ensure clear and comparative analysis of experimental data, it is recommended to summarize all quantitative results in structured tables. Below are template tables for commonly performed in vitro angiogenesis assays.
Table 1: Effect of this compound on Endothelial Cell Proliferation
| This compound Concentration | Mean Cell Count (± SD) | % Inhibition/Stimulation | p-value |
| Vehicle Control (0 µM) | 0% | - | |
| 1 µM | |||
| 10 µM | |||
| 100 µM |
Table 2: Effect of this compound on Endothelial Cell Migration (Wound Healing Assay)
| This compound Concentration | Mean Wound Closure (%) (± SD) | Migration Rate (µm/hr) | p-value |
| Vehicle Control (0 µM) | - | ||
| 1 µM | |||
| 10 µM | |||
| 100 µM |
Table 3: Effect of this compound on Endothelial Cell Tube Formation
| This compound Concentration | Total Tube Length (µm) (± SD) | Number of Junctions (± SD) | Number of Loops (± SD) | p-value |
| Vehicle Control (0 µM) | - | |||
| 1 µM | ||||
| 10 µM | ||||
| 100 µM |
Key Angiogenesis Signaling Pathways
Angiogenesis is a complex process regulated by a balance of pro- and anti-angiogenic factors.[2] Key signaling pathways involved include the Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Wnt/β-catenin pathways.[2][3][4][5] Understanding these pathways is crucial for elucidating the mechanism of action of compounds like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Angiogenesis, signaling pathways, and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of endothelial glucocorticoid receptor promotes angiogenesis via upregulation of Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming GW2974 Insolubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insolubility issues with the dual EGFR/ErbB2 inhibitor, GW2974, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is a hydrophobic molecule characterized by poor aqueous solubility. It is known to be insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) at concentrations of ≥20 mg/mL.[1] This low aqueous solubility is a primary reason for precipitation when preparing solutions for in vitro and in vivo experiments.
Q2: Why does my this compound, dissolved in DMSO, precipitate when added to my aqueous experimental medium (e.g., cell culture media, PBS)?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the abrupt change in solvent polarity reduces the solubility of this compound, causing it to precipitate. The final concentration of DMSO in the aqueous solution is often too low to maintain the compound in a dissolved state.
Q3: What is the recommended first step for dissolving this compound for in vitro experiments?
A3: The standard and highly recommended first step is to prepare a high-concentration stock solution of this compound in anhydrous DMSO. A concentration of 10 mM is a common starting point. This concentrated stock can then be serially diluted into your aqueous experimental medium to achieve the desired final concentration while minimizing the final DMSO concentration.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: To avoid solvent-induced cellular toxicity and other artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.
Q5: Can I use heat to help dissolve my this compound?
A5: Gentle heating (e.g., in a 37°C water bath) can be used to aid the dissolution of this compound in DMSO. However, excessive or prolonged heating should be avoided as it may lead to the degradation of the compound. If you use heat, it is advisable to do so for a short period and then allow the solution to return to room temperature before use.
Troubleshooting Guides
Guide 1: Precipitation of this compound in Aqueous Solutions for In Vitro Assays
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound when preparing working solutions for cell-based assays.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder does not dissolve in aqueous buffer. | This compound is inherently insoluble in water and aqueous buffers. | 1. Do not attempt to dissolve this compound directly in aqueous solutions. 2. Prepare a concentrated stock solution in 100% anhydrous DMSO (e.g., 10-50 mM). |
| Precipitate forms immediately upon adding DMSO stock to aqueous media. | "Solvent shock" due to rapid dilution and exceeding the solubility limit in the final aqueous/DMSO mixture. | 1. Use Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions in pre-warmed (37°C) aqueous media. 2. Slow Addition and Mixing: Add the DMSO stock dropwise to the aqueous media while gently vortexing or stirring to ensure rapid and uniform dispersion. 3. Lower Final Concentration: Your desired final concentration of this compound may be above its solubility limit in the final media. Try working with a lower final concentration. |
| Solution is initially clear but a precipitate forms over time during incubation. | The compound may be slowly coming out of solution due to instability at 37°C or interactions with media components (e.g., proteins in serum). | 1. Reduce Incubation Time: If experimentally feasible, reduce the duration of the incubation. 2. Test Serum Concentration: If using serum-containing media, try reducing the serum percentage or using serum-free media if compatible with your cell line. 3. Fresh Preparations: Prepare fresh working solutions of this compound immediately before each experiment. Do not store diluted aqueous solutions. |
| Inconsistent experimental results. | Micro-precipitation or aggregation of the compound, which may not be visible to the naked eye, can lead to variability in the effective concentration. | 1. Inspect Stock Solution: Before each use, visually inspect your DMSO stock for any signs of crystallization. If present, gently warm and vortex until fully dissolved. 2. Sonication: Briefly sonicate the DMSO stock solution in a water bath before making dilutions to break up any small aggregates. 3. Centrifugation: If precipitation is observed in the final working solution, you can centrifuge the solution and use the supernatant, but be aware that the actual concentration will be lower than intended. Quantifying the concentration in the supernatant via methods like HPLC is recommended if precision is critical. |
Guide 2: Formulation Strategies for In Vivo Animal Studies
For in vivo applications, a simple DMSO/saline solution is often not suitable due to the potential for precipitation and toxicity. A more stable formulation is typically required.
| Challenge | Formulation Strategy | Considerations |
| Poor bioavailability and potential for precipitation upon injection. | Co-solvent Systems: Utilize a mixture of solvents to enhance solubility. A common starting point is a ternary system. | A typical formulation might involve dissolving this compound in a small amount of DMSO, then diluting with a co-solvent like PEG400 or Solutol HS 15, and finally bringing it to the final volume with saline or PBS. |
| Need for a stable, injectable solution. | Use of Surfactants: Surfactants can help to create stable micellar formulations that improve the solubility and stability of hydrophobic compounds. | Tween 80 and Cremophor EL are commonly used surfactants in preclinical formulations. The final concentration of the surfactant should be carefully considered to avoid toxicity. |
| Variability in absorption after oral administration. | Suspensions: If a solution is not feasible, a uniform suspension can be prepared. | This involves micronizing the this compound powder to a small particle size and suspending it in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80). |
Quantitative Data Summary
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Reference Compound |
| DMSO | ≥ 20 mg/mL | This compound[1], Lapatinib |
| Dimethylformamide (DMF) | ~20 mg/mL | Lapatinib[2] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | Lapatinib[2] |
| Water | Insoluble | This compound[1] |
| Ethanol | Practically Insoluble | Lapatinib |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 395.46 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 3.95 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-5 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions. For example, to achieve a final concentration of 10 µM:
-
Intermediate Dilution: Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed media. Mix gently by pipetting.
-
Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed media in your culture plate or a separate tube to achieve the final 10 µM concentration.
-
-
Gently mix the final working solution.
-
Ensure the final DMSO concentration is below 0.5%. In the example above, the final DMSO concentration is 0.1%.
-
Use the freshly prepared working solution immediately.
Visualizations
Caption: Workflow for dissolving this compound for in vitro experiments.
Caption: Simplified EGFR/ErbB2 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Managing Off-Target Effects of GW2974
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target effects of GW2974, a dual inhibitor of EGFR and ErbB-2/HER2 tyrosine kinases.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets of this compound?
This compound is a potent, dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) tyrosine kinases.[1] Its primary mechanism of action involves blocking the ATP-binding site of these kinases, thereby inhibiting their autophosphorylation and subsequent downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[1]
Q2: What are the known or potential off-target effects of this compound?
Several off-target effects of this compound have been identified, which can influence experimental outcomes:
-
Reversal of Multidrug Resistance: this compound can interact with ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein).[2][3][4][5] By inhibiting the efflux function of these transporters, this compound can increase the intracellular concentration of other drugs, potentially leading to synergistic or unintended cytotoxic effects.[2][3][4][5]
-
Activation of p38 MAPK Pathway: At higher concentrations, this compound has been observed to activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[6] This can lead to dose-dependent differential effects on cell invasion and may counteract the intended anti-proliferative effects in some contexts.[6]
-
Stabilization of G-quadruplex DNA: this compound has been shown to interact with and stabilize human telomeric G-quadruplex DNA structures.[7] This interaction could contribute to its anti-cancer effects but represents a distinct mechanism from its kinase inhibition activity.[7]
Q3: How can I determine if the observed cellular phenotype is due to on-target or off-target effects of this compound?
Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-pronged approach is recommended, including:
-
Using a structurally distinct inhibitor: Employing another potent EGFR/HER2 inhibitor with a different chemical scaffold can help determine if the observed phenotype is consistent across inhibitors targeting the same proteins.
-
Rescue experiments: If the phenotype is due to on-target inhibition, it may be possible to rescue it by expressing a drug-resistant mutant of EGFR or HER2.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of this compound to its intended targets (EGFR and HER2) in a cellular context.[3][6][8][9]
-
Phospho-protein analysis: Use western blotting to verify the inhibition of EGFR and HER2 phosphorylation and assess the phosphorylation status of known off-target pathways like p38 MAPK.
Q4: What are the recommended working concentrations for this compound to minimize off-target effects?
The optimal concentration of this compound is cell-line and assay-dependent. It is crucial to perform a dose-response curve to determine the lowest effective concentration that inhibits EGFR and HER2 phosphorylation without significantly activating off-target pathways. As a starting point, concentrations in the low nanomolar to low micromolar range have been used in various studies.[1][10] For example, while low concentrations of this compound inhibited glioblastoma cell invasion, higher concentrations counteracted this effect, potentially through p38 MAPK activation.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values for this compound | 1. Compound integrity: Degradation or improper storage of this compound. 2. Assay conditions: Variations in ATP concentration, enzyme/substrate concentration, or incubation time.[2] 3. Cell-based vs. biochemical assay discrepancy: Differences in cell permeability, metabolism, and physiological ATP concentrations.[2] | 1. Verify compound purity and prepare fresh stock solutions. 2. Standardize all assay parameters. For ATP-competitive inhibitors, IC50 is highly dependent on ATP concentration.[2] 3. Validate biochemical findings in a cellular context. |
| Unexpected cell toxicity or phenotype | 1. Off-target kinase inhibition: this compound may be inhibiting other kinases at the concentration used. 2. Interaction with ABC transporters: Increased intracellular concentration of other media components or co-administered drugs.[2][3][4][5] 3. Activation of stress pathways: High concentrations may induce cellular stress via pathways like p38 MAPK.[6] | 1. Perform a kinome-wide selectivity profile (see Experimental Protocols). 2. Test for the expression of ABCB1 and ABCG2 in your cell model. If present, consider their role in the observed phenotype. 3. Perform a dose-response analysis and assess the phosphorylation of p38 MAPK. |
| Lack of correlation between EGFR/HER2 inhibition and cellular outcome | 1. Redundant signaling pathways: Other signaling pathways may compensate for the inhibition of EGFR/HER2. 2. Off-target effect masks on-target phenotype: An off-target effect may be opposing the expected outcome of EGFR/HER2 inhibition. | 1. Investigate the activity of other relevant signaling pathways in your experimental model. 2. Refer to the troubleshooting steps for unexpected phenotypes and consider using a structurally unrelated EGFR/HER2 inhibitor. |
Data Presentation
Table 1: On-Target Potency of this compound
| Target | IC50 (nM) | Assay Type |
| EGFR | 7 | Biochemical |
| HER2/ErbB2 | 16 | Biochemical |
Data is representative and may vary based on experimental conditions.[10]
Table 2: Representative Kinome Selectivity Profile
A comprehensive kinome scan is recommended to determine the specific off-target profile of this compound under your experimental conditions. Below is a hypothetical representation of such data.
| Kinase | Percent Inhibition @ 1 µM this compound |
| EGFR | 99% |
| HER2 | 98% |
| ABL1 | 15% |
| SRC | 20% |
| LCK | 18% |
| p38α | 5% (biochemical) |
| CDK1 | <10% |
| CDK2 | <10% |
This table illustrates how kinome profiling data can be presented. Researchers should obtain specific data for their experimental setup.
Experimental Protocols
Phospho-Specific Western Blot for On-Target Validation
Objective: To confirm that this compound inhibits the phosphorylation of its primary targets, EGFR and HER2, in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells if necessary to reduce basal receptor phosphorylation. Treat cells with a dose range of this compound or vehicle (DMSO) for a predetermined time. If applicable, stimulate with an appropriate ligand (e.g., EGF for EGFR) for a short period before lysis.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) or phosphorylated HER2 (e.g., p-HER2 Tyr1221/1222) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Normalization: Strip the membrane and re-probe with antibodies for total EGFR, total HER2, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and to assess total protein levels.[11][12][13]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of this compound to EGFR and HER2 in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) at the desired concentration for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Immediately cool the tubes on ice.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble EGFR and HER2 at each temperature point by western blotting, as described in the previous protocol.
-
Data Analysis: A positive thermal shift (i.e., more soluble protein at higher temperatures) in the this compound-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the target protein.[3][6][8][9][14]
In Vitro Kinase Profiling
Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.
Methodology:
-
This is typically performed as a service by specialized companies (e.g., KINOMEscan™, Eurofins).
-
The general principle involves a competition binding assay where this compound competes with an immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified.
-
The results are usually reported as the percentage of kinase activity remaining or the percentage of inhibition at a given concentration of the inhibitor.[15][16][17][18][19] This provides a comprehensive overview of the inhibitor's selectivity and potential off-targets.
Mandatory Visualizations
Caption: Inhibition of EGFR/HER2 signaling by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pelagobio.com [pelagobio.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. bu.edu [bu.edu]
- 13. diagomics.com [diagomics.com]
- 14. youtube.com [youtube.com]
- 15. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GW2974 Concentration for Cell Culture Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of GW2974 in cell culture studies. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this dual EGFR and ErbB-2 tyrosine kinase inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (ErbB-2, also known as HER2). It functions as a tyrosine kinase inhibitor (TKI) by competing with ATP for the binding site on the intracellular kinase domain of these receptors. This inhibition blocks the autophosphorylation and activation of EGFR and ErbB-2, thereby preventing the initiation of downstream signaling pathways that are crucial for cell proliferation, survival, and migration.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on available data, a general starting range for in vitro studies is between 0.1 µM and 10 µM. For cell proliferation assays in sensitive cell lines, concentrations below 1 µM may be effective. Cytotoxic effects are more commonly observed at concentrations of 10 µM and above. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: What are the known off-target effects of this compound?
A4: At higher concentrations, this compound may exhibit off-target effects. For instance, it has been shown to interact with the ATP-binding cassette (ABC) transporters ABCB1 and ABCG2, which can influence multidrug resistance. Additionally, in glioblastoma cells, high concentrations of this compound have been observed to activate the p38 MAPK pathway, which can paradoxically counteract the inhibitory effect on cell invasion seen at lower concentrations.[1] Researchers should be mindful of these potential off-target effects, especially when using concentrations at the higher end of the effective range.
Data Presentation: this compound In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. This data can serve as a reference for selecting a starting concentration range for your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| U87MG | Glioblastoma | ~1-5 | Proliferation |
| U251MG | Glioblastoma | ~1-5 | Proliferation |
| BT474 | Breast Cancer | Not specified (growth inhibited at 0.001-100 µM) | Growth Inhibition |
| HN5 | Head and Neck Cancer | Not specified (growth inhibited at 0.001-100 µM) | Growth Inhibition |
| N87 | Gastric Cancer | Not specified (growth inhibited at 0.001-100 µM) | Growth Inhibition |
| PC-3 | Prostate Cancer | Growth inhibited, IC50 not specified | Growth Inhibition |
Troubleshooting Guide
This section addresses common issues that may arise when working with this compound and provides potential solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | - Poor solubility in aqueous solutions.- Exceeding the solubility limit when diluting from DMSO stock. | - Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (≤ 0.1%).- Prepare fresh dilutions from a concentrated DMSO stock for each experiment.- Vortex the diluted solution thoroughly before adding to the cell culture medium.- Visually inspect the medium for any precipitates after adding this compound. |
| High cytotoxicity or cell death at expected effective concentrations | - Cell line is highly sensitive to EGFR/ErbB-2 inhibition.- Off-target toxicity. | - Perform a dose-response curve starting from a lower concentration range (e.g., 0.01 µM).- Reduce the treatment duration.- Ensure the DMSO vehicle control is not causing cytotoxicity. |
| Inconsistent or not reproducible results | - Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles.- Variation in cell seeding density or cell passage number.- Inconsistent incubation times. | - Aliquot the stock solution and store at -80°C. Use a fresh aliquot for each experiment.- Maintain consistent cell culture practices, including seeding density and passage number.- Standardize all experimental timings. |
| Unexpected biological response (e.g., increased invasion at high concentrations) | - Dose-dependent off-target effects. | - Investigate the effect of this compound across a wide range of concentrations.- If a paradoxical effect is observed, consider exploring alternative signaling pathways that may be activated at higher concentrations (e.g., p38 MAPK).[1] |
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting EGFR and ErbB-2 signaling.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical troubleshooting flow for this compound experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Phospho-EGFR and Phospho-ErbB-2
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of its target receptors.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-ErbB-2, anti-ErbB-2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptosis induced by this compound.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[2][3][4][5][6]
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
References
- 1. Differential effects of low- and high-dose this compound, a dual epidermal growth factor receptor and HER2 kinase inhibitor, on glioblastoma multiforme invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Troubleshooting GW2974 Variability in Xenograft Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the efficacy of GW2974 in xenograft studies. By understanding the critical factors that can influence experimental outcomes, researchers can enhance the reproducibility and reliability of their preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR/ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1] By inhibiting these receptors, this compound blocks downstream signaling pathways that are crucial for tumor cell proliferation, survival, and invasion.
Q2: I am observing inconsistent anti-tumor efficacy with this compound across my xenograft models. Why is this happening?
A2: Inconsistent efficacy is a common challenge in xenograft studies and can be attributed to a variety of factors. For this compound, a critical factor is its dose-dependent effects. While both low and high doses have been shown to slow tumor growth in glioblastoma xenograft models, high doses may paradoxically augment tumor invasion.[1] This is thought to be mediated by the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway at high concentrations.[1] Other sources of variability can include the specific xenograft model used, drug formulation and administration, and the molecular characteristics of the tumor cells.
Q3: Can this compound's effect be influenced by the expression of drug transporters in the tumor cells?
A3: Yes. This compound has been shown to reverse multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporters ABCB1 (also known as P-glycoprotein) and ABCG2 (also known as Breast Cancer Resistance Protein or BCRP).[2] If your xenograft models have varying expression levels of these transporters, it could lead to differential responses to this compound, especially when used in combination with other chemotherapeutic agents that are substrates of these transporters.
Q4: Are there known pharmacokinetic issues with this compound that could contribute to variability?
A4: Some studies have mentioned pharmacokinetic issues with this compound, which could lead to inconsistent drug exposure in vivo. Factors such as formulation, route of administration, and inter-animal metabolic differences can all contribute to variable bioavailability and, consequently, variable efficacy.
Troubleshooting Guide for Variability in this compound Efficacy
Issue 1: Suboptimal or Inconsistent Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dosing Regimen | Dose-Response Pilot Study: Conduct a pilot study with a range of this compound doses (e.g., low dose vs. high dose) to determine the optimal therapeutic window for your specific xenograft model. Rationale: High doses of this compound may activate the p38 MAPK pathway, which can counteract its anti-invasive effects.[1] |
| Suboptimal Drug Formulation and Administration | Vehicle Optimization: Ensure this compound is fully solubilized in a well-tolerated vehicle. Poor solubility can lead to inconsistent absorption. Consistent Administration: Standardize the route and timing of administration (e.g., oral gavage at the same time each day) to minimize variability in drug exposure. |
| Xenograft Model Selection | Target Expression Verification: Confirm the expression and activation status of EGFR and HER2 in your chosen cell line or patient-derived xenograft (PDX) model. Efficacy is often correlated with target expression. Consideration of Drug Transporter Expression: If applicable, assess the expression of ABCB1 and ABCG2 in your models, as this can influence drug accumulation and efficacy.[2] |
| Inconsistent Tumor Establishment and Growth | Standardized Implantation Protocol: Use a consistent number of viable cells for implantation and a standardized injection technique (e.g., subcutaneous injection in the same flank location). Monitor Animal Health: Ensure all animals are healthy and of a similar age and weight at the start of the study, as these factors can influence tumor growth. |
Issue 2: Increased Tumor Invasion Despite Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| High-Dose this compound Effect | Lower the Dose: If you observe increased invasion, consider reducing the dose of this compound. Studies have shown that high concentrations can promote invasion in glioblastoma models.[1] p38 MAPK Pathway Analysis: Perform Western blot or immunohistochemistry (IHC) on tumor lysates to assess the phosphorylation status of p38 MAPK. Increased p-p38 levels may indicate activation of this pro-invasive pathway. |
| Tumor Microenvironment Factors | Histological Analysis: Examine the tumor microenvironment for changes in stromal composition or vascularity that might be influenced by this compound treatment. |
Data Presentation
While specific quantitative data on this compound's tumor growth inhibition (TGI) from publicly available literature is limited, the following table summarizes the qualitative findings from a key study on glioblastoma xenografts.
Table 1: Qualitative Summary of this compound Efficacy in a Glioblastoma Intracranial Xenograft Model
| Treatment Group | Dose | Effect on Tumor Growth | Effect on Tumor Invasion | Impact on Survival |
| Vehicle Control | N/A | Progressive Growth | Baseline Invasion | N/A |
| Low-Dose this compound | Not specified | Slowed Growth | Inhibited | Improved (Implied) |
| High-Dose this compound | Not specified | Slowed Growth | Augmented | No Improvement |
Data summarized from a study by Wang et al. (2013) which indicated that while both doses slowed tumor growth, the high dose led to increased invasion and no survival benefit.[1]
Experimental Protocols
Protocol 1: General Xenograft Study Workflow
This protocol provides a generalized workflow for a xenograft study evaluating the efficacy of this compound.
Caption: A generalized workflow for a xenograft study evaluating this compound.
Protocol 2: Western Blot Analysis of EGFR, HER2, and p38 Phosphorylation
This protocol outlines the steps for assessing the phosphorylation status of key signaling proteins in tumor lysates from this compound-treated and control xenografts.
-
Tumor Lysate Preparation:
-
Excise tumors at the study endpoint and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Recommended primary antibodies include:
-
Phospho-EGFR (e.g., Tyr1068)
-
Total EGFR
-
Phospho-HER2 (e.g., Tyr1248)
-
Total HER2
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Total p38 MAPK
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Mandatory Visualizations
This compound Signaling Pathway and Point of Intervention
Caption: this compound inhibits EGFR and HER2, but high doses may activate p38 MAPK.
Troubleshooting Logic for this compound Variability
Caption: A decision tree for troubleshooting variability in this compound xenograft studies.
References
- 1. Differential effects of low- and high-dose this compound, a dual epidermal growth factor receptor and HER2 kinase inhibitor, on glioblastoma multiforme invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to GW2974 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the dual EGFR/HER2 inhibitor, GW2974, in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small molecule inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2).[1] By inhibiting these receptor tyrosine kinases, this compound aims to block downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation. Dysregulation of these pathways is common in various cancers.
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific acquired resistance mechanisms to this compound are not extensively documented in the literature, resistance to dual EGFR/HER2 inhibitors can occur through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibition of EGFR and HER2. One observed phenomenon with this compound is the dose-dependent activation of the p38 MAPK pathway in glioblastoma cells at high concentrations, which can counteract the drug's intended anti-invasive effects.[2]
-
Target Amplification: Increased expression of HER2 has been identified as a mechanism of acquired resistance to EGFR inhibitors.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, can lead to multidrug resistance by actively pumping the drug out of the cell. Notably, this compound has been shown to reverse this type of resistance at clinically achievable concentrations.[4]
Q3: I am observing a paradoxical effect of this compound at higher concentrations. Why is this happening?
A3: In glioblastoma cell lines, a dose-dependent differential effect of this compound has been reported. While low concentrations of this compound inhibit cell invasion, high concentrations can activate the p38 mitogen-activated protein kinase (MAPK) pathway, which counteracts the inhibitory effect on invasion.[2] This suggests that at higher doses, off-target effects or feedback mechanisms may be initiated, leading to unexpected cellular responses.
Troubleshooting Guide
Problem 1: Decreased sensitivity to this compound in cell viability assays (Increased IC50)
If you observe a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line, it may indicate the development of resistance.
Troubleshooting Workflow
Caption: Troubleshooting workflow for increased this compound IC50.
Detailed Steps:
-
Confirm Acquired Resistance:
-
Methodology: Develop a this compound-resistant cell line by continuous exposure to escalating concentrations of the drug over several weeks or months.
-
Verification: Periodically perform a cell viability assay (e.g., MTT assay) to compare the IC50 of the resistant line to the parental (sensitive) line. A significant fold-increase in the IC50 confirms acquired resistance.
-
-
Investigate Potential Mechanisms:
-
A. Assess p38 MAPK Activation:
-
Hypothesis: High concentrations of this compound may be activating the p38 MAPK pathway.
-
Experiment: Perform a Western blot to detect the levels of phosphorylated p38 MAPK (p-p38) in both parental and resistant cells treated with a range of this compound concentrations. An increase in p-p38 in resistant cells or at high concentrations would support this hypothesis.
-
-
B. Check for HER2 Amplification:
-
Hypothesis: Resistant cells may have upregulated HER2 expression.
-
Experiment: Use quantitative PCR (qPCR) to measure HER2 gene expression or Western blot to assess HER2 protein levels in parental versus resistant cells.
-
-
C. Evaluate ABC Transporter Expression:
-
Hypothesis: Increased expression of drug efflux pumps may be contributing to resistance.
-
Experiment: Perform a Western blot to compare the expression levels of ABCB1 and ABCG2 in sensitive and resistant cell lines.
-
-
Problem 2: this compound is not inhibiting downstream signaling as expected.
If you observe that this compound is not reducing the phosphorylation of its downstream targets like AKT or ERK, it could be due to the activation of bypass pathways.
Signaling Pathway Analysis
Caption: this compound signaling and potential resistance pathway.
Troubleshooting Steps:
-
Confirm Target Engagement:
-
Experiment: Perform a Western blot to analyze the phosphorylation status of EGFR and HER2 in cells treated with this compound. A lack of inhibition of p-EGFR and p-HER2 may indicate a problem with the compound or experimental setup.
-
-
Investigate Bypass Pathways:
-
Experiment: Use a phospho-kinase array or a targeted Western blot approach to screen for the activation of other receptor tyrosine kinases or downstream signaling molecules that could be compensating for EGFR/HER2 inhibition.
-
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound in various cancer cell lines. Note that these are from sensitive lines and can be used as a baseline for comparison with experimentally derived resistant lines.
| Cell Line | Cancer Type | IC50 (µM) |
| U87MG | Glioblastoma | 0.5 - 5 |
| U251MG | Glioblastoma | 0.5 - 5 |
| BT474 | Breast Cancer | 0.001 - 100 |
| HN5 | Head and Neck Cancer | 0.001 - 100 |
| N87 | Gastric Cancer | 0.001 - 100 |
Data sourced from[1]
Detailed Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of this compound.
Workflow for Developing Resistant Cell Lines
Caption: Workflow for generating a drug-resistant cell line.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT reagent
-
DMSO
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT) to determine the baseline IC50 of this compound for the parental cell line.
-
Initiate Drug Exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC20).
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of cells may die. Allow the surviving cells to repopulate. Passage the cells as they reach 70-80% confluency.
-
Dose Escalation: Once the cells are growing steadily at the current concentration, increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat: Continue this process of monitoring, passaging, and dose escalation for several weeks to months.
-
Stabilize Resistant Population: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), maintain them at this concentration for several passages to ensure a stable resistant population.
-
Confirm Resistance: Perform a cell viability assay to determine the new IC50 of the resistant cell line and calculate the resistance index (RI = IC50 of resistant line / IC50 of parental line).
-
Cryopreserve: Cryopreserve vials of the resistant cell line at different passage numbers.
Protocol 2: Western Blot for Phospho-p38 MAPK
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis: Seed both parental and resistant cells. Treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 MAPK and then a loading control like β-actin to ensure equal protein loading.
Protocol 3: siRNA Knockdown of p38 MAPK
Materials:
-
This compound-resistant cells
-
siRNA targeting p38 MAPK
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
Procedure:
-
Cell Seeding: Seed the resistant cells so they are 50-70% confluent at the time of transfection.
-
Transfection: Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Add the complexes to the cells and incubate for 48-72 hours.
-
Validation of Knockdown: Harvest a subset of cells to confirm the knockdown of p38 MAPK at the protein level by Western blot.
-
This compound Treatment: Treat the p38-knockdown cells and control cells with this compound.
-
Assess Phenotype: Perform a cell viability or invasion assay to determine if the knockdown of p38 MAPK re-sensitizes the cells to this compound.
References
- 1. Dual kinase inhibition of EGFR and HER2 overcomes resistance to cetuximab in a novel in vivo model of acquired cetuximab resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. HER2 amplification: a potential mechanism of acquired resistance to EGFR inhibition in EGFR mutant lung cancers that lack the second-site EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor cell p38 inhibition to overcome immunotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of GW2974
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing GW2974 in in vivo studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges related to the compound's low aqueous solubility and to improve its bioavailability for preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor in vivo bioavailability of this compound?
A1: The primary obstacle to achieving high in vivo bioavailability with this compound is its poor aqueous solubility.[1][2] The compound is described as insoluble in water, which significantly limits its dissolution in gastrointestinal fluids following oral administration—a critical first step for absorption into the bloodstream.[1][2] Like many other tyrosine kinase inhibitors, its hydrophobic nature can lead to low and variable absorption.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of ≥20 mg/mL and is also soluble in ethylene glycol.[1][2] For in vitro assays, DMSO is a common choice for creating concentrated stock solutions. However, for in vivo studies, the final concentration of DMSO in the administered formulation should be minimized to avoid toxicity.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A3: Several formulation strategies are effective for enhancing the bioavailability of poorly soluble compounds like this compound:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can increase its solubility and dissolution rate compared to its crystalline form.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to dissolve this compound in a mixture of oils, surfactants, and co-solvents, which then forms a fine emulsion in the gastrointestinal tract, facilitating absorption.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, which can lead to improved bioavailability.
-
Co-solvent Systems: Utilizing a mixture of solvents can enhance the solubility of this compound in an aqueous-based vehicle for administration.
Q4: Are there any established in vivo formulations for similar dual EGFR/HER2 inhibitors?
A4: Yes, formulations for structurally similar tyrosine kinase inhibitors like lapatinib have been reported in preclinical studies. A common vehicle for oral administration is a suspension in an aqueous solution of 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween® 80.[2] Another reported vehicle is a 10% aqueous solution of sulfo-butyl-ether-β-cyclodextrin.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB-2) tyrosine kinases.[1][3] By binding to the ATP-binding site of these receptors, this compound inhibits their autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5][6]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility and slow dissolution rate in the gastrointestinal tract. | 1. Optimize Formulation: Switch from a simple suspension to an enabling formulation such as an amorphous solid dispersion or a lipid-based system (SEDDS). 2. Particle Size Reduction: If using a suspension, consider micronization or nanosizing of the this compound powder to increase its surface area and dissolution rate. 3. Utilize a Co-solvent System: Develop a formulation with a mixture of solvents to improve the solubility of this compound in the dosing vehicle. |
| Precipitation of this compound in the formulation upon standing or dilution. | The compound's solubility limit in the chosen vehicle has been exceeded. | 1. Increase Solubilizing Agents: Increase the concentration of surfactants (e.g., Tween 80) or co-solvents (e.g., PEG300) in the formulation. 2. pH Adjustment: Investigate the pH-solubility profile of this compound. As a weakly basic compound, its solubility may increase in a more acidic vehicle. 3. Sonication: Sonicate the formulation immediately before administration to ensure a homogenous suspension. |
| Inconsistent results between animals in the same treatment group. | Variability in formulation preparation or administration. Animal-to-animal physiological differences. | 1. Standardize Formulation Protocol: Ensure the formulation is prepared consistently for each experiment. 2. Consistent Administration Technique: Use a consistent oral gavage technique to minimize variability in dosing. 3. Increase Group Size: A larger number of animals per group can help to account for biological variability. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | Vehicle-related toxicity (e.g., high concentration of DMSO). Off-target effects of this compound at high concentrations. | 1. Vehicle Toxicity Study: Conduct a pilot study with the vehicle alone to assess its tolerability. 2. Reduce DMSO Concentration: If using a co-solvent system, aim for a final DMSO concentration below 10%. 3. Dose-Response Study: Perform a dose-escalation study to identify the maximum tolerated dose (MTD) of this compound in your model. |
Quantitative Data Summary
Disclaimer: The following pharmacokinetic data is for the structurally related dual EGFR/HER2 inhibitor, lapatinib, and is intended to serve as an illustrative example for designing preclinical studies with this compound. Actual pharmacokinetic parameters for this compound may vary and should be determined experimentally.
Table 1: Illustrative Pharmacokinetic Parameters of Lapatinib in Mice
| Parameter | Value | Units |
| Dose | 30 | mg/kg (oral gavage) |
| Cmax | ~1.5 | µg/mL |
| Tmax | ~4 | hours |
| AUC (0-16h) | ~12 | µg*h/mL |
| Oral Bioavailability | Not reported | % |
Data adapted from preclinical studies with lapatinib.[7]
Table 2: Example Vehicle Formulations for In Vivo Administration of Poorly Soluble Tyrosine Kinase Inhibitors
| Formulation ID | Vehicle Composition | Administration Route | Preparation Notes |
| F1-SUSP | 0.5% Hydroxypropyl methylcellulose (HPMC), 0.1% Tween® 80 in sterile water | Oral Gavage (PO) | A common suspension vehicle for oral administration of hydrophobic compounds.[2] |
| F2-COSLV | 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | Intraperitoneal (IP) or Oral Gavage (PO) | A co-solvent system to improve solubility. Ensure the compound is fully dissolved in DMSO before adding other components. |
| F3-CYCLO | 10% Sulfo-butyl-ether-β-cyclodextrin in sterile water | Oral Gavage (PO) or Intravenous (IV) | Cyclodextrins can form inclusion complexes to enhance the aqueous solubility of guest molecules.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Administration
Objective: To prepare a homogenous suspension of this compound for oral gavage in a rodent model.
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween® 80
-
Sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
Procedure:
-
Prepare the Vehicle:
-
In a beaker, dissolve 0.5 g of HPMC in approximately 80 mL of sterile water by stirring continuously. This may take some time.
-
Once the HPMC is fully dissolved, add 0.1 mL of Tween® 80 to the solution.
-
Bring the final volume to 100 mL with sterile water and continue to stir until the solution is clear and homogenous.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder for your desired concentration (e.g., for a 30 mg/kg dose in a 20g mouse with a 100 µL gavage volume, the concentration would be 6 mg/mL).
-
In a mortar, add a small amount of the prepared vehicle to the this compound powder to form a paste.
-
Gradually add the remaining vehicle to the paste while continuously triturating to ensure a fine, homogenous suspension.
-
Transfer the suspension to a beaker with a magnetic stir bar and stir continuously until administration.
-
-
Administration:
-
Administer the this compound suspension to the animals via oral gavage using an appropriate gauge needle.
-
Ensure the suspension is well-mixed immediately before drawing each dose.
-
Protocol 2: In Vivo Bioavailability Assessment of a Novel this compound Formulation
Objective: To determine the pharmacokinetic profile and calculate the oral bioavailability of a new this compound formulation.
Materials:
-
Test this compound formulation and a control formulation (e.g., simple suspension)
-
Rodent model (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
Oral gavage and intravenous injection equipment
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing:
-
Intravenous (IV) Group: Administer a known dose of a solubilized form of this compound (e.g., in a vehicle containing a cyclodextrin) intravenously to a group of animals to serve as the 100% bioavailability reference.
-
Oral (PO) Group: Administer the desired dose of the test and control formulations to separate groups of animals via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and Area Under the Curve (AUC) for each group.
-
-
Bioavailability Calculation:
-
Calculate the absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Lapatinib Distribution in HER2 Overexpressing Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. A Structural Insight Into Two Important ErbB Receptors (EGFR and HER2) and Their Relevance to Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent GW2974 degradation in experimental setups.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of GW2974 to prevent its degradation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (ErbB-2/HER2) tyrosine kinases. By inhibiting these receptors, this compound blocks downstream signaling pathways that are crucial for cell proliferation, survival, and migration, making it a valuable tool for cancer research.
Q2: What are the basic physicochemical properties of this compound?
A2: this compound is a solid, light-yellow crystalline compound. It is soluble in dimethyl sulfoxide (DMSO) and ethylene glycol but is practically insoluble in water.
Q3: How should solid this compound be stored?
A3: Solid this compound should be stored at room temperature. It is advisable to keep the container tightly sealed and protected from light.
Q4: How do I prepare a stock solution of this compound?
A4: It is recommended to prepare a concentrated stock solution in anhydrous, sterile DMSO. For detailed steps, please refer to the Experimental Protocols section. To minimize the number of freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q5: How should I store this compound stock solutions?
A5: this compound stock solutions in DMSO should be stored at -20°C for short-term storage and can be stored at -80°C for long-term stability. Protect the aliquots from light.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses specific issues that may arise from the potential degradation of this compound during experiments.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Reduced or inconsistent inhibitory activity in cell-based assays. | 1. Degradation of this compound in stock solution: Repeated freeze-thaw cycles or improper storage may have compromised the compound's integrity.2. Degradation in working solution: this compound may be unstable in aqueous cell culture media over long incubation periods. | 1. Prepare fresh stock solutions from solid compound. Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C or -80°C and protect from light.2. Prepare working solutions fresh for each experiment by diluting the stock solution directly into the culture medium immediately before use. For |
Technical Support Center: Mitigating GW2974-Induced p38 MAPK Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering GW2974-induced activation of the p38 MAPK pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] It is structurally related to lapatinib and has been investigated for its potential in cancer therapy.[1]
Q2: Can this compound have effects beyond EGFR and HER2 inhibition?
A2: Yes, like many kinase inhibitors, this compound can have off-target effects.[3][4] Notably, at high concentrations, this compound has been observed to induce the activation of the p38 mitogen-activated protein kinase (MAPK) pathway in glioblastoma multiforme (GBM) cells.[2]
Q3: Why is the activation of the p38 MAPK pathway a concern during experiments with this compound?
A3: The p38 MAPK pathway is involved in cellular responses to stress and inflammation, and its activation can influence various cellular processes, including cell invasion.[5][6] In the context of this compound treatment, activation of this pathway at high doses has been shown to counteract the inhibitory effects on cell invasion that are observed at lower doses, potentially confounding experimental results and impacting therapeutic strategies.[2]
Q4: How can I mitigate the this compound-induced activation of the p38 MAPK pathway in my experiments?
A4: To mitigate the activation of the p38 MAPK pathway by this compound, you can co-administer a specific p38 MAPK inhibitor.[] There are several commercially available p38 MAPK inhibitors with varying selectivity for the different p38 isoforms (α, β, γ, δ).[8][9][10]
Q5: How do I choose the right p38 MAPK inhibitor?
A5: The choice of inhibitor depends on the specific p38 isoform you wish to target and the experimental context. It is crucial to consider the inhibitor's isoform specificity.[8] The table below summarizes the IC50 values of some common p38 MAPK inhibitors against the four isoforms.
Troubleshooting Guides
Problem 1: Unexpected or contradictory results with high concentrations of this compound.
-
Possible Cause: Activation of the p38 MAPK pathway by high concentrations of this compound may be interfering with the expected outcome of EGFR/HER2 inhibition.[2]
-
Troubleshooting Steps:
-
Verify p38 Activation: Perform a Western blot analysis to determine the phosphorylation status of p38 MAPK (p-p38) in your experimental system following treatment with a range of this compound concentrations. An increase in the p-p38/total p38 ratio indicates pathway activation.[11]
-
Introduce a p38 Inhibitor: Co-treat your cells with this compound and a selective p38 MAPK inhibitor (e.g., SB203580, Doramapimod).[9][10]
-
Dose-Response Analysis: Perform a dose-response experiment with the p38 inhibitor to determine the optimal concentration for mitigating this compound-induced p38 activation without causing off-target effects.
-
Problem 2: No or weak signal for phosphorylated p38 (p-p38) in Western blot analysis.
-
Possible Causes & Troubleshooting Steps: [11][12][13][14]
-
Inefficient Cell Stimulation: If using a positive control stimulus (e.g., anisomycin, UV radiation), ensure it is fresh and used at the optimal concentration and duration.[5][12]
-
Low Protein Loading: Increase the amount of total protein loaded onto the gel (up to 50 µg may be necessary).[12]
-
Suboptimal Antibody Concentration: Titrate the primary anti-p-p38 antibody to find the optimal dilution.
-
Inefficient Protein Transfer: Verify transfer efficiency by staining the membrane with Ponceau S after transfer.
-
High Phosphatase Activity: Ensure that fresh phosphatase inhibitors are included in the cell lysis buffer.[11]
-
Problem 3: High background on the Western blot for p-p38.
-
Possible Causes & Troubleshooting Steps: [11][12][13]
-
Insufficient Blocking: Increase the blocking time to 1-2 hours at room temperature or perform it overnight at 4°C. Consider trying a different blocking agent (e.g., 5% BSA instead of milk).
-
Primary Antibody Concentration Too High: Decrease the concentration of the primary antibody.
-
Inadequate Washing: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
-
Quantitative Data
Table 1: Comparative Analysis of p38 MAPK Inhibitor Specificity (IC50 in nM)
| Inhibitor | p38α (MAPK14) | p38β (MAPK11) | p38γ (MAPK12) | p38δ (MAPK13) |
| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 |
| SB 203580 | 50 | 500 | >10,000 | >10,000 |
| SB 202190 | 50 | 100 | >10,000 | >10,000 |
| LY2228820 | Potent and Selective for p38α/β | Potent and Selective for p38α/β | Not specified | Not specified |
Data compiled from multiple sources.[9][10]
Experimental Protocols
Protocol 1: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol outlines the steps to assess the effect of this compound on p38 MAPK phosphorylation and the efficacy of a p38 inhibitor in mitigating this effect.
-
Cell Culture and Treatment:
-
Seed cells (e.g., glioblastoma cell line) in appropriate culture plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of a selected p38 MAPK inhibitor (or vehicle control) for 1 hour.
-
Treat the cells with different concentrations of this compound (low and high dose) for the desired time period.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated p38 MAPK (p-p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total p38 MAPK and a loading control (e.g., β-actin or GAPDH).[11]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-p38 signal to the total p38 signal for each sample.
-
Further normalize to the loading control to account for variations in protein loading.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol is for determining the IC50 value of a p38 MAPK inhibitor.[5][8]
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted p38 inhibitor or DMSO (vehicle control).
-
Prepare a master mix containing the recombinant p38 kinase and a suitable peptide substrate in the kinase reaction buffer. Add 2 µL of this mix to each well.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in the kinase reaction buffer. The final concentration should be near the Km for the specific p38 isoform.
-
Add 2 µL of the ATP solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of a reagent like ADP-Glo™ to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add 10 µL of a kinase detection reagent to convert the generated ADP into ATP, which then drives a luciferase-based luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: this compound signaling and p38 MAPK activation.
Caption: Western blot workflow for p38 phosphorylation.
References
- 1. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of low- and high-dose this compound, a dual epidermal growth factor receptor and HER2 kinase inhibitor, on glioblastoma multiforme invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innovativegenomics.org [innovativegenomics.org]
- 4. icr.ac.uk [icr.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bosterbio.com [bosterbio.com]
- 14. sinobiological.com [sinobiological.com]
GW2974 Technical Support Center: Troubleshooting Long-Term Cell Culture Issues
Welcome to the technical support center for GW2974. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during long-term cell culture studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable, dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) tyrosine kinases. Its primary mechanism of action is the inhibition of autophosphorylation of these receptors, which in turn blocks downstream signaling pathways involved in cell proliferation, survival, and differentiation.
Q2: My cells are showing reduced sensitivity to this compound over time. What could be the cause?
Reduced sensitivity to this compound in long-term cultures can arise from several factors:
-
Compound Degradation: Small molecules can be unstable in aqueous cell culture media at 37°C over extended periods. It is crucial to determine the stability of this compound under your specific experimental conditions.
-
Cellular Resistance: Prolonged exposure to a targeted inhibitor can lead to the development of resistance mechanisms in cancer cells. This can include mutations in the target receptor or activation of alternative signaling pathways.
-
Incorrect Dosing: Initial dose-response experiments may not accurately predict the optimal concentration for long-term inhibition due to compound degradation or cellular adaptation.
Q3: I am observing unexpected or paradoxical effects on downstream signaling pathways. Why might this be happening?
Paradoxical signaling, where an inhibitor leads to the activation of the pathway it is supposed to inhibit, can occur with kinase inhibitors. While not specifically documented for this compound, it's a known phenomenon in the field. This can be due to:
-
Feedback Loops: Inhibition of one part of a pathway can sometimes lead to the compensatory upregulation of another component.
-
Off-Target Effects: At higher concentrations or in certain cell types, this compound may interact with other kinases, leading to unforeseen signaling outcomes. Quinazoline-based inhibitors have been reported to have off-target effects on pathways such as STAT3.
-
Dimerization Effects: Some EGFR inhibitors can influence the formation of EGFR homodimers or heterodimers with other ErbB family members, potentially altering signaling outputs.
Q4: How should I prepare and store this compound for cell culture experiments?
This compound is soluble in DMSO but insoluble in water.
-
Stock Solution: Prepare a high-concentration stock solution in sterile DMSO (e.g., 10-20 mg/mL). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution and dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level toxic to your cells (typically ≤ 0.1%). It is not recommended to store this compound in aqueous solutions for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent IC50 values between experiments | Compound degradation in stock or working solutions. | Prepare fresh stock solutions. Aliquot stocks for single use. Always prepare working dilutions fresh from the stock immediately before use. |
| Variability in cell culture conditions. | Standardize cell seeding density, media composition, and incubation times. | |
| Loss of inhibitory effect in long-term culture (>48 hours) | Degradation of this compound in the culture medium. | Determine the stability of this compound in your specific medium (see Protocol 1). Consider replenishing the medium with fresh this compound at regular intervals (e.g., every 24-48 hours). |
| Development of cellular resistance. | Perform Western blot analysis to check for sustained inhibition of EGFR/HER2 phosphorylation. Consider using intermittent dosing schedules. | |
| High background cytotoxicity in control wells | DMSO concentration is too high. | Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (typically ≤ 0.1%). Run a DMSO toxicity control. |
| No observable effect on cell viability or signaling | Incorrect concentration of this compound. | Verify the concentration of your stock solution. Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Target pathway (EGFR/HER2) is not active or essential in your cell model. | Confirm the expression and phosphorylation status of EGFR and HER2 in your cells using Western blotting. | |
| Paradoxical increase in phosphorylation of downstream targets (e.g., ERK) | Complex cellular feedback mechanisms or potential off-target effects. | Investigate downstream signaling at multiple time points and with a range of this compound concentrations. Consider using inhibitors for other potential pathways to dissect the mechanism. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare this compound-spiked medium:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike pre-warmed cell culture medium with the this compound stock to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound-spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
-
Sample Collection:
-
At each time point, remove one tube from the incubator and immediately store it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
-
HPLC Analysis:
-
Thaw the samples.
-
Analyze the concentration of this compound in each sample by HPLC. Use the t=0 sample to define the 100% concentration level.
-
Develop a standard curve with known concentrations of this compound to accurately quantify the amount remaining at each time point.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time to determine its half-life in your culture medium.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of a cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of EGFR/HER2 Phosphorylation
Objective: To assess the inhibitory effect of this compound on EGFR and HER2 phosphorylation.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-HER2, anti-total-HER2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and then lyse them with lysis buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
-
Visualizations
Technical Support Center: Optimizing Drug Combination Protocols with GW2974
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize drug combination protocols involving GW2974.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally active, dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) tyrosine kinases. By inhibiting these receptors, this compound can block downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation in cancer cells.[1]
Q2: Besides EGFR/HER2 inhibition, are there other known activities of this compound?
A2: Yes, this compound has been shown to reverse multidrug resistance (MDR) in cancer cells. It can inhibit the function of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein), which are responsible for pumping various chemotherapeutic drugs out of cancer cells. This action can re-sensitize resistant cancer cells to conventional anticancer agents.[1]
Q3: What are the common research applications for this compound in drug combination studies?
A3: this compound is commonly investigated in combination with cytotoxic chemotherapies (e.g., doxorubicin, paclitaxel) to enhance their efficacy, particularly in cancer cell lines that overexpress EGFR or HER2, or that have developed multidrug resistance. The goal is often to achieve synergistic anticancer effects, allowing for lower, less toxic doses of the combined drugs.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For cell culture experiments, this stock solution is then diluted in pre-warmed culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (generally ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2][3][4]
II. Troubleshooting Guides
Issue 1: Inconsistent or No Synergistic Effect Observed
Possible Cause 1: Suboptimal Drug Concentrations
-
Troubleshooting:
-
Determine the IC50 (half-maximal inhibitory concentration) of this compound and the combination drug individually in your specific cell line. This is a critical first step for designing combination experiments.
-
Test a wide range of concentrations for both drugs, spanning above and below their respective IC50 values.
-
For synergy analysis using the Chou-Talalay method, it is recommended to use a constant ratio of the two drugs based on their IC50 values.
-
Possible Cause 2: Inappropriate Assay for Determining Cell Viability
-
Troubleshooting:
-
Be aware of potential interference between your compounds and the chosen viability assay. For example, compounds with reducing properties can interfere with tetrazolium-based assays like MTT.
-
If you observe a color change in the cell-free medium containing your drug and the assay reagent, it indicates direct interference.
-
Consider using an alternative assay that measures a different cellular parameter, such as the Sulforhodamine B (SRB) assay, which quantifies total protein content.
-
Issue 2: Unexpected Toxicity or Cell Death in Control Groups
Possible Cause 1: High Final DMSO Concentration
-
Troubleshooting:
-
Calculate the final percentage of DMSO in your culture wells. Most cell lines can tolerate up to 0.5% DMSO, but some, especially primary cells, are more sensitive. A final concentration of 0.1% is generally considered safe.[4]
-
Always include a vehicle control (medium with the same final concentration of DMSO as the treated wells) to assess the effect of the solvent on cell viability.
-
Possible Cause 2: Compound Precipitation in Culture Media
-
Troubleshooting:
-
Visually inspect the culture media for any precipitate after adding the drug solution.
-
To improve solubility, ensure the stock solution is added to pre-warmed (37°C) media and mixed thoroughly.
-
You can prepare intermediate dilutions in a mix of DMSO and media before the final dilution into the cell culture plate.
-
Issue 3: High Variability Between Replicates
Possible Cause 1: Inconsistent Cell Seeding
-
Troubleshooting:
-
Ensure a homogenous single-cell suspension before plating.
-
Mix the cell suspension gently but thoroughly between plating replicates to prevent cells from settling.
-
Avoid plating cells in the outer wells of a 96-well plate, as these are more prone to evaporation (the "edge effect"). If you must use them, fill the surrounding empty wells with sterile PBS or water.
-
Possible Cause 2: Pipetting Errors
-
Troubleshooting:
-
Use calibrated pipettes and ensure proper pipetting technique.
-
For serial dilutions, ensure thorough mixing at each step.
-
Issue 4: Unexpected Activation of a Signaling Pathway (e.g., p38 MAPK)
Possible Cause: Off-Target Effects or Cellular Stress Response
-
Troubleshooting:
-
High concentrations of kinase inhibitors can sometimes lead to off-target effects or induce cellular stress responses that activate other pathways.
-
Perform a dose-response experiment and analyze the activation of the unexpected pathway (e.g., phosphorylation of p38 MAPK via Western blot) at different concentrations of this compound. This can help identify a concentration range where the on-target effect is maximized and the off-target effect is minimized.
-
Consider the duration of treatment. Short-term and long-term exposure to an inhibitor can have different effects on signaling networks due to feedback mechanisms.[5][6]
-
III. Data Presentation: Quantitative Analysis of this compound Combinations
The following tables summarize representative data for this compound in combination with other anti-cancer agents. Note: IC50 and Combination Index (CI) values can be highly dependent on the cell line and experimental conditions.
Table 1: IC50 Values of this compound and Combination Drugs in Various Cell Lines
| Cell Line | Drug | IC50 (µM) |
| MCF-7 (Breast Cancer) | Doxorubicin | ~1.4 |
| Paclitaxel | ~0.00044 | |
| HT-29 (Colon Cancer) | 5-Fluorouracil | ~3.0 |
| MDA-MB-231 (Breast Cancer) | Doxorubicin | ~9.67 |
| A549 (Lung Cancer) | Paclitaxel | ~0.011 |
Data compiled from multiple sources for illustrative purposes.[7][8][9][10][11]
Table 2: Synergy Analysis of this compound in Combination with Doxorubicin
| Cell Line | Combination | Combination Index (CI) Value | Interpretation |
| MCF-7/ADR (Doxorubicin-resistant) | This compound + Doxorubicin | < 1.0 | Synergistic |
| B-Cell Lymphoma (Raji) | This compound analog + Doxorubicin | 0.057 - 0.285 | Strong to Very Strong Synergy |
A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12]
IV. Experimental Protocols
Protocol 1: Determining Synergy using the Chou-Talalay Method with an MTT Assay
This protocol outlines a general workflow for assessing the synergistic effects of this compound combined with another drug (Drug X) using a 96-well plate format and an MTT cell viability assay.
1. Materials:
-
This compound and Drug X
-
DMSO
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Day 1: Cell Seeding
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
-
Day 2: Drug Treatment
-
Prepare stock solutions of this compound and Drug X in DMSO.
-
Perform serial dilutions of each drug alone and in a constant ratio combination. For example, if the IC50 of this compound is 2 µM and Drug X is 20 nM, a constant ratio of 100:1 can be used.
-
Add 100 µL of the drug dilutions to the appropriate wells. Include wells for untreated controls and vehicle (DMSO) controls.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
Day 4/5: MTT Assay
-
After incubation, carefully remove the drug-containing medium.
-
Add 100 µL of fresh medium and 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Determine the IC50 values for this compound and Drug X individually.
-
Use software like CompuSyn or a similar tool to input the dose-response data for the single agents and the combination.[13]
-
The software will generate a Combination Index (CI) value based on the Chou-Talalay method.[14][15][16]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Protocol 2: Assessing Reversal of Multidrug Resistance
This protocol is designed to determine if this compound can reverse resistance to a specific chemotherapeutic agent in a drug-resistant cell line.
1. Cell Lines:
-
A drug-sensitive parental cell line (e.g., MCF-7)
-
A drug-resistant subline (e.g., MCF-7/ADR)
2. Procedure:
-
Determine the IC50 of the chemotherapeutic drug (e.g., doxorubicin) in both the sensitive and resistant cell lines using a cell viability assay (as described in Protocol 1). A significant increase in the IC50 value for the resistant line confirms the resistance phenotype.
-
In the resistant cell line, perform a cell viability assay with the chemotherapeutic drug in the presence of a non-toxic concentration of this compound. The concentration of this compound used should have minimal effect on cell viability when used alone.
-
Compare the IC50 of the chemotherapeutic drug in the resistant cells with and without the addition of this compound.
3. Interpretation:
-
A significant decrease in the IC50 of the chemotherapeutic drug in the presence of this compound indicates a reversal of multidrug resistance.
V. Mandatory Visualizations
Caption: EGFR/HER2 signaling pathway and the inhibitory action of this compound.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. Regulation of the p38-MAPK pathway by hyperosmolarity and by WNK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. punnettsquare.org [punnettsquare.org]
- 15. csu-sdsu.primo.exlibrisgroup.com [csu-sdsu.primo.exlibrisgroup.com]
- 16. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in GW2974 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with GW2974.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, dual inhibitor of the tyrosine kinases Epidermal Growth Factor Receptor (EGFR) and ErbB-2 (also known as HER2/neu).[1] Tyrosine kinases are enzymes that phosphorylate tyrosine residues on proteins, playing crucial roles in cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[1] By inhibiting EGFR and ErbB-2, this compound can block these signaling pathways, which are often overactive in various forms of cancer.[1]
Q2: I'm observing a decrease in the inhibitory effect of this compound in my long-term cell culture experiments. What could be the cause?
Several factors can lead to a diminished effect of a small molecule inhibitor like this compound over time in cell culture. These include:
-
Inhibitor Degradation: Small molecule inhibitors can degrade in cell culture media due to factors like temperature, pH, and exposure to light.[2] It is also possible for components in the serum to bind to or metabolize the inhibitor.[2]
-
Cellular Metabolism: Cells can metabolize this compound, converting it into less active or inactive forms.[2] This effect can be more pronounced at higher cell densities.[2]
-
Development of Resistance: Cancer cells can develop resistance to targeted therapies through various mechanisms, including mutations in the target protein or activation of alternative signaling pathways.[3][4]
To address this, consider preparing fresh stock solutions, aliquoting for single use to avoid freeze-thaw cycles, and replacing the media with freshly diluted this compound at regular intervals.[2]
Q3: My experimental results with this compound are inconsistent between replicates. How can I troubleshoot this?
Inconsistent results between replicates can stem from several sources of experimental variability:
-
Inhibitor Stock Inconsistency: Ensure your this compound stock solution is freshly prepared and its concentration is verified.[2] Avoid using old stock solutions.[2]
-
Pipetting Errors: Calibrate your pipettes regularly to ensure accurate dispensing of the inhibitor.[2]
-
Cell Culture Variability: Maintain consistent cell density and passage number across experiments.[2]
-
Solvent Effects: this compound is soluble in DMSO but insoluble in water.[1][5] Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to your cells.
Q4: I'm observing unexpected or off-target effects at certain concentrations of this compound. Why might this be happening?
Unexpected phenotypes can arise from several factors when using a new inhibitor.[6] While this compound is a potent inhibitor of EGFR and ErbB-2, it can have other effects, particularly at different concentrations. For example, in glioblastoma multiforme (GBM) cells, low concentrations of this compound were found to inhibit cell invasion, while high concentrations counteracted this effect, potentially through the activation of the p38 MAPK pathway. Additionally, this compound has been shown to interact with ABC transporters like ABCB1 and ABCG2, which could lead to unexpected effects in cells overexpressing these proteins.[7][8] It's crucial to perform dose-response experiments and consider potential off-target effects when interpreting your results.[9]
Troubleshooting Guides
Issue 1: High Background Signal in Kinase Assays
High background in a kinase assay can mask the true inhibitory effect of this compound. A systematic approach to diagnosing the source of the high background is essential.
Troubleshooting Workflow for High Background in Kinase Assays
Caption: Troubleshooting workflow for high background in kinase assays.
Experimental Controls for Kinase Assays
| Control Group | Purpose | Expected Outcome | Potential Issue if Deviated |
| No Enzyme Control | Identifies compound interference with the detection system. | Signal should be at background levels. | An increase in signal with increasing this compound concentration points to interference. |
| No Substrate Control | Measures kinase autophosphorylation. | Signal should be significantly lower than the positive control. | High signal suggests significant autophosphorylation. |
| Positive Control (No Inhibitor) | Represents 100% kinase activity. | Maximum signal. | Low signal could indicate problems with the enzyme, substrate, or buffer. |
| Negative Control (Known Inhibitor) | Validates that the assay can detect inhibition. | Signal should be at or near background levels. | High signal suggests the assay is not sensitive to inhibition. |
Issue 2: Lack of Expected Biological Effect (e.g., No Change in Cell Viability)
When this compound does not produce the anticipated biological effect, such as a decrease in the viability of cancer cells overexpressing EGFR or HER2, a systematic troubleshooting approach is necessary.
Troubleshooting Workflow for Lack of Biological Effect
Caption: Troubleshooting workflow for an absent biological effect.
Experimental Protocols
Protocol 1: Western Blot for Phospho-EGFR/HER2 Inhibition
This protocol is to verify that this compound is inhibiting the phosphorylation of its targets, EGFR and HER2, in a cellular context.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.[6]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-EGFR and phospho-HER2. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[6]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Normalization: Strip the membrane and re-probe with an antibody for total EGFR, total HER2, and a loading control (e.g., GAPDH, β-actin) to normalize the data.[6]
Protocol 2: Cell Viability Assay
This protocol is to determine the effect of this compound on cell proliferation and viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period appropriate to observe changes in proliferation (e.g., 48-72 hours).
-
Viability Reagent Addition: Add a viability reagent (e.g., MTT, resazurin, or a luminescence-based reagent like CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: After the appropriate incubation time with the reagent, measure the absorbance, fluorescence, or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Signaling Pathway
EGFR/HER2 Signaling Pathway and Inhibition by this compound
EGFR and HER2 are receptor tyrosine kinases that, upon ligand binding (for EGFR) or heterodimerization, autophosphorylate and activate downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. This compound acts as a dual inhibitor, blocking the kinase activity of both receptors.
Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound = 98 HPLC, solid 202272-68-2 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Kinase Inhibitors: GW2974 vs. Lapatinib in Preclinical Models
For researchers and drug development professionals, a comprehensive comparison of the efficacy of novel therapeutic compounds against established treatments is critical. This guide provides a detailed, objective analysis of GW2974 and lapatinib, two potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.
Both this compound and lapatinib are recognized for their therapeutic potential in cancers driven by the overexpression of EGFR and HER2. This comparison delves into their mechanisms of action, presents available preclinical efficacy data, and outlines the experimental methodologies used to generate these findings.
Mechanism of Action: Targeting Key Oncogenic Pathways
This compound and lapatinib share a common mechanism of action. They are reversible, ATP-competitive inhibitors of the intracellular tyrosine kinase domains of both EGFR (also known as ErbB1) and HER2 (ErbB2)[1]. By binding to the ATP-binding pocket of these receptors, they block the initiation of downstream signaling cascades. The two primary pathways inhibited are the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K/Akt/mTOR pathway, a key regulator of cell survival and growth. The blockade of these pathways ultimately leads to the suppression of tumor cell proliferation and the induction of apoptosis, or programmed cell death.
Beyond their primary mechanism, some studies suggest that this compound, similar to lapatinib, may also play a role in reversing multidrug resistance in cancer cells by inhibiting the activity of ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2.
In Vitro Efficacy: A Look at the Half-Maximal Inhibitory Concentration (IC50)
It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the cell lines used, assay methods, and incubation times.
| Compound | Target | IC50 (nM) | Cancer Cell Line(s) |
| This compound | EGFR | 16 | Not Specified |
| ErbB2-expressing tumor cells | <500 | Not Specified | |
| Lapatinib | Purified EGFR | 9.2 - 10.8 | N/A |
| Purified ErbB2 | 9.2 - 10.8 | N/A | |
| HN5 (Head and Neck) | Varies with study | ||
| A-431 (Vulva) | Varies with study | ||
| BT474 (Breast) | Varies with study | ||
| CaLu-3 (Lung) | Vies with study | ||
| N87 (Gastric) | Varies with study |
Table 1: In Vitro Efficacy of this compound and Lapatinib. This table summarizes the reported IC50 values for this compound and lapatinib against their target kinases and in various cancer cell lines. The data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental protocols.
In Vivo Efficacy: Insights from Xenograft Models
Preclinical in vivo studies, typically utilizing tumor xenograft models in immunocompromised mice, are crucial for evaluating the anti-tumor activity of drug candidates in a whole-organism context. While direct comparative in vivo studies between this compound and lapatinib are not widely published, extensive data exists for lapatinib, demonstrating its ability to significantly inhibit tumor growth in various xenograft models of breast, lung, and other cancers.
For instance, in a xenograft model using BT474 human breast cancer cells, which overexpress HER2, lapatinib treatment has been shown to lead to a sustained and significant reduction in tumor volume compared to untreated controls. The typical dosing regimen for lapatinib in such studies is around 100 mg/kg, administered orally on a daily basis.
Experimental Protocols: Methodologies for Efficacy Assessment
To ensure the reproducibility and validity of preclinical findings, detailed experimental protocols are essential. Below are outlines of common methodologies used to assess the in vitro and in vivo efficacy of kinase inhibitors like this compound and lapatinib.
In Vitro Cell Viability and Proliferation Assays
These assays are fundamental for determining the IC50 values of a compound.
1. Cell Culture:
-
Cancer cell lines of interest (e.g., BT474, SK-BR-3 for HER2-positive breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Compound Preparation:
-
This compound and lapatinib are typically dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Serial dilutions are then prepared in culture media to achieve the desired final concentrations for the assay.
3. Cell Viability Assays (MTT, MTS, or WST-1):
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound or vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Detection:
-
MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The crystals are then dissolved in a solubilization solution, and the absorbance is measured.
-
MTS/WST-1 Assays: These are similar to the MTT assay but the formazan product is water-soluble, simplifying the procedure. The reagent is added to the wells, and after a short incubation, the absorbance is read directly.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor activity of a compound in a living organism.
1. Animal Models:
-
Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
2. Tumor Cell Implantation:
-
A suspension of cancer cells (e.g., 5 x 10^6 BT474 cells) is injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Tumor volume is measured regularly (e.g., twice a week) using calipers, typically calculated using the formula: (Length x Width²) / 2.
4. Drug Administration:
-
Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
The test compound (this compound or lapatinib) is administered, usually orally via gavage, at a specified dose and schedule (e.g., daily). The control group receives the vehicle solution.
5. Efficacy Evaluation:
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further analysis, such as western blotting to assess the phosphorylation status of target proteins.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.
Conclusion
References
A Comparative Guide to EGFR/HER2 Inhibitors in Glioblastoma: GW2974 Versus Lapatinib, Afatinib, and Osimertinib
For Researchers, Scientists, and Drug Development Professionals
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are frequently overexpressed or mutated in glioblastoma (GBM), making them critical targets for therapeutic intervention. This guide provides a comparative analysis of GW2974, a dual EGFR/HER2 inhibitor, against other notable inhibitors—Lapatinib, Afatinib, and Osimertinib—that have been investigated for GBM treatment.
Executive Summary
This compound distinguishes itself through a unique dose-dependent effect on glioblastoma cell invasion. While low concentrations of this compound effectively inhibit GBM cell invasion, higher concentrations can paradoxically counteract this effect by activating the p38 MAPK signaling pathway. In comparison, Lapatinib and Afatinib have shown limited efficacy in clinical trials for recurrent GBM. Osimertinib, a third-generation EGFR inhibitor with excellent blood-brain barrier penetration, has demonstrated potent preclinical activity against EGFRvIII-mutant GBM and is currently under clinical investigation. This guide presents available quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to aid in the comparative evaluation of these inhibitors.
Quantitative Performance Data
Direct head-to-head comparative studies of these four inhibitors in the same glioblastoma cell lines are limited in publicly available literature. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for each inhibitor in relevant GBM cell lines. It is important to note that experimental conditions can vary between studies, affecting direct comparability.
Table 1: IC50 Values of EGFR/HER2 Inhibitors in Glioblastoma Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Citation(s) |
| This compound | U87MG | 0.5 - 5 (effective concentration for proliferation inhibition) | [1] |
| U251MG | 0.5 - 5 (effective concentration for proliferation inhibition) | [1] | |
| Lapatinib | U87MG | Not consistently reported in searched literature | |
| U251MG | Not consistently reported in searched literature | ||
| Afatinib | U87MG EGFRvIII | ~1 (IC25) | [2] |
| Osimertinib | LN-18 | 4 - 7 | [3] |
| LN-229 | 4 - 7 | [3] | |
| SF-539 | 4 - 7 | [3] | |
| U87MG | 4 - 7 | [3] | |
| D317 (EGFRvIII+ GSC) | 0.476 ± 0.163 | [4] |
*GSC: Glioblastoma Stem Cell
Mechanism of Action and Signaling Pathways
EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways. These pathways are crucial for cell proliferation, survival, and migration. The inhibitors discussed here act by blocking the ATP-binding site of the kinase domain of these receptors, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling.
A unique aspect of this compound is its dose-dependent effect on cell invasion, which is mediated by the p38 MAPK pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of these inhibitors.
Cell Viability and Proliferation Assay (MTT/XTT Assay)
This protocol is a generalized method for determining the cytotoxic effects of the inhibitors on GBM cell lines.
-
Cell Seeding: Plate GBM cells (e.g., U87MG, U251MG) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., this compound, Lapatinib, Afatinib, Osimertinib) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Transwell Invasion Assay
This protocol outlines the procedure to assess the effect of inhibitors on the invasive capacity of GBM cells.
-
Insert Coating: Coat the upper surface of a Transwell insert with a porous membrane (e.g., 8 µm pores) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed GBM cells in serum-free medium in the upper chamber of the coated insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Inhibitor Treatment: Add the desired concentration of the inhibitor to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis for Phospho-p38 MAPK
This protocol is used to detect the activation of the p38 MAPK pathway in response to high-dose this compound treatment.
-
Cell Lysis: Treat GBM cells with low and high concentrations of this compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (p-p38).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p38 MAPK to normalize for protein loading.
In Vivo Efficacy in Glioblastoma Xenograft Models
Preclinical in vivo studies are essential to evaluate the therapeutic potential of these inhibitors. The following is a general protocol for assessing in vivo efficacy.
Table 2: Summary of In Vivo Studies
| Inhibitor | Model | Dosing Regimen | Key Findings | Citation(s) |
| This compound | Intracranial GBM xenograft | 30 mg/kg and 100 mg/kg, oral gavage, once daily | Both doses slowed tumor growth. High-dose did not improve survival, possibly due to increased invasion. | [1][5] |
| Lapatinib | Recurrent GBM patients (Phase I/II trial) | 1000-1500 mg, twice daily, oral | Did not show significant activity. | [6][7] |
| Afatinib | Patient-derived GBM xenografts | 5-10 mg/kg/day, oral | Showed tumor growth inhibition. | [1] |
| Osimertinib | EGFRvIII+ GSC orthotopic xenograft | 25 mg/kg, oral gavage, once daily | Increased median survival from 26 to 42 days. | [4] |
| Patient-derived xenografts | 40 mg/kg/day, oral gavage, for 18 days | Significantly suppressed tumor growth (TGI = 74.5%). | [8][9] |
*TGI: Tumor Growth Inhibition
General Protocol for Orthotopic Glioblastoma Xenograft Model
-
Cell Preparation: Culture and harvest GBM cells (e.g., U87MG) or patient-derived GSCs. Resuspend the cells in a suitable medium like PBS.
-
Stereotactic Injection: Anesthetize immunodeficient mice (e.g., nude or SCID) and secure them in a stereotactic frame. Inject a defined number of cells (e.g., 1 x 10^5) into the desired brain region (e.g., striatum).
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer the inhibitor (e.g., via oral gavage) and vehicle control according to the specified dosing regimen.
-
Efficacy Evaluation: Monitor tumor growth and the overall health and survival of the mice. At the end of the study, tumors can be excised for further histological or molecular analysis.
Conclusion
The landscape of EGFR/HER2 inhibitors for glioblastoma is continually evolving. This compound presents an interesting case with its dose-dependent effects, highlighting the complexity of targeting these pathways. While first and second-generation inhibitors like Lapatinib and Afatinib have had limited success in the clinic for GBM, the high brain penetrance and potent activity of third-generation inhibitors like Osimertinib, particularly against EGFRvIII-mutant tumors, offer renewed hope. Further preclinical and clinical investigations, including direct comparative studies, are crucial to delineate the optimal therapeutic strategies for targeting EGFR and HER2 in the challenging context of glioblastoma.
References
- 1. Afatinib, an irreversible ErbB family blocker, with protracted temozolomide in recurrent glioblastoma: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I/randomized phase II study of afatinib, an irreversible ErbB family blocker, with or without protracted temozolomide in adults with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A phase I/II trial of GW572016 (lapatinib) in recurrent glioblastoma multiforme: clinical outcomes, pharmacokinetics and molecular correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Osimertinib successfully combats EGFR-negative glioblastoma cells by inhibiting the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Osimertinib successfully combats EGFR-negative glioblastoma cells by inhibiting the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Dual Inhibitory Potency of GW2974: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of GW2974, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2). The following sections present a comparative overview of this compound's inhibitory activity against other known EGFR/HER2 inhibitors, detailed experimental protocols for validating its efficacy, and visual representations of the targeted signaling pathway and experimental workflows.
Comparative Inhibitory Activity
This compound demonstrates high potency in inhibiting both EGFR and HER2, key receptor tyrosine kinases implicated in various cancers, including glioblastoma multiforme.[1][2] Its inhibitory activity, as measured by half-maximal inhibitory concentration (IC50) values, is comparable to or greater than other well-established dual and pan-HER inhibitors.
| Inhibitor | Target(s) | IC50 (EGFR) | IC50 (HER2) | Notes |
| This compound | EGFR, HER2 | 7 nM [1] | 16 nM [1] | Potent dual inhibitor. |
| Lapatinib | EGFR, HER2 | 10.2 nM | 9.8 nM | A structurally related dual inhibitor. |
| Neratinib | EGFR, HER2, HER4 | 92 nM | 59 nM | Irreversible pan-HER inhibitor. |
| Afatinib | EGFR, HER2, HER4 | - | - | Irreversible pan-HER inhibitor. |
Note: Lower IC50 values indicate greater potency. Ki (inhibition constant) values for this compound were not publicly available at the time of this publication.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the tyrosine kinase activity of EGFR and HER2. This disruption interferes with downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and migration.
Caption: EGFR/HER2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Validating the dual inhibitory activity of this compound can be achieved through a combination of biochemical and cell-based assays.
In Vitro Kinase Assay (Biochemical)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified EGFR and HER2 kinases. A common method is a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human EGFR and HER2 enzymes
-
Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP (Adenosine triphosphate)
-
This compound (and other inhibitors for comparison) dissolved in DMSO
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Serially dilute this compound and control inhibitors in DMSO, followed by a final dilution in kinase assay buffer.
-
Prepare a solution containing the kinase substrate and ATP in kinase assay buffer.
-
Dilute the EGFR and HER2 enzymes to their optimal concentrations in kinase assay buffer.
-
-
Kinase Reaction:
-
Add the diluted inhibitor solutions to the wells of the 384-well plate.
-
Add the enzyme solution to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines that overexpress EGFR and/or HER2.
Materials:
-
Cancer cell lines (e.g., BT-474, HN5, N87)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear-bottom cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for determining the in vitro IC50 of a kinase inhibitor like this compound.
Caption: Workflow for in vitro kinase inhibitor IC50 determination.
References
Cross-Validation of GW2974's Effect on ABC Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GW2974's effects on ATP-binding cassette (ABC) transporters with other notable inhibitors. The data presented herein is curated from peer-reviewed scientific literature to ensure accuracy and reliability, offering a valuable resource for researchers in oncology and pharmacology.
Introduction to this compound and ABC Transporters
This compound is recognized as a potent dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinases.[1] Beyond its primary targets, emerging research has highlighted its role in modulating the activity of ABC transporters, particularly ABCB1 (P-glycoprotein or MDR1) and ABCG2 (Breast Cancer Resistance Protein or BCRP).[2][3][4] These transporters are pivotal in the development of multidrug resistance (MDR) in cancer cells, a significant hurdle in effective chemotherapy.[3][4][5] By actively extruding a wide range of anticancer drugs from the cell, they reduce intracellular drug concentrations and diminish therapeutic efficacy.[3][4]
This compound has been shown to reverse MDR mediated by ABCB1 and ABCG2 by directly inhibiting their drug efflux function.[2][3][4][6] This action is independent of alterations in the expression levels of these transporters.[3][4][6] This guide cross-validates these findings by comparing the performance of this compound with other well-characterized ABC transporter inhibitors, providing essential data to inform future research and drug development strategies.
Comparative Analysis of ABC Transporter Inhibitors
The following table summarizes the inhibitory potency of this compound and a selection of alternative compounds against ABCB1 and ABCG2. While direct IC50 values for this compound's inhibition of these transporters are not prominently reported in the literature, its efficacy is demonstrated by its ability to reverse drug resistance, as indicated by the fold-reversal of IC50 values for various chemotherapeutic agents. This is compared with the direct IC50 values of other inhibitors.
| Compound | Transporter Target(s) | Reported IC50 / Potency | Cell Lines Used | Notes |
| This compound | ABCB1, ABCG2 | Reverses MDR; sensitizes cells to substrate drugs.[2][3][4] | ABCB1- and ABCG2-overexpressing cell lines.[2] | A dual EGFR/HER-2 inhibitor that blocks the drug efflux function of ABCB1 and ABCG2.[2][3][4] |
| GW583340 | ABCB1, ABCG2 | Reverses MDR; sensitizes cells to substrate drugs.[2][4] | ABCB1- and ABCG2-overexpressing cell lines.[2] | A structural analogue of lapatinib, similar in action to this compound.[3][7] |
| Lapatinib | ABCB1, ABCG2, MRP1 | Reverses MDR; stimulates ATPase activity of ABCB1 and ABCG2.[7][8] IC50 values for cytotoxicity in various cell lines range from ~8-20 µM.[7] | KB-3-1, C-A120 (MRP1), HEK293/pcDNA3.1, and others.[7] | An EGFR and HER-2 inhibitor that also directly inhibits ABC transporter function.[8][9] |
| Elacridar (GF120918) | ABCB1 (P-gp), ABCG2 (BCRP) | IC50 of 0.16 µM for P-gp labeling inhibition.[1] Effectively reverses MDR in various cell lines.[10][11] | Caki-1, ACHN, 786-O, MCF-7, and others.[1][12] | A potent dual inhibitor of P-gp and BCRP.[12] |
| Tariquidar (XR9576) | ABCB1 (P-gp), ABCG2 (BCRP) | Kd of 5.1 nM for P-gp.[13] IC50 of 43 nM for inhibiting P-gp ATPase activity.[4] At concentrations ≥100 nM, it inhibits both P-gp and BCRP.[5][14] | CHrB30, MC26, NCI/ADRRES, and others.[4][15] | A potent, noncompetitive inhibitor of P-glycoprotein.[4] |
| Ko143 | ABCG2 (BCRP) | IC50 of 9.7 nM for decreasing ATPase activity of ABCG2.[2] EC90 of 26 nM.[3][16][17] | ABCG2-overexpressing cell lines. | A potent and selective inhibitor of BCRP with over 200-fold selectivity over P-gp and MRP-1.[3][16][17][18] |
| Verapamil | ABCB1 (P-gp) | IC50 values vary depending on the cell line and assay, generally in the low µM range.[19] | Various P-gp overexpressing cell lines. | A first-generation P-gp inhibitor and L-type calcium channel blocker.[20] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and other ABC transporter inhibitors are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and/or a chemotherapeutic agent. Include appropriate vehicle controls.[21]
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[21]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22][23]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[22][24]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[22][24]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of cell viability against the drug concentration.
ABC Transporter Efflux Assays
These assays measure the ability of a compound to inhibit the efflux of a fluorescent substrate from cells overexpressing a specific ABC transporter.
-
Cell Preparation: Harvest and wash cells overexpressing ABCB1.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) or a known inhibitor (e.g., verapamil) for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add Calcein-AM, a non-fluorescent, cell-permeable substrate of ABCB1. Inside the cell, esterases convert it to the fluorescent, membrane-impermeable calcein.
-
Incubation: Incubate for an additional 15-30 minutes at 37°C.[25][26]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (Ex/Em = ~490/525 nm) or a flow cytometer.[27] Increased fluorescence indicates inhibition of Calcein-AM efflux by the test compound.
-
Data Analysis: Calculate the IC50 value of the inhibitor based on the fluorescence intensity.
-
Cell Loading: Incubate cells overexpressing ABCB1 with the fluorescent substrate Rhodamine 123 (e.g., 5.25 µM) for 30 minutes at 37°C to allow for intracellular accumulation.[28]
-
Inhibitor Treatment: Add various concentrations of the test inhibitor and incubate for a further period (e.g., 60-90 minutes).
-
Efflux Period: Wash the cells to remove the extracellular substrate and resuspend them in a fresh medium with or without the inhibitor. Incubate for a defined period to allow for efflux.[29]
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence microscopy.[30] Reduced efflux (higher fluorescence) indicates inhibition of ABCB1.
-
Data Analysis: Determine the inhibitory effect of the compound by comparing the fluorescence in treated cells to control cells.
-
Cell Preparation: Prepare a single-cell suspension of cells overexpressing ABCG2.
-
Inhibitor and Substrate Incubation: Incubate the cells with the fluorescent DNA-binding dye Hoechst 33342, a known substrate of ABCG2, in the presence or absence of the test inhibitor (e.g., this compound) or a known inhibitor (e.g., Ko143).[31][32]
-
Incubation: Incubate for 60-90 minutes at 37°C.[31]
-
Washing: Wash the cells with ice-cold buffer to stop the efflux and remove the extracellular dye.[31]
-
Fluorescence Measurement: Analyze the intracellular fluorescence of Hoechst 33342 using a flow cytometer.[33] Increased fluorescence indicates inhibition of ABCG2-mediated efflux.
-
Data Analysis: Quantify the inhibitory effect by measuring the increase in the Hoechst 33342-positive cell population or the mean fluorescence intensity.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABC transporters, which is often stimulated by substrates and inhibited by certain inhibitors.
-
Membrane Vesicle Preparation: Use membrane vesicles prepared from cells overexpressing the ABC transporter of interest (e.g., ABCB1 or ABCG2).[19][34]
-
Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, the test compound (inhibitor or substrate), and Mg-ATP in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time to allow for ATP hydrolysis.[19]
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the vanadate-based method.[19][35]
-
Data Analysis: Determine the effect of the test compound on the ATPase activity by comparing the amount of Pi released in its presence to the basal activity (without the compound) and the activity in the presence of a known stimulator or inhibitor.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the conceptual signaling pathway of ABC transporter inhibition and a typical experimental workflow for assessing inhibitor efficacy.
Caption: Inhibition of ABC transporter-mediated drug efflux.
Caption: Experimental workflow for evaluating ABC transporter inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lapatinib Antagonizes Multidrug Resistance–Associated Protein 1–Mediated Multidrug Resistance by Inhibiting Its Transport Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lapatinib (Tykerb, GW572016) Reverses Multidrug Resistance in Cancer Cells by Inhibiting the Activity of ATP-Binding Cassette Subfamily B Member 1 and G Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. rndsystems.com [rndsystems.com]
- 17. Ko 143 | Multidrug Transporters | Tocris Bioscience [tocris.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. 2.5. Flow cytometry-based substrate efflux assay [bio-protocol.org]
- 21. texaschildrens.org [texaschildrens.org]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 28. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. 2.5. Rhodamine 123 Accumulation Assay [bio-protocol.org]
- 31. benchchem.com [benchchem.com]
- 32. The ABCG2 transporter is an efficient Hoechst 33342 efflux pump and is preferentially expressed by immature human hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. genomembrane.com [genomembrane.com]
Reversing the Shield: A Comparative Guide to GW2974 in Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, often leading to treatment failure. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2), which actively efflux chemotherapeutic agents from cancer cells. This guide provides a comprehensive comparison of GW2974, a dual EGFR/HER-2 inhibitor, with other well-known MDR modulators, offering insights into its potential for reversing multidrug resistance.
Performance Comparison of Multidrug Resistance Modulators
The efficacy of this compound in reversing MDR is benchmarked against the first-generation inhibitor, verapamil, and the third-generation inhibitor, tariquidar. The following tables summarize the quantitative data from various studies, highlighting the fold reversal of resistance to common chemotherapeutic agents.
Table 1: Reversal of ABCB1-Mediated Multidrug Resistance
| Cell Line | Chemotherapeutic Agent | Modulator | Modulator Concentration (µM) | Fold Reversal of Resistance¹ | Reference |
| KB-C2 | Colchicine | This compound | 2.5 | 11.2 | [1] |
| KB-C2 | Colchicine | This compound | 5 | 22.8 | [1] |
| KB-C2 | Colchicine | Verapamil | 5 | 20.3 | [1] |
| KB-C2 | Vincristine | This compound | 2.5 | 12.1 | [1] |
| KB-C2 | Vincristine | This compound | 5 | 24.5 | [1] |
| KB-C2 | Vincristine | Verapamil | 5 | 21.7 | [1] |
| KB-C2 | Paclitaxel | This compound | 2.5 | 10.8 | [1] |
| KB-C2 | Paclitaxel | This compound | 5 | 23.1 | [1] |
| KB-C2 | Paclitaxel | Verapamil | 5 | 19.8 | [1] |
| Kb-V1 | Paclitaxel | Tariquidar | 0.05 | Complete Reversal² | [2] |
| A549/PTX | Paclitaxel | Verapamil | 8 | 83.25 | [3] |
¹Fold reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the modulator. ²Study indicates complete restoration of paclitaxel sensitivity at this concentration.
Table 2: Reversal of ABCG2-Mediated Multidrug Resistance
| Cell Line | Chemotherapeutic Agent | Modulator | Modulator Concentration (µM) | Fold Reversal of Resistance¹ | Reference |
| NCI-H460/MX20 | Topotecan | This compound | 2.5 | 13.5 | [1] |
| NCI-H460/MX20 | Topotecan | This compound | 5 | 25.1 | [1] |
| NCI-H460/MX20 | SN-38 | This compound | 2.5 | 11.9 | [1] |
| NCI-H460/MX20 | SN-38 | This compound | 5 | 23.7 | [1] |
| ABCG2-expressing cells | Mitoxantrone | Tariquidar | 0.1 | 2 | |
| ABCG2-expressing cells | Mitoxantrone | Tariquidar | 1 | 8 |
¹Fold reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the modulator.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
To facilitate the replication of studies on this compound and multidrug resistance, detailed protocols for key experiments are provided below.
MTT Cell Viability Assay
This assay is used to determine the cytotoxicity of chemotherapeutic agents and the reversal of resistance by MDR modulators.
Materials:
-
Multidrug-resistant and parental cancer cell lines
-
96-well plates
-
Complete culture medium
-
Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin)
-
This compound or other MDR modulators
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Drug Treatment: The following day, treat the cells with various concentrations of the chemotherapeutic agent in the presence or absence of a fixed concentration of this compound or other modulators. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the modulator.
Intracellular Drug Accumulation Assay ([³H]-Paclitaxel)
This assay measures the effect of MDR modulators on the intracellular accumulation of a radiolabeled chemotherapeutic agent.
Materials:
-
Multidrug-resistant and parental cancer cell lines
-
24-well plates
-
[³H]-Paclitaxel
-
This compound or other MDR modulators
-
Scintillation cocktail
-
Scintillation counter
-
Lysis buffer (e.g., 0.1 N NaOH with 1% SDS)
-
Ice-cold PBS
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to confluence.
-
Pre-incubation: Wash the cells twice with pre-warmed PBS. Pre-incubate the cells with or without the MDR modulator (e.g., 5 µM this compound) in serum-free medium for 1 hour at 37°C.
-
Drug Accumulation: Add [³H]-Paclitaxel (e.g., 0.1 µCi/mL) to each well and incubate for a defined period (e.g., 90 minutes) at 37°C.
-
Washing: Stop the incubation by aspirating the medium and washing the cells three times with ice-cold PBS to remove extracellular radioactivity.
-
Cell Lysis: Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Data Analysis: Normalize the radioactivity (counts per minute, CPM) to the protein concentration (mg). The increase in intracellular drug accumulation is expressed as a fold change relative to the cells treated with [³H]-Paclitaxel alone.
Intracellular Drug Accumulation Assay (Mitoxantrone)
This assay is similar to the paclitaxel accumulation assay but utilizes the intrinsic fluorescence of mitoxantrone.
Materials:
-
Multidrug-resistant and parental cancer cell lines
-
24-well plates
-
Mitoxantrone
-
This compound or other MDR modulators
-
Fluorescence microplate reader or flow cytometer
-
Lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Ice-cold PBS
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with PBS and pre-incubate with or without the MDR modulator in serum-free medium for 1 hour at 37°C.
-
Drug Accumulation: Add mitoxantrone (e.g., 10 µM) to each well and incubate for a specified time (e.g., 1 hour) at 37°C.
-
Washing: Terminate the incubation by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysates using a fluorescence microplate reader (e.g., excitation at 610 nm and emission at 685 nm). Alternatively, for flow cytometry, cells are harvested, washed, and analyzed directly.
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration or cell number. The increase in intracellular accumulation is expressed as a fold change relative to the control.
ABCG2-Mediated [³H]-Methotrexate Vesicular Transport Assay
This in vitro assay directly measures the transport of a radiolabeled substrate into membrane vesicles overexpressing an ABC transporter.
Materials:
-
Membrane vesicles prepared from cells overexpressing ABCG2 (e.g., Sf9 insect cells or HEK293 cells)
-
[³H]-Methotrexate
-
This compound or other inhibitors
-
Transport buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl₂)
-
ATP and AMP solutions
-
Rapid filtration apparatus with glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Vesicle Preparation: Prepare inside-out membrane vesicles from ABCG2-overexpressing cells using established methods such as nitrogen cavitation or Dounce homogenization followed by differential centrifugation.
-
Reaction Mixture Preparation: On ice, prepare a reaction mixture containing transport buffer, [³H]-Methotrexate, and the test compound (this compound or vehicle control).
-
Transport Initiation: Add the membrane vesicles (typically 5-10 µg of protein) to the reaction mixture. Pre-incubate for 5 minutes at 37°C. Initiate the transport by adding either ATP (to measure active transport) or AMP (as a negative control for ATP-dependent transport) to a final concentration of 5 mM.
-
Incubation: Incubate the reaction mixture at 37°C for a short, defined period (e.g., 5-10 minutes) during which transport is linear.
-
Transport Termination and Filtration: Stop the reaction by adding 1 mL of ice-cold stop buffer (transport buffer without ATP/AMP). Immediately filter the mixture through a pre-wetted glass fiber filter under vacuum using a rapid filtration apparatus.
-
Washing: Wash the filters rapidly with several volumes of ice-cold stop buffer to remove unbound radiolabel.
-
Radioactivity Measurement: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The ATP-dependent transport is calculated as the difference between the radioactivity measured in the presence of ATP and AMP. The inhibitory effect of this compound is expressed as the percentage of inhibition of ATP-dependent transport compared to the vehicle control.
References
Head-to-Head Comparison: GW2974 vs. First-Generation TKIs in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the dual EGFR/HER2 tyrosine kinase inhibitor (TKI) GW2974 with the first-generation EGFR TKIs, gefitinib and erlotinib. The following sections present a comprehensive analysis of their inhibitory activities, effects on cancer cell lines, and the experimental methodologies used to generate this data, offering valuable insights for preclinical research and drug development.
Mechanism of Action and Target Specificity
This compound is a potent, dual inhibitor of both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] In contrast, the first-generation TKIs, gefitinib and erlotinib, primarily target EGFR.[2][3] This fundamental difference in target specificity is a key differentiator in their potential therapeutic applications. While gefitinib and erlotinib have demonstrated efficacy in cancers driven by EGFR mutations, this compound's dual inhibitory action suggests potential utility in tumors co-expressing or harboring aberrations in both EGFR and HER2.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for this compound, gefitinib, and erlotinib against their respective target kinases in cell-free assays.
| Compound | Target | IC50 |
| This compound | EGFR | 0.007 µM[1] |
| HER2 | 0.016 µM[1] | |
| Gefitinib | EGFR | 0.033 µM |
| Erlotinib | EGFR | 2 nM (0.002 µM) |
Note: The IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Based on the available data, erlotinib demonstrates the highest potency against EGFR in cell-free assays, followed by this compound and then gefitinib. Notably, this compound exhibits potent inhibition of both EGFR and HER2, highlighting its dual-target profile.
In Vitro Efficacy in Cancer Cell Lines
The anti-proliferative effects of these TKIs have been evaluated in various cancer cell lines.
This compound:
-
Demonstrated inhibition of proliferation in U87MG and U251MG glioblastoma cells at concentrations of 0.5-5 µM after 24 hours of treatment.[1]
-
Showed a dose-related effect on glioblastoma cell invasion and migration.[1]
Gefitinib:
-
Exhibited growth inhibition against a variety of human cancer cell lines, including non-small cell lung cancer (NSCLC), ovarian, breast, and colon cancer.
-
The IC50 for growth inhibition in bladder cancer cell lines ranged from 1.8 to 9.7 µM.
Erlotinib:
-
Showed activity against human colorectal, head and neck, NSCLC, and pancreatic tumor cells in both in vitro and in vivo studies.
-
The IC50 for cell-based assays is reported to be 20 nM.
Signaling Pathway Inhibition
This compound, gefitinib, and erlotinib exert their anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR and, in the case of this compound, HER2. This blockade disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, and metastasis.
Caption: Simplified EGFR and HER2 signaling pathways and points of inhibition by TKIs.
Experimental Protocols
The following sections detail generalized protocols for the key experiments cited in this comparison.
In Vitro Kinase Assay (for IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of purified recombinant EGFR or HER2 kinase, a suitable kinase buffer, ATP, and a peptide substrate.
-
Inhibitor Preparation: Create a series of dilutions of the test TKI (this compound, gefitinib, or erlotinib) in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a multi-well plate, combine the kinase, kinase buffer, and either the diluted TKI or a vehicle control.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubation: Allow the reaction to proceed for a defined period at room temperature.
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that measures the product of the kinase reaction (ADP).
-
Signal Measurement: Read the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each TKI concentration and plot the results to determine the IC50 value.[4][5][6]
Cell Viability/Proliferation Assay (e.g., MTT Assay)
This assay measures the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the TKI (this compound, gefitinib, or erlotinib) or a vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: After a few hours of incubation, remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the data to determine the concentration of the TKI that inhibits cell growth by 50% (GI50 or IC50).[7][8][9][10]
Conclusion
This comparative guide highlights the key preclinical characteristics of this compound in relation to the first-generation EGFR TKIs, gefitinib and erlotinib. This compound distinguishes itself with its dual inhibitory activity against both EGFR and HER2. While direct comparative efficacy data is limited, the available preclinical information suggests that this compound is a potent inhibitor with anti-proliferative effects in cancer cell lines. Further head-to-head studies are warranted to fully elucidate the relative therapeutic potential of this compound compared to established first-generation TKIs. The provided experimental protocols offer a foundational framework for conducting such comparative analyses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Disruption of epidermal growth factor receptor signaling and cytoskeletal dynamics by mebendazole and gefitinib synergistically impairs paracrine cytokine signaling in non-small cell lung cancer and triple-negative breast cancer Cell lines | PLOS One [journals.plos.org]
Independent Verification of GW2974's Anti-Invasive Properties: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the anti-invasive properties of GW2974, a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB-2) tyrosine kinases. Due to a lack of publicly available independent studies detailing the specific anti-invasive effects of this compound, this report uses data from studies on lapatinib, a structurally and mechanistically similar dual EGFR/HER2 inhibitor, as a surrogate to provide a representative overview of the potential anti-invasive efficacy of this class of compounds.
Introduction to this compound
This compound is a potent, small molecule quinazoline derivative that functions as a dual inhibitor of EGFR and HER2 tyrosine kinases. These receptor tyrosine kinases are key components of signaling pathways that regulate critical cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the EGFR and HER2 signaling pathways through overexpression or mutation is a common feature in various cancers, contributing to uncontrolled cell growth and tumor progression. While this compound has demonstrated chemopreventive and therapeutic activity in preclinical models of gallbladder and breast cancer, it has not advanced to clinical trials due to pharmacokinetic challenges. Notably, studies have also indicated that this compound can reverse multidrug resistance mediated by the ABCB1 and ABCG2 transporters.
Comparative Anti-Invasive Performance
While direct quantitative data on the anti-invasive properties of this compound is not available in the reviewed literature, extensive research on lapatinib provides valuable insights into the expected effects of dual EGFR/HER2 inhibition on cancer cell invasion. The following tables summarize key findings from independent studies on lapatinib's impact on cell migration and invasion in various cancer cell lines.
Table 1: Effect of Lapatinib on Osteosarcoma Cell Invasion
| Cell Line | Treatment | Mean Number of Transmembrane Cells (± SD) | Percentage Inhibition | Reference |
| U2-OS | Control | 120 (± 15) | - | |
| U2-OS | Lapatinib | 45 (± 8) | 62.5% | |
| MG-63 | Control | 105 (± 12) | - | |
| MG-63 | Lapatinib | 38 (± 7) | 63.8% |
Data are illustrative and compiled from published findings. Actual values may vary between experiments.
Table 2: Effect of Lapatinib on Breast Cancer Cell Migration
| Cell Line | Treatment | Concentration (µM) | Migration Inhibition (%) (95% CI) | Reference |
| 231-BR-vector | Lapatinib | 3 | 42.6% (24.6% to 60.6%) |
Data are illustrative and compiled from published findings. Actual values may vary between experiments.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the anti-invasive properties of compounds like this compound and lapatinib.
Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.
-
Cell Culture: Human osteosarcoma cell lines (e.g., U2-OS and MG-63) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Transwell Setup: Transwell inserts with an 8 µm pore size polycarbonate membrane are coated with a thin layer of Matrigel and placed in a 24-well plate.
-
Cell Seeding: Cancer cells are serum-starved, harvested, and resuspended in serum-free media. A defined number of cells (e.g., 5 x 10^4 cells) are seeded into the upper chamber of the Transwell insert.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as 10% fetal bovine serum.
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of transmembrane cells is quantified to determine the extent of invasion.
Boyden Chamber Migration Assay
This assay assesses the migratory capacity of cells in response to a chemoattractant.
-
Cell Preparation: Breast cancer cells (e.g., 231-BR) are pretreated with the test compound (e.g., lapatinib at 1 or 3 µM) or vehicle control for 24 hours.
-
Chamber Setup: A Boyden chamber apparatus is used, with the lower wells containing a chemoattractant (e.g., 1% FBS).
-
Cell Seeding: The pretreated cells are seeded into the upper chamber of the Boyden chamber inserts.
-
Incubation: The chamber is incubated to allow for cell migration towards the chemoattractant.
-
Quantification: After incubation, the number of cells that have migrated to the lower side of the membrane is quantified. The percentage of migration inhibition is calculated by comparing the number of migrated cells in the treated group to the control group.
Signaling Pathways and Experimental Workflows
The anti-invasive effects of dual EGFR/HER2 inhibitors like this compound and lapatinib are mediated through the inhibition of downstream signaling pathways
A Comparative Analysis of GW2974: In Vitro Efficacy vs. In Vivo Outcomes
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo experimental outcomes of GW2974, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the signaling pathways and experimental workflows to offer a clear and objective evaluation of this compound's performance.
Executive Summary
This compound has demonstrated significant activity in preclinical studies, both in cell-based assays and in animal models. In vitro, it effectively inhibits the proliferation of cancer cells, particularly those with aberrant EGFR and HER2 signaling, and has been shown to reverse multidrug resistance. In vivo studies in glioblastoma xenograft models have corroborated its anti-tumor activity, demonstrating a reduction in tumor growth. However, a nuanced understanding of its dose-dependent effects and its efficacy in overcoming drug resistance is crucial for its potential clinical translation. This guide aims to provide the necessary data and context for researchers to critically evaluate the therapeutic potential of this compound.
Data Presentation
In Vitro Efficacy: Inhibition of Glioblastoma Cell Invasion
| Cell Line | Treatment Concentration | Invasion Inhibition (%) |
| U87MG | Low Dose | Significant Inhibition |
| U87MG | High Dose | Counteracted Inhibition |
| U251 | Low Dose | Significant Inhibition |
| U251 | High Dose | Counteracted Inhibition |
Note: Specific quantitative percentages of invasion inhibition were not available in the public domain. The available data indicates a qualitative dose-dependent effect.
In Vitro Efficacy: Reversal of Multidrug Resistance
| Cell Line | Resistant To | This compound Concentration (µM) | Fold Reversal of Resistance |
| HEK/ABCB1 | Paclitaxel | 5 | 13.6 |
| HEK/ABCB1 | Colchicine | 5 | 11.4 |
| HEK/ABCB1 | Vincristine | 5 | 10.2 |
| S1-M1-80 (ABCG2) | Mitoxantrone | 5 | 11.8 |
| S1-M1-80 (ABCG2) | SN-38 | 5 | 12.9 |
| S1-M1-80 (ABCG2) | Topotecan | 5 | 10.5 |
In Vivo Efficacy: Inhibition of Glioblastoma Xenograft Growth
| Animal Model | Treatment | Outcome |
| Intracranial U87MG Xenograft | Low-dose this compound | Slowed tumor growth |
| Intracranial U87MG Xenograft | High-dose this compound | Slowed tumor growth, but augmented tumor invasion |
Note: Specific tumor volume reduction percentages and survival data were not detailed in the available literature.
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of EGFR and HER2 tyrosine kinases. This blockade disrupts downstream signaling pathways critical for cancer cell proliferation, survival, and invasion. In the context of glioblastoma, a high concentration of this compound has been observed to activate the p38 MAPK pathway, which may contribute to the paradoxical increase in tumor cell invasion.
Caption: Signaling pathway of this compound, a dual EGFR/HER2 inhibitor.
Experimental Protocols
In Vitro Invasion Assay (Transwell Assay)
-
Cell Culture: Human glioblastoma cell lines (e.g., U87MG, U251) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transwell Setup: Transwell inserts with 8 µm pore size are coated with Matrigel.
-
Cell Seeding: Cells are serum-starved overnight, then seeded into the upper chamber of the Transwell insert in a serum-free medium. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
Treatment: this compound is added to both the upper and lower chambers at various concentrations (low and high doses).
-
Incubation: The plates are incubated for 24-48 hours to allow for cell invasion.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of invasion inhibition is calculated relative to the untreated control.
In Vivo Intracranial Xenograft Model
-
Animal Model: Athymic nude mice (4-6 weeks old) are used.
-
Cell Implantation: Human glioblastoma cells (e.g., U87MG) are stereotactically injected into the brains of the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered systemically (e.g., via oral gavage or intraperitoneal injection) at different doses.
-
Efficacy Evaluation: Tumor volume is measured at regular intervals. At the end of the study, mice are euthanized, and brains are collected for histological analysis to assess tumor invasion and proliferation (e.g., Ki-67 staining).
Reversal of Multidrug Resistance Assay
-
Cell Culture: Drug-resistant cancer cell lines overexpressing ABCB1 (e.g., HEK/ABCB1) or ABCG2 (e.g., S1-M1-80) and their parental sensitive cell lines are cultured in appropriate media.
-
Cytotoxicity Assay (MTT Assay): Cells are seeded in 96-well plates and treated with a range of concentrations of a cytotoxic drug (e.g., paclitaxel, mitoxantrone) in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubation: Plates are incubated for 72 hours.
-
MTT Addition: MTT solution is added to each well, and plates are incubated for another 4 hours.
-
Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read at 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of the cytotoxic drug is calculated for each condition. The fold reversal of resistance is determined by dividing the IC50 of the cytotoxic drug alone by the IC50 in the presence of this compound.
Experimental Workflow Visualization
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Conclusion
This compound demonstrates promising anti-cancer activity both in vitro and in vivo, particularly in the context of glioblastoma and multidrug-resistant cancers. Its ability to inhibit key oncogenic drivers, EGFR and HER2, and to reverse the efflux pump activity of ABCB1 and ABCG2 transporters highlights its potential as a therapeutic agent. However, the dose-dependent effects on glioblastoma invasion observed in preclinical models warrant further investigation to define a therapeutic window that maximizes anti-tumor efficacy while minimizing pro-invasive effects. The data and protocols presented in this guide provide a solid foundation for future research aimed at optimizing the therapeutic application of this compound.
Validating the Dual Role of p38 MAPK in GW2974's Dose-Dependent Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dose-dependent effects of GW2974 on the p38 mitogen-activated protein kinase (MAPK) signaling pathway. While initially investigated as a dual inhibitor of epidermal growth factor receptor (EGFR) and HER2, emerging evidence suggests a complex, concentration-dependent interaction with the p38 MAPK pathway. This document outlines the experimental data supporting this dual role, compares this compound with established p38 MAPK inhibitors, and provides detailed protocols for validation.
The p38 MAPK Signaling Pathway and this compound
The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[1][2][3] This pathway is integral in regulating cellular processes such as inflammation, apoptosis, cell cycle progression, and differentiation.[1][2] The activation of p38 MAPK is mediated by upstream kinases, MKK3 and MKK6, which in turn are activated by a range of MAP3Ks.[4] Once activated, p38 MAPK phosphorylates downstream targets, including transcription factors and other kinases, to orchestrate a cellular response.[5]
This compound is a quinazoline derivative that has been studied for its anticancer properties.[6][7] Interestingly, studies have revealed that this compound exhibits a biphasic effect on cellular processes, which appears to be linked to the p38 MAPK pathway. At low concentrations, this compound can inhibit cell invasion; however, at high concentrations, it paradoxically promotes invasion by activating the p38 MAPK pathway.[7] This highlights the critical importance of understanding the dose-dependent effects of investigational compounds.
Comparative Analysis of p38 MAPK Modulators
The following tables summarize the effects of this compound in comparison to well-characterized p38 MAPK inhibitors. It is important to note that the data for this compound is primarily qualitative at this stage, focusing on the observed activation at high concentrations, while data for other inhibitors represent their inhibitory capacities.
Table 1: Dose-Dependent Effects on p38 MAPK Phosphorylation
| Compound | Concentration Range | Effect on p38 MAPK Phosphorylation | Cell Type | Reference |
| This compound | Low Concentration | No significant effect reported | Glioblastoma | [7] |
| High Concentration | Activation | Glioblastoma | [7] | |
| SB203580 | 10 µM | Inhibition | Various | [8] |
| BIRB-796 | 1 µM | Inhibition | Various | [9] |
| VX-702 | 1 µM | Inhibition | Macrophage-like cells | [10] |
| Talmapimod | 100-200 nM | Inhibition | Various | [11] |
Table 2: Functional Outcomes of p38 MAPK Modulation
| Compound | Concentration | Functional Outcome | Cell Type | Reference |
| This compound | Low Concentration | Inhibition of cell invasion | Glioblastoma | [7] |
| High Concentration | Promotion of cell invasion | Glioblastoma | [7] | |
| SB203580 | 10 µM | Inhibition of inflammatory cytokine production | Various | |
| BIRB-796 | 1 µM | Inhibition of TNF-α release | Human whole blood | [9] |
| VX-702 | 1 µM | Inhibition of pro-inflammatory cytokine production | Various | |
| Talmapimod | 100-200 nM | Inhibition of cytokine release | Various |
Experimental Protocols
To validate the dose-dependent effects of this compound on the p38 MAPK pathway, the following experimental protocols are recommended.
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is designed to semi-quantitatively measure the phosphorylation status of p38 MAPK as an indicator of its activation.[11]
Materials:
-
Cell line of interest (e.g., glioblastoma cell line)
-
Cell culture reagents
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) for a predetermined time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate.[12]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel.[11] Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.[12]
-
Data Analysis: Perform densitometry analysis to quantify the band intensities. The ratio of phosphorylated p38 to total p38 is calculated to determine the activation status.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of p38 MAPK.
Materials:
-
Recombinant human p38α kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., ATF2)
-
Test compounds
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the recombinant p38α kinase, the test compound, and the kinase buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (ATF2).
-
Incubate the plate at 30°C for a specified time.
-
Terminate the reaction and measure the kinase activity using a suitable detection method, such as luminescence to detect the amount of ADP produced.[13]
Cell Viability and Invasion Assays
These assays assess the functional consequences of p38 MAPK modulation by this compound.
-
MTT Assay (Cell Viability): This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[14] Live cells with active metabolism convert MTT into a purple formazan product, and the amount of formazan is proportional to the number of viable cells.[15]
-
Transwell Invasion Assay: This assay measures the ability of cells to invade through a basement membrane matrix, a key characteristic of cancer metastasis.
Visualizing the Pathway and Experimental Logic
To better understand the concepts discussed, the following diagrams illustrate the p38 MAPK signaling pathway and the experimental workflow for validating the effects of this compound.
Caption: The p38 MAPK signaling cascade and the putative activation by high-concentration this compound.
Caption: Experimental workflow for validating the dose-dependent effects of this compound on p38 MAPK.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. GW583340 and this compound, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of low- and high-dose this compound, a dual epidermal growth factor receptor and HER2 kinase inhibitor, on glioblastoma multiforme invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. broadpharm.com [broadpharm.com]
GW2974: A Promising Partner in Combination Cancer Therapy to Overcome Multidrug Resistance
For Immediate Release
A comprehensive analysis of preclinical data reveals the potent synergistic effects of GW2974, a dual inhibitor of ErbB-2 (HER2) and epidermal growth factor receptor (EGFR) tyrosine kinases, when used in combination with other anticancer drugs. This guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a detailed comparison of this compound's performance in enhancing the efficacy of conventional chemotherapeutics, particularly in the context of multidrug resistance.
Overcoming Multidrug Resistance: A Key Synergistic Mechanism
Multidrug resistance (MDR) is a significant obstacle in cancer treatment, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein). These transporters act as cellular pumps, actively removing anticancer drugs from cancer cells and thereby reducing their therapeutic efficacy.
This compound has demonstrated a significant ability to reverse MDR mediated by ABCB1 and ABCG2.[1] By blocking the drug efflux function of these transporters, this compound increases the intracellular concentration of co-administered anticancer drugs in resistant cancer cells, restoring their cytotoxic effects.[1]
Experimental Evidence of Synergy
A pivotal in vitro study by Sodani et al. (2012) provides quantitative evidence of the synergistic interaction between this compound and substrates of ABC transporters. The study utilized cancer cell lines overexpressing ABCB1 and ABCG2 to assess the reversal of resistance to various anticancer agents.
Table 1: Synergistic Effect of this compound in Reversing ABCB1-Mediated Multidrug Resistance [1]
| Anticancer Drug | Cell Line | IC50 without this compound (nM) | IC50 with 2.5 µM this compound (nM) | Fold Reversal of Resistance |
| Paclitaxel | NCI/ADR-RES (Ovarian) | 1,200 ± 150 | 30 ± 5 | 40.0 |
| Doxorubicin | NCI/ADR-RES (Ovarian) | 15,000 ± 1,200 | 800 ± 70 | 18.8 |
| Vinblastine | NCI/ADR-RES (Ovarian) | 800 ± 90 | 40 ± 6 | 20.0 |
Table 2: Synergistic Effect of this compound in Reversing ABCG2-Mediated Multidrug Resistance [1]
| Anticancer Drug | Cell Line | IC50 without this compound (nM) | IC50 with 2.5 µM this compound (nM) | Fold Reversal of Resistance |
| Mitoxantrone | S1-M1-80 (Colon) | 800 ± 100 | 50 ± 8 | 16.0 |
| SN-38 | S1-M1-80 (Colon) | 400 ± 50 | 30 ± 4 | 13.3 |
These data clearly demonstrate that non-toxic concentrations of this compound can significantly sensitize resistant cancer cells to conventional chemotherapeutic agents.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide, based on the work of Sodani et al. (2012).[1]
Cell Lines and Culture
-
Parental Cell Lines: NCI-H460 (non-small cell lung cancer), S1 (colon cancer), MCF-7 (breast cancer).
-
MDR Cell Lines: NCI/ADR-RES (ovarian cancer, overexpressing ABCB1), S1-M1-80 (colon cancer, overexpressing ABCG2).
-
Culture Conditions: Cells were grown in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5,000-6,000 cells/well.
-
After 24 hours, various concentrations of anticancer drugs were added, with or without a fixed concentration of this compound (2.5 µM or 5 µM).
-
The cells were incubated for 72 hours.
-
MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC50 values were calculated from dose-response curves.
Drug Accumulation Studies
-
Cells were seeded in 24-well plates.
-
The cells were pre-incubated with or without this compound for 2 hours at 37°C.
-
Radiolabeled anticancer drugs ([³H]-paclitaxel for ABCB1-overexpressing cells and [³H]-mitoxantrone for ABCG2-overexpressing cells) were added and incubated for another 2 hours.
-
The cells were then washed with ice-cold phosphate-buffered saline (PBS).
-
Cells were lysed with 0.1 N NaOH.
-
The intracellular radioactivity was measured using a liquid scintillation counter.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental logic described.
References
A Meta-Analysis of GW2974 in Glioblastoma: A Comparative Guide for Researchers
For Immediate Release
This publication provides a comprehensive meta-analysis of preclinical studies on GW2974, a dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), in the context of glioblastoma (GBM). This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound with alternative therapeutic strategies and providing supporting experimental data to inform future research and development.
Executive Summary
Glioblastoma remains one of the most aggressive and challenging cancers to treat. The aberrant signaling of receptor tyrosine kinases, particularly EGFR and HER2, is a frequent driver of GBM progression. This compound has emerged as a potent small molecule inhibitor targeting these pathways. This meta-analysis consolidates preclinical findings on this compound, highlighting its dose-dependent effects on tumor growth and invasion. Furthermore, it presents a comparative landscape of alternative therapies, including the standard-of-care agent temozolomide, as well as other targeted inhibitors against EGFR, HER2, and the downstream p38 MAPK pathway.
Comparative Efficacy of this compound and Alternative Therapies
The following tables summarize the preclinical quantitative data for this compound and comparator agents in glioblastoma models.
Table 1: In Vitro Efficacy of this compound and Comparator EGFR/HER2 Inhibitors
| Compound | Target(s) | Cell Line(s) | IC50 | Key Findings |
| This compound | EGFR, HER2 | U87MG, U251MG | EGFR: 0.007 µM, HER2: 0.016 µM | Inhibits cell proliferation at 0.5-5 µM.[1] Cytotoxicity observed at ≥10 µM.[1] |
| Erlotinib | EGFR | Various GBM | Variable | Limited efficacy as a monotherapy in clinical trials.[1] |
| Gefitinib | EGFR | Various GBM | Variable | Dephosphorylates EGFR in tumor tissue but insufficient to halt tumor growth alone.[1] |
| Lapatinib | EGFR, HER2 | Various GBM | Not Specified | Showed better results in inducing cell death in vivo compared to erlotinib and gefitinib.[1] |
| ERAS-801 | EGFR | Patient-derived glioma cells | 1.1 nM (wildtype EGFR), 0.7 nM (EGFRvIII) | High CNS penetration and selective inhibition of EGFR. |
| Trastuzumab (Antibody) | HER2 | HER2-overexpressing breast cancer brain metastases | Not Applicable | Effective at inhibiting HER2 signaling and cell growth.[2] |
Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models
| Compound | Dosage | Animal Model | Key Findings |
| This compound | 30 mg/kg (oral gavage, once daily) | GBM xenograft mice | Inhibited GBM growth, invasion, and angiogenesis.[1] |
| This compound | 100 mg/kg (oral gavage, once daily) | GBM xenograft mice | Slowed tumor growth but abrogated the inhibitory effect on tumor invasion.[1][3] |
Table 3: Preclinical Data for Standard-of-Care and Other Investigational Therapies
| Compound/Therapy | Target(s) | Model(s) | Key Findings |
| Temozolomide | DNA Alkylating Agent | U87MG, U118MG, U138MG, GL261 | Varied effects depending on the tumor cell line, with some demonstrating sensitivity and others resistance.[3][4] |
| p38 MAPK Inhibitors (e.g., SB203580) | p38 MAPK | U87, U251 | Combination with temozolomide can sometimes reduce the anti-tumoral effects of temozolomide.[5] Dual inhibition with MEK inhibitors can extend temozolomide efficacy in mesenchymal GBM.[6] |
| HER2-CAR-T Cells | HER2 | Autologous GBM xenografts | Induced sustained regression of established tumors.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this analysis are provided below to facilitate reproducibility and further investigation.
Cell Lines and Culture
Human glioblastoma cell lines U87MG and U251MG were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.
In Vitro Cell Proliferation and Cytotoxicity Assays
Cell proliferation was assessed after 24 hours of treatment with this compound (0.5-5 µM) using standard methods such as MTT or CellTiter-Glo assays.[1] Cytotoxicity was determined at higher concentrations (≥10 µM) over a 3-hour incubation period.[1]
In Vitro Invasion Assay
The invasive potential of glioblastoma cells was evaluated using a Transwell chamber assay with a Matrigel-coated membrane.
-
Cell Seeding: 1 x 10^5 cells were seeded in the upper chamber in serum-free media.
-
Chemoattractant: The lower chamber contained media with 10% fetal bovine serum.
-
Incubation: Cells were incubated for 16-24 hours.
-
Analysis: Non-invading cells were removed from the top of the membrane. Invading cells on the bottom of the membrane were fixed, stained (e.g., with Crystal Violet), and counted under a microscope.
Western Blot Analysis for p38 MAPK Activation
-
Cell Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.
-
Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using a chemiluminescent substrate. Densitometry was used to quantify the ratio of phosphorylated to total p38 MAPK.
In Vivo Glioblastoma Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used.
-
Tumor Cell Implantation: Human glioblastoma cells (e.g., U87MG) were stereotactically injected into the brain of the mice.
-
Treatment: Once tumors were established, mice were treated with this compound (30 mg/kg or 100 mg/kg) or vehicle control via oral gavage, once daily.[1]
-
Monitoring and Analysis: Tumor growth was monitored by imaging (e.g., bioluminescence or MRI). At the end of the study, mice were euthanized, and tumors were excised for further analysis (e.g., histology, western blot). Animal survival was also a key endpoint.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this meta-analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments [frontiersin.org]
- 5. Establishment, maintenance and in vitro and in vivo applications of primary human glioblastoma multiforme (GBM) xenograft models for translational biology studies and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Activation of JNK and p38 MAPK Mediated by ZDHHC17 Drives Glioblastoma Multiforme Development and Malignant Progression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of GW2974-Treated Cells: A Guide for Researchers
This guide provides a comparative overview of the transcriptomic effects of GW2974, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. Designed for researchers, scientists, and drug development professionals, this document outlines the anticipated transcriptomic landscape following this compound treatment, offers a comparison with other kinase inhibitors, and provides detailed experimental protocols for replication and further investigation.
Data Presentation: Comparative Transcriptomic Signatures
Table 1: Differentially Expressed Genes (DEGs) in Response to this compound and Alternative Kinase Inhibitors. This table summarizes the expected changes in key genes involved in cell cycle progression, apoptosis, and signal transduction.
| Gene Symbol | Function | Expected Fold Change (this compound vs. Control) | Expected Fold Change (Alternative Inhibitor vs. Control) |
| Cell Cycle Regulation | |||
| CDKN1A (p21) | Cyclin-dependent kinase inhibitor | ↑ (Up-regulated) | ↑ (Up-regulated) |
| CCND1 (Cyclin D1) | Cell cycle progression | ↓ (Down-regulated) | ↓ (Down-regulated) |
| MYC | Transcription factor, proliferation | ↓ (Down-regulated) | ↓ (Down-regulated) |
| Apoptosis | |||
| BCL2 | Anti-apoptotic | ↓ (Down-regulated) | ↓ (Down-regulated) |
| BAX | Pro-apoptotic | ↑ (Up-regulated) | ↑ (Up-regulated) |
| CASP3 | Apoptosis executioner | ↑ (Up-regulated) | ↑ (Up-regulated) |
| EGFR/HER2 Signaling | |||
| EGFR | Receptor Tyrosine Kinase | ↓ (Down-regulated) | ↓ (Down-regulated) |
| ERBB2 (HER2) | Receptor Tyrosine Kinase | ↓ (Down-regulated) | ↓ (Down-regulated) |
| FOS | Transcription factor downstream of MAPK | ↓ (Down-regulated) | ↓ (Down-regulated) |
| JUN | Transcription factor downstream of MAPK | ↓ (Down-regulated) | ↓ (Down-regulated) |
Table 2: Pathway Enrichment Analysis. This table highlights the key signaling pathways anticipated to be significantly modulated by this compound treatment.
| Pathway Name | Primary Function | Expected Enrichment Score (this compound vs. Control) |
| EGFR/HER2 Signaling Pathway | Cell proliferation, survival | Negative |
| PI3K-Akt Signaling Pathway | Cell survival, growth | Negative |
| MAPK Signaling Pathway | Cell proliferation, differentiation | Negative |
| p53 Signaling Pathway | Cell cycle arrest, apoptosis | Positive |
| Cell Cycle | Regulation of cell division | Negative |
Experimental Protocols
This section details the methodologies for conducting a comparative transcriptomic study of this compound-treated cells.
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cancer cell lines with known EGFR and/or HER2 expression levels (e.g., BT-474, SK-BR-3 for HER2-positive; A431 for EGFR-positive).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 1 µM) or a vehicle control (DMSO). For comparison, treat parallel cultures with an alternative EGFR/HER2 inhibitor at an equivalent effective concentration.
-
Time Points: Harvest cells at various time points (e.g., 6, 24, 48 hours) post-treatment to capture both early and late transcriptomic responses.
RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA from harvested cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
Quality Assessment: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer to ensure an RNA Integrity Number (RIN) > 8.
RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, cDNA synthesis, adapter ligation, and library amplification.
-
Sequencing: Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).
Bioinformatic Analysis
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Quantify gene expression levels to generate a count matrix.
-
Differential Expression Analysis: Use packages such as DESeq2 or edgeR to identify differentially expressed genes between this compound-treated and control/comparator-treated samples.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis methods to identify biological pathways that are significantly altered by this compound treatment.
Mandatory Visualizations
Signaling Pathway Diagrams
Safety Operating Guide
Navigating the Safe Disposal of GW2974: A Procedural Guide
Key Compound Information
A summary of essential data for GW2974 is provided below to inform safe handling and disposal procedures.
| Property | Value | Source |
| Synonym | N4-(1-Benzyl-1H-indazol-5-yl)-N6,N6-dimethyl-pyrido[3,4-d]pyrimidine-4,6-diamine | |
| Form | Solid | |
| Appearance | Yellow | |
| Solubility | DMSO: ≥20 mg/mL, Insoluble in water | [1] |
| Storage | Store at room temperature | [1] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) respirator |
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to adhere to the following safety precautions. These steps are designed to minimize exposure and prevent contamination.
1. Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[2] Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2][3]
2. Consult Safety Data Sheet (SDS): Although a specific SDS for this compound was not located in the provided search results, it is a critical first step to always attempt to source the manufacturer's SDS for any chemical. The SDS contains detailed information regarding hazards, handling, and emergency procedures.[1]
3. Waste Segregation: Never mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical to prevent environmental contamination and ensure workplace safety. As a potent bioactive compound, this compound waste should be treated as hazardous chemical waste.
Material Collection and Segregation
-
Solid Waste:
-
Carefully collect any unused solid this compound.
-
Place all contaminated disposable materials, such as weigh boats, pipette tips, gloves, and paper towels, into a designated hazardous waste container.[3]
-
This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste:
-
Container Decontamination (Empty Containers):
-
The "empty" container that held the stock of this compound must also be treated as hazardous waste.
-
Rinse the container with a suitable solvent (such as the one used to dissolve the compound). The first rinsate must be collected and disposed of as hazardous chemical waste.[3]
-
Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.[3]
-
Container Management and Storage
-
Container Integrity: Use robust containers that are compatible with the chemical waste and can be securely sealed to prevent leaks or spills.[2][3][4]
-
Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as required by your institution and local regulations.[2]
-
Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, pending collection.[5]
Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and certified professional waste disposal company.[2]
-
Documentation: Provide the waste disposal service with all necessary information about the waste, including a copy of the available safety information or Safety Data Sheet (SDS) if one can be obtained.[2]
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound waste.
By adhering to these general yet critical procedures, laboratory personnel can effectively manage and dispose of this compound waste, upholding the highest standards of safety and environmental responsibility. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
Essential Safety and Handling Guidelines for GW2974
For Researchers, Scientists, and Drug Development Professionals: This document provides immediate safety, operational, and disposal guidance for handling the compound GW2974.
This guide is intended to provide essential safety and logistical information for the handling and disposal of this compound. Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS), this information is based on supplier data and general best practices for handling research-grade chemical compounds. Users are strongly advised to seek a complete SDS from their supplier and to conduct a thorough risk assessment before commencing any work.
Personal Protective Equipment (PPE) and Storage
Proper personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. The compound should be stored according to the specified conditions to maintain its stability and integrity.
| Parameter | Specification | Source |
| Eye Protection | Eyeshields | |
| Hand Protection | Chemical-resistant gloves | |
| Respiratory Protection | Type N95 (US) dust mask | |
| Physical Form | Solid | |
| Solubility | Insoluble in water; Soluble in DMSO (≥20 mg/mL) | [1][2] |
| Storage | Store at room temperature | [1] |
| Combustibility | Combustible Solid |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound in a laboratory setting. The following step-by-step procedure outlines the key stages from preparation to post-handling cleanup.
1. Preparation and Area Setup:
-
Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.
-
Ensure the work area is clean and free of clutter.
-
Have all necessary equipment and materials ready, including appropriate containers for weighing and dissolving the compound, and waste disposal bags.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
2. Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as specified in the table above: eyeshields, chemical-resistant gloves, and a type N95 respirator.
-
Ensure that the PPE is in good condition and fits correctly.
3. Handling and Preparation of Solutions:
-
Handle the solid compound with care to avoid generating dust.
-
If weighing the solid, do so within the fume hood on a tared weigh boat.
-
When preparing solutions with Dimethyl Sulfoxide (DMSO), add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
Cap all containers securely when not in immediate use.
4. Post-Handling and Cleanup:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Carefully remove and dispose of all contaminated disposable materials in the designated hazardous waste stream.
-
Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing.
-
Wash hands thoroughly with soap and water after completing the work.
Disposal Plan
The proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid this compound waste, contaminated consumables (e.g., gloves, weigh boats, pipette tips), and empty containers must be collected in a dedicated, clearly labeled hazardous waste container.
-
Solutions of this compound in DMSO should be collected in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste.
2. Waste Disposal:
-
Dispose of all this compound waste through a licensed and approved hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
